molecular formula C8H10ClN B151697 4-Chloro-2-ethylaniline CAS No. 30273-39-3

4-Chloro-2-ethylaniline

Cat. No.: B151697
CAS No.: 30273-39-3
M. Wt: 155.62 g/mol
InChI Key: FRZVXNRFFMHYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethylaniline ( 30273-39-3) is a versatile organic compound with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol . This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, with significant applications in the development of agrochemicals and pharmaceuticals . In the realm of organic chemistry, its reactive amino group and substituted benzene ring allow it to undergo a variety of chemical transformations . It is particularly notable as a precursor for creating plant protection agents, including herbicides . Furthermore, its structure is suitable for the synthesis of dyes and pigments, as the amino group can be diazotized and coupled with other aromatics to form azo dyes . Research has also highlighted its role as a precursor in the synthesis of pharmaceuticals, such as certain analgesics, anti-inflammatory agents, and antihistamines . The compound features a unique combination of electronic and steric effects due to its molecular structure, where the chlorine atom is electron-withdrawing and the ethyl group is electron-donating, which governs its regioselectivity in chemical reactions and interactions with biological systems . Key physical properties include a boiling point of approximately 249.9°C and a flash point of 104.9°C . According to safety data, the signal word is "Warning" with hazard statements indicating it can cause skin and eye irritation and may cause respiratory irritation . ATTENTION: This product is for research use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZVXNRFFMHYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184365
Record name Aniline, 4-chloro-2-ethyl-
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-39-3
Record name 4-Chloro-2-ethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 4-chloro-2-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 4-chloro-2-ethyl-
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-ethylaniline (CAS Number: 30273-39-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethylaniline is a substituted aniline derivative that serves as a versatile and crucial building block in the synthesis of a wide range of complex organic molecules.[1] Its unique structural features, including a chlorinated and ethylated benzene ring attached to an amino group, make it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, toxicological data, and potential applications of this compound, with a focus on its relevance to research and drug development.

Physicochemical Properties

This compound is a liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 30273-39-3[1]
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1][3]
Physical State Liquid[2]
Boiling Point ~249.9 °C[1]
Melting Point Data not available
Density 1.14 g/cm³
Flash Point 104.9 °C[1]
Solubility Data not available. Expected to have limited solubility in water and be soluble in organic solvents.

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the reduction of a nitroaromatic precursor, 4-chloro-2-ethyl-1-nitrobenzene.[1] This precursor can be synthesized through the nitration of 1-chloro-3-ethylbenzene. The subsequent reduction of the nitro group to an amine is a critical step.[1]

Logical Synthesis Workflow

G A 1-Chloro-3-ethylbenzene B Nitration A->B C 4-Chloro-2-ethyl-1-nitrobenzene B->C D Reduction C->D E This compound D->E

Caption: General synthetic pathway for this compound.

Proposed Experimental Protocol for Synthesis

Reaction: Chlorination of 2-ethylaniline.

Materials:

  • 2-ethylaniline

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Lithium chloride hydrate (LiCl·H₂O)

  • Ethanol (EtOH)

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, charge 2-ethylaniline (substrate), CuCl₂·2H₂O, and LiCl·H₂O in ethanol.

  • Stir the reaction mixture at reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add ammonium hydroxide and water to the residue.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by chromatography on silica gel.

Purification and Characterization Workflow

G cluster_0 Reaction Work-up cluster_1 Purification & Analysis A Crude Reaction Mixture B Solvent Removal A->B C Aqueous Work-up & Extraction B->C D Drying of Organic Phase C->D E Crude Product D->E F Silica Gel Chromatography E->F G Pure this compound F->G H Characterization (NMR, GC-MS) G->H

Caption: Post-synthesis work-up and purification workflow.

Toxicological Profile

The toxicological data for this compound is not extensively documented. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is considered a hazardous substance.[3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects
Carcinogenicity (Category 2)H351: Suspected of causing cancer
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects

Source:[3]

LD50 Data: Specific LD50 values for this compound are not available. For the related compound, 4-chloroaniline (CAS 106-47-8), the following data has been reported:

  • Oral LD50 (Rat): 300 mg/kg[6]

  • Dermal LD50 (Rabbit): 360 mg/kg[6]

  • Inhalation LC50 (Rat): 2340 mg/m³ (4 hours)[6]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure is a precursor for pharmaceuticals such as certain analgesics, anti-inflammatory agents, and antihistamines.[1] In the agrochemical industry, it is used in the development of herbicides.[1]

Role as an Enzyme Inhibitor

Substituted anilines, including this compound, have been investigated for their potential as enzyme inhibitors.[1] The mechanism of action is believed to involve the binding of the aniline derivative to the active site of an enzyme, thereby blocking the binding of the natural substrate.[1] The electronic and steric effects of the substituents on the aniline ring play a crucial role in its binding affinity and inhibitory activity.[1]

Enzyme Inhibition Mechanism

G E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate P Product P->E - S I This compound (Inhibitor) ES->E ES->P EI->E

Caption: Competitive inhibition of an enzyme by this compound.

Analytical Methods

A specific, validated analytical method for the determination of this compound is not described in the available literature. However, methods for the analysis of similar aniline derivatives can be adapted. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of anilines.

Proposed Analytical Method: Reverse-Phase HPLC

A reverse-phase HPLC method, similar to that used for other chloroanilines, could be developed.

Table 3: Proposed HPLC Method Parameters

ParameterSuggested Condition
Column C18 reverse-phase column
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate or formate)
Detection UV spectrophotometry (e.g., at 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This method would need to be validated for linearity, precision, accuracy, and sensitivity for the quantitative analysis of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and agrochemicals. While there are gaps in the publicly available data, particularly regarding its melting point, specific toxicity values, and detailed experimental protocols, this guide provides a comprehensive summary of its known properties and applications. Researchers and drug development professionals are encouraged to use this information as a foundation for further investigation and to develop specific, validated methods for its synthesis and analysis as required for their research. It is imperative to handle this compound with appropriate safety precautions due to its hazardous nature.

References

An In-Depth Technical Guide to 4-Chloro-2-ethylaniline: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-ethylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its molecular structure, chemical formula, and physical properties, and outlines a common synthetic route. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering critical data and procedural insights.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound. Its structure consists of an aniline ring substituted with a chlorine atom at the fourth position and an ethyl group at the second position relative to the amino group.

Molecular Formula: C₈H₁₀ClN[1][2]

IUPAC Name: this compound[2]

CAS Number: 30273-39-3[2]

Canonical SMILES: CCC1=C(C=CC(=C1)Cl)N

InChI Key: FRZVXNRFFMHYFO-UHFFFAOYSA-N[2]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for purification processes.

PropertyValueReference
Molecular Weight 155.62 g/mol [1][2]
Boiling Point Approximately 249.9°C[1]
Flash Point 104.9°C[1]
Appearance Not explicitly stated, but related compounds are colorless to pale yellow liquids or solids.[3]
Solubility Not explicitly stated for this compound, but similar chloroanilines are sparingly soluble in water and more soluble in organic solvents like ethanol and ether.[3]

Synthesis Protocol

General Experimental Protocol (Adapted from the synthesis of 4-Chloro-2-methylaniline):

Reaction Scheme:

Caption: General synthesis route for this compound.

Materials:

  • 4-Chloro-2-ethyl-1-nitrobenzene (precursor)

  • Palladium on carbon (Pd/C) or another suitable reduction catalyst[1]

  • Hydrogen gas (H₂) or a hydrogen donor

  • Ethanol or other suitable solvent

  • Sodium carbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Saturated saline solution (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Dissolution: Dissolve 4-chloro-2-ethyl-1-nitrobenzene in a suitable solvent such as ethanol in a reaction flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

  • Reduction: Subject the reaction mixture to catalytic hydrogenation. This is typically done by purging the flask with hydrogen gas and maintaining a positive pressure of hydrogen while stirring vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Filtration: Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Workup: Dissolve the residue in ethyl acetate and wash with a saturated sodium carbonate solution to neutralize any acidic impurities, followed by washing with a saturated saline solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by techniques such as column chromatography or distillation under reduced pressure to yield the pure product.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the searched literature, predicted data based on its structure can be a useful guide for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.8 - 7.2Multiplet
-NH₂VariableBroad Singlet
-CH₂- (ethyl)~2.6 - 2.8Quartet
-CH₃ (ethyl)~1.2 - 1.4Triplet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic-C115 - 145
C-Cl~125
C-NH₂~144
-CH₂- (ethyl)~24
-CH₃ (ethyl)~13

FT-IR (Fourier-Transform Infrared) Spectroscopy:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 155 and a prominent [M+2]⁺ peak at m/z 157 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects.[2]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. A respirator may be necessary for handling the solid material to avoid dust inhalation.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

In case of exposure, seek immediate medical attention. Refer to the material safety data sheet (MSDS) for detailed safety information.

References

Physical and chemical properties of 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-ethylaniline

Introduction

This compound is a versatile organic compound with the molecular formula C₈H₁₀ClN.[1] It serves as a crucial building block and intermediate in the synthesis of a wide range of more complex molecules.[1] With a substituted benzene ring containing a reactive amino group, a chloro substituent, and an ethyl group, its unique electronic and steric properties make it a valuable precursor in several key industries, including pharmaceuticals, agrochemicals, and materials science.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical processes.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 30273-39-3[1][2][3]
Molecular Formula C₈H₁₀ClN[1][2]
Molecular Weight 155.62 g/mol [1][2]
Appearance --
Boiling Point ~249.9 °C[1]
Melting Point --
Density --
Flash Point 104.9 °C[1]
Solubility --
InChI Key FRZVXNRFFMHYFO-UHFFFAOYSA-N[1][2]

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by the interplay of its three functional components: the amino group, the chlorine atom, and the ethyl group attached to the aromatic ring.

  • Amino Group Reactivity : The amino group (-NH₂) is basic and serves as the primary site for many chemical transformations. It can be diazotized and subsequently coupled with other aromatic compounds to form azo dyes.[1] This reactivity is fundamental to its application in the dye and pigment industry.

  • Aromatic Ring Substitution : The benzene ring can undergo further electrophilic substitution reactions. The existing substituents—the electron-donating amino and ethyl groups and the electron-withdrawing chloro group—direct the position of new substituents, influencing the regioselectivity of reactions.[1]

  • Applications :

    • Agrochemicals : It is a significant precursor for creating plant protection agents, including various herbicides.[1]

    • Pharmaceuticals : The compound is a building block in the synthesis of certain analgesics, anti-inflammatory agents, and antihistamines.[1] Its structural motifs are also of interest in enzyme inhibition studies.[1]

    • Dyes and Pigments : As mentioned, its ability to form diazonium salts makes it a key intermediate in the production of azo dyes.[1]

Experimental Protocols

Synthesis of this compound

A common and logical method for the synthesis of this compound is the reduction of a nitroaromatic precursor, specifically 4-chloro-2-ethyl-1-nitrobenzene.[1] This multi-step process begins with the nitration of 1-chloro-3-ethylbenzene.

Methodology: Synthesis via Reduction of a Nitroaromatic Precursor [1]

  • Nitration of 1-chloro-3-ethylbenzene:

    • A nitrating mixture of concentrated nitric acid and sulfuric acid is prepared, typically in a cooled reaction vessel to manage the exothermic reaction.

    • 1-chloro-3-ethylbenzene is added dropwise to the nitrating mixture with constant stirring, maintaining a low temperature (e.g., 0-10 °C).

    • After the addition is complete, the mixture is allowed to react for a specified period. The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reaction mixture is poured onto ice, and the crude nitroaromatic product, 4-chloro-2-ethyl-1-nitrobenzene, is separated, washed, and dried.

  • Reduction of the Nitro Group:

    • The synthesized 4-chloro-2-ethyl-1-nitrobenzene is dissolved in a suitable solvent, such as ethanol.

    • A catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.[1]

    • The mixture is then subjected to catalytic hydrogenation by introducing hydrogen gas under pressure.

    • The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group to an amino group is complete (monitored by TLC or GC).

    • After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification:

    • The crude product can be purified by standard laboratory techniques such as vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound.

Synthesis_Workflow cluster_start Starting Material cluster_process1 Step 1: Nitration cluster_intermediate Intermediate cluster_process2 Step 2: Reduction cluster_final Final Product start 1-Chloro-3-ethylbenzene process1 Nitration (HNO₃, H₂SO₄) start->process1 intermediate 4-Chloro-2-ethyl-1-nitrobenzene process1->intermediate process2 Catalytic Hydrogenation (H₂, Pd/C) intermediate->process2 final This compound process2->final

Caption: Synthetic pathway for this compound.

Logical Relationships in Application

The primary utility of this compound as an intermediate can be visualized through its role in producing other valuable chemicals. A prime example is its use in the synthesis of azo dyes, a process that hinges on the reactivity of the amino group.

Azo_Dye_Synthesis A This compound B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Coupling Agent (e.g., Phenol, Naphthol) D->E F Final Azo Dye Product E->F

Caption: Role of this compound in Azo Dye synthesis.

Safety and Hazards

According to safety data, this compound is classified with a "Warning" signal word.[1] The primary hazards associated with this compound include:

  • Skin and eye irritation [1]

  • Potential for respiratory irritation [1]

It is crucial to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. This product is intended for research use only and is not for human or veterinary use.[1]

References

An In-Depth Technical Guide to 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique structural features, including a chlorine atom and an ethyl group on the aniline ring, make it a versatile building block in the development of agrochemicals, pharmaceuticals, and dyes.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methods, and a proposed metabolic pathway.

Chemical Identity

The nomenclature and key identifiers for this compound are summarized below.

IUPAC Name: this compound[2]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below for easy reference.

SynonymReference
2-Ethyl-4-chloroaniline[2]
Benzenamine, 4-chloro-2-ethyl-[2]
(4-Chloro-2-ethylphenyl)amine[2]
ANILINE, 4-CHLORO-2-ETHYL-[2]
4-chloro-2-ethyl-aniline[2]

CAS Number: 30273-39-3[1][2]

Molecular Formula: C₈H₁₀ClN[1][2]

Molecular Weight: 155.62 g/mol [1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table.

PropertyValueReference
Physical State Not explicitly stated, likely liquid or low melting solid
Boiling Point Approximately 249.9 °C[1]
Flash Point 104.9 °C[1]
Molecular Weight 155.62 g/mol [1][2]
XLogP3-AA 2.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 155.0501770 Da[2]
Monoisotopic Mass 155.0501770 Da[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound by Reduction of 4-Chloro-2-ethyl-1-nitrobenzene

A common and effective method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. The following is a general protocol for the reduction of 4-chloro-2-ethyl-1-nitrobenzene to this compound using a metal in an acidic medium, a widely used method for this type of transformation.

Materials:

  • 4-chloro-2-ethyl-1-nitrobenzene

  • Tin (Sn) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 12 M)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-ethyl-1-nitrobenzene and tin powder.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling to control the temperature.

  • Once the initial reaction subsides, heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Slowly and carefully add a concentrated solution of sodium hydroxide to the cooled mixture to neutralize the excess acid and to precipitate tin salts. The mixture should be strongly basic.

  • Transfer the basic mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Analytical Methods

Accurate and reliable analytical methods are essential for the quality control and characterization of this compound. Below are protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This method is adapted from a general procedure for the analysis of chloroanilines.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system. For Mass Spectrometry detection, a volatile buffer like formic acid should be used instead of phosphoric acid.[3] A common mobile phase for chloroanilines consists of a buffer and acetonitrile. For example, a buffer can be prepared by adding 2 mL of triethylamine to 1000 mL of water and adjusting the pH to 3.0 with orthophosphoric acid. This buffer is then mixed with acetonitrile in a 70:30 (v/v) ratio.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 220 nm)

    • Temperature: 25 °C

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

This protocol is based on general methods for the analysis of chloroaniline compounds in various matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-35MS or similar)

Reagents:

  • Helium (carrier gas)

  • This compound standard

  • Suitable solvent for sample and standard preparation (e.g., toluene, methylene chloride)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards.

  • Sample Preparation: The sample preparation will depend on the matrix. For a liquid sample, a liquid-liquid extraction with a solvent like methylene chloride at a basic pH (e.g., pH 11) may be necessary. The extract is then concentrated. For solid samples, a suitable extraction method should be employed.

  • GC-MS Conditions:

    • Injector Temperature: Set to an appropriate temperature to ensure volatilization without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature program should be developed to achieve good separation of the analyte from other components. An example program could be: start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

  • Analysis: Inject the standards to create a calibration curve. Inject the prepared sample. The identification of this compound is confirmed by its retention time and the presence of characteristic ions in the mass spectrum. Quantification is performed using the calibration curve.

Proposed Metabolic Pathway

While the specific metabolic pathway of this compound has not been extensively studied, a plausible pathway can be proposed based on the known metabolism of similar compounds, such as 4-chloroaniline. The primary metabolic transformations are expected to involve N-oxidation and C-hydroxylation.

The proposed metabolic pathway is illustrated in the diagram below.

MetabolicPathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B N-Hydroxy-4-chloro-2-ethylaniline A->B N-Oxidation D 2-Amino-5-chloro-3-ethylphenol A->D C-Hydroxylation C 4-Chloro-2-ethyl-nitrosobenzene B->C Oxidation E Sulfate/Glucuronide Conjugates D->E Conjugation

References

An In-depth Technical Guide to the Core Precursors for the Synthesis of 4-chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic pathways for the production of 4-chloro-2-ethylaniline, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details the primary manufacturing routes, including experimental protocols and comparative data, to assist researchers and professionals in the development and optimization of its synthesis.

Introduction

This compound (CAS No: 30273-39-3) is a substituted aniline that serves as a vital building block in the synthesis of a variety of more complex molecules.[1] Its structural features, including a reactive amino group and a substituted benzene ring, make it a versatile precursor for the creation of plant protection agents, such as herbicides, as well as pharmaceuticals like analgesics, anti-inflammatory agents, and antihistamines.[1] The synthesis of this compound can be approached through several strategic pathways, primarily involving the direct chlorination of an aniline precursor or the reduction of a nitroaromatic compound.

Key Synthetic Pathways and Precursors

Two primary routes have been established for the synthesis of this compound, each with distinct advantages and challenges. The selection of a particular pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

Route 1: Direct Chlorination of 2-Ethylaniline

This approach utilizes the readily available precursor, 2-ethylaniline. The direct chlorination of the aromatic ring is a common method for the synthesis of chloroanilines. To control the regioselectivity and prevent over-chlorination, the amino group is often protonated to form an anilinium salt, which directs the incoming electrophile to the para position.

Route 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene

This multi-step synthesis begins with the nitration of 1-chloro-3-ethylbenzene to yield the key intermediate, 4-chloro-2-ethyl-1-nitrobenzene.[1] Subsequent reduction of the nitro group affords the final product, this compound.[1] This route offers good control over the final substitution pattern.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound, based on analogous reactions reported in the literature.

ParameterRoute 1: Direct Chlorination of 2-Ethylaniline (Analogous to 2-methylaniline)Route 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene
Key Precursors 2-Ethylaniline, Chlorinating Agent (e.g., CuCl₂, HCl/O₂)1-Chloro-3-ethylbenzene, Nitrating Agent (HNO₃/H₂SO₄), Reducing Agent (e.g., H₂, Pd/C)
Reaction Steps 12
Typical Yield ~75-91% (based on 4-chloro-2-methylaniline synthesis)[2][3]Nitration: High; Reduction: Typically >95% (catalytic hydrogenation)
Purity ~96-97% (HPLC, based on 4-chloro-2-methylaniline synthesis)[2][3]High, often requiring purification by distillation.
Key Reaction Conditions 40-60°C, atmospheric pressure[2][3]Nitration: 0-60°C; Reduction: 80-110°C, 5-50 atm H₂ (for similar nitroarenes)[1]

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the synthesis of this compound.

Route 1: Chlorination of 2-Ethylaniline (Analogous Protocol)

This protocol is adapted from the synthesis of 4-chloro-2-methylaniline and provides a representative procedure.[2][3]

Materials:

  • 2-Ethylaniline

  • Hydrochloric acid (36%)

  • Copper(II) chloride (CuCl₂)

  • Oxygen gas

  • Hydrogen chloride gas

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-ethylaniline (e.g., 10 mmol) in a 36% hydrochloric acid solution (e.g., 20 mL).

  • Add CuCl₂ (e.g., 20 mmol) to the solution.

  • Heat the reaction mixture to 60°C.

  • Introduce oxygen gas (e.g., at a rate of 0.02 moles/hour) and hydrogen chloride gas (e.g., at a rate of 0.01 moles/hour).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 6 hours).

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (e.g., 30 mL) with stirring.

  • Adjust the pH to 7 with a saturated sodium carbonate solution.

  • Separate the organic layer and wash it twice with a saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • The crude product can be analyzed by GC-MS.

  • Further purification can be achieved by solvent removal and recrystallization from a solvent such as petroleum ether to yield this compound.

Route 2: Multi-step Synthesis via Nitroaromatic Intermediate

Step 1: Nitration of 1-Chloro-3-ethylbenzene (General Protocol)

This protocol is based on the general procedure for the nitration of aromatic hydrocarbons.[4]

Materials:

  • 1-Chloro-3-ethylbenzene

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Cold water

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid.

  • Cool the mixture in an ice bath.

  • Slowly add 1-chloro-3-ethylbenzene dropwise to the stirred nitrating mixture, maintaining the temperature below 55°C.

  • After the addition is complete, heat the mixture to 60°C for approximately 45 minutes.

  • Pour the reaction mixture into cold water.

  • Separate the organic layer and wash it sequentially with water and a sodium bicarbonate solution.

  • Dry the organic layer with anhydrous calcium chloride.

  • Purify the crude 4-chloro-2-ethyl-1-nitrobenzene by distillation.

Step 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene (General Protocol)

This protocol describes a standard catalytic hydrogenation procedure.[1]

Materials:

  • 4-Chloro-2-ethyl-1-nitrobenzene

  • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

  • Ethanol or other suitable solvent

  • Hydrogen gas

Procedure:

  • In a hydrogenation apparatus, dissolve 4-chloro-2-ethyl-1-nitrobenzene in a suitable solvent like ethanol.

  • Add a catalytic amount of Pd/C or Pt/C.

  • Pressurize the vessel with hydrogen gas (e.g., 5-50 atm).

  • Heat the mixture (e.g., 80-110°C) with stirring.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Cool the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Visualizing the Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and a general experimental workflow.

Synthesis_Pathways cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: Nitroaromatic Reduction 2-Ethylaniline 2-Ethylaniline 4-Chloro-2-ethylaniline_R1 This compound 2-Ethylaniline->4-Chloro-2-ethylaniline_R1 Chlorinating Agent (e.g., CuCl2, HCl/O2) 1-Chloro-3-ethylbenzene 1-Chloro-3-ethylbenzene 4-Chloro-2-ethyl-1-nitrobenzene 4-Chloro-2-ethyl-1-nitrobenzene 1-Chloro-3-ethylbenzene->4-Chloro-2-ethyl-1-nitrobenzene Nitration (HNO3/H2SO4) 4-Chloro-2-ethylaniline_R2 This compound 4-Chloro-2-ethyl-1-nitrobenzene->4-Chloro-2-ethylaniline_R2 Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Start: Precursor(s) and Reagents reaction_setup Reaction Setup (Solvent, Temperature Control) start->reaction_setup reaction Chemical Transformation (e.g., Chlorination or Reduction) reaction_setup->reaction monitoring Reaction Monitoring (e.g., TLC, GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Upon completion drying Drying of Organic Phase workup->drying purification Purification (Distillation, Recrystallization) drying->purification analysis Product Analysis (NMR, GC-MS, Purity) purification->analysis end Final Product: This compound analysis->end

Caption: General experimental workflow for synthesis.

References

An In-depth Technical Guide to the Core Synthesis Pathways for 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental synthesis pathways for 4-Chloro-2-ethylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The following sections present the core synthetic strategies, detailed experimental protocols, and comparative data to assist researchers in selecting and optimizing the most suitable method for their applications.

Core Synthesis Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The primary pathways involve the reduction of a corresponding nitroaromatic precursor and the hydrolysis of an acetanilide intermediate. An alternative, though potentially less regioselective, approach is the direct chlorination of 2-ethylaniline.

Reduction of 4-Chloro-2-ethyl-1-nitrobenzene

A common and reliable method for the synthesis of anilines is the reduction of the corresponding nitro compound. In this pathway, 4-chloro-2-ethyl-1-nitrobenzene serves as the direct precursor to this compound. This strategy is advantageous due to the often high yields and purity of the final product. The synthesis of the nitro precursor is typically achieved through the nitration of 1-chloro-3-ethylbenzene. Catalytic hydrogenation is a widely employed method for the reduction of the nitro group, utilizing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas.[1]

G cluster_0 Pathway 1: Reduction of Nitroaromatic Precursor 1-Chloro-3-ethylbenzene 1-Chloro-3-ethylbenzene 4-Chloro-2-ethyl-1-nitrobenzene 4-Chloro-2-ethyl-1-nitrobenzene 1-Chloro-3-ethylbenzene->4-Chloro-2-ethyl-1-nitrobenzene Nitration This compound This compound 4-Chloro-2-ethyl-1-nitrobenzene->this compound Reduction (e.g., Catalytic Hydrogenation) G cluster_1 Pathway 2: Hydrolysis of Acetanilide Precursor 2'-Ethyl-4'-chloroacetanilide 2'-Ethyl-4'-chloroacetanilide This compound This compound 2'-Ethyl-4'-chloroacetanilide->this compound Hydrolysis (e.g., HCl, Ethanol, Reflux) G start Start: Need to Synthesize This compound is_acetanilide_available Is 2'-Ethyl-4'-chloroacetanilide readily available? start->is_acetanilide_available is_nitro_precursor_available Is 4-Chloro-2-ethyl-1-nitrobenzene or 1-Chloro-3-ethylbenzene readily available? is_acetanilide_available->is_nitro_precursor_available No hydrolysis_pathway Select Hydrolysis Pathway is_acetanilide_available->hydrolysis_pathway Yes reduction_pathway Select Reduction Pathway is_nitro_precursor_available->reduction_pathway Yes consider_alternative Consider alternative routes (e.g., direct chlorination) is_nitro_precursor_available->consider_alternative No

References

The Pivotal Role of 4-Chloro-2-ethylaniline as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethylaniline is a versatile chemical intermediate with the molecular formula C₈H₁₀ClN.[1][2] This substituted aniline serves as a crucial building block in the synthesis of a wide array of more complex molecules, finding significant applications in the agrochemical, pharmaceutical, and dye manufacturing industries.[1] Its chemical reactivity, primarily centered around the amino group and the substituted benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for numerous organic compounds.[1] The presence of both an electron-donating ethyl group and an electron-withdrawing chlorine atom on the aniline ring imparts unique electronic and steric properties, which govern its regioselectivity in chemical reactions.[1] This guide provides an in-depth technical overview of the synthesis, properties, and key applications of this compound, complete with experimental methodologies and data presentation for laboratory and industrial professionals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control. The following tables summarize key data for this compound and a closely related compound, 4-Chloro-2-methylaniline, for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Chloro-2-methylanilineSource
CAS Number 30273-39-395-69-2[1][3]
Molecular Formula C₈H₁₀ClNC₇H₈ClN[1][3]
Molecular Weight 155.62 g/mol 141.60 g/mol [1][3]
Boiling Point ~249.9 °C241 °C[1][4]
Melting Point Not available24-27 °C[4]
Density Not available1.19 g/mL at 25 °C[4]
Flash Point 104.9 °C124 °C[1]
Refractive Index (n20/D) Not available1.583[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniquePeak/Chemical Shift (ppm or cm⁻¹)DescriptionSource
¹H NMR ~6.8 - 7.2Aromatic protons (multiplet)[1]
~3.5 - 4.0-NH₂ (broad singlet)[1]
~2.6 - 2.8-CH₂- (quartet)[1]
~1.2 - 1.4-CH₃ (triplet)[1]
¹³C NMR (Predicted) ~144C-NH₂[1]
~125C-Cl[1]
~24-CH₂-[1]
~13-CH₃[1]
UV-Vis π → π* transitionsBathochromic shift due to -NH₂ and Cl substituents[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Key Synthetic Routes
  • Electrophilic Chlorination of 2-Ethylaniline: This is a direct approach where 2-ethylaniline is treated with a chlorinating agent. Careful control of reaction conditions is necessary to achieve the desired regioselectivity and prevent the formation of di- and tri-chlorinated byproducts.[1] Protecting the amino group before chlorination can improve the yield of the target isomer.

  • Reduction of 4-Chloro-2-ethyl-1-nitrobenzene: This is a common and effective method for preparing anilines. The precursor, 4-chloro-2-ethyl-1-nitrobenzene, can be synthesized by the nitration of 1-chloro-3-ethylbenzene. The subsequent reduction of the nitro group to an amine can be accomplished using various methods, with catalytic hydrogenation (e.g., using Pd/C or Pt/C with H₂ gas) being a highly efficient option.[1]

Synthesis_Routes cluster_0 Route 1: Electrophilic Chlorination cluster_1 Route 2: Reduction of Nitro Compound 2-Ethylaniline 2-Ethylaniline 4-Chloro-2-ethylaniline_1 This compound 2-Ethylaniline->4-Chloro-2-ethylaniline_1 Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2, NCS) Chlorinating_Agent->4-Chloro-2-ethylaniline_1 1-Chloro-3-ethylbenzene 1-Chloro-3-ethylbenzene 4-Chloro-2-ethyl-1-nitrobenzene 4-Chloro-2-ethyl-1-nitrobenzene 1-Chloro-3-ethylbenzene->4-Chloro-2-ethyl-1-nitrobenzene Nitration Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->4-Chloro-2-ethyl-1-nitrobenzene 4-Chloro-2-ethylaniline_2 This compound 4-Chloro-2-ethyl-1-nitrobenzene->4-Chloro-2-ethylaniline_2 Reduction Reducing_Agent Reducing Agent (e.g., H2/Pd-C, Fe/HCl) Reducing_Agent->4-Chloro-2-ethylaniline_2

Synthetic pathways to this compound.

Experimental Protocols

Protocol 1: Chlorination of 2-Methylaniline (Analogous to Chlorination of 2-Ethylaniline)

This protocol describes the synthesis of 4-Chloro-2-methylaniline from 2-methylaniline. A similar approach can be adapted for the synthesis of this compound from 2-ethylaniline.

Materials:

  • 2-Methylaniline (1.07 g, 10 mmol)

  • 36% Hydrochloric acid (20 mL)

  • Copper(II) chloride (CuCl₂, 2.68 g, 20 mmol)

  • Oxygen gas

  • Hydrogen chloride gas

  • Ethyl acetate (30 mL)

  • Saturated sodium carbonate solution

  • Saturated saline solution

  • Petroleum ether

Procedure:

  • Dissolve 1.07 g (10 mmol) of 2-methylaniline in 20 mL of 36% hydrochloric acid in a reaction flask.

  • Add 2.68 g (20 mmol) of CuCl₂ to the solution.

  • Heat the reaction mixture to 60°C.

  • Introduce oxygen gas at a rate of 0.02 mol/hour and hydrogen chloride gas at a rate of 0.01 mol/hour.

  • Monitor the reaction for 6 hours until the starting material is consumed (as indicated by a spot test).

  • Cool the reaction mixture to room temperature.

  • Add 30 mL of ethyl acetate and stir.

  • Neutralize the mixture to pH 7 with a saturated sodium carbonate solution.

  • Perform an extraction with ethyl acetate.

  • Wash the organic phase twice with a saturated saline solution and then dry it.

  • Recover the solvent, add 2 mL of petroleum ether, and cool the solution to precipitate the product.

  • Filter the white crystalline solid to obtain 1.06 g of 4-Chloro-2-methylaniline.[5]

Expected Outcome:

  • Yield: 75%

  • Purity: 96% (by HPLC)[5]

Protocol 2: General Procedure for Azo Dye Synthesis (Application)

This protocol outlines the general steps for synthesizing an azo dye, a major application of chloroanilines.

Step 1: Diazotization of a Chloroaniline Derivative

  • Dissolve the chloroaniline derivative (e.g., 4-chloroaniline, 0.01 mol) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.01 mol) in cold water.

  • Add the sodium nitrite solution dropwise to the cold chloroaniline solution, ensuring the temperature remains below 5°C.

  • Stir for an additional 15 minutes to ensure the complete formation of the diazonium salt.[6]

Step 2: Azo Coupling

  • Dissolve the coupling component (e.g., a phenol or another aromatic amine) in a suitable solvent (e.g., aqueous sodium hydroxide for phenols).

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with continuous stirring.

  • Maintain the temperature below 5°C during the addition. A colored precipitate of the azo dye will form.

  • Continue stirring in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[6]

  • Isolate the dye by filtration.

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline This compound Diazonium_Salt Diazonium Salt Intermediate Aniline->Diazonium_Salt Nitrosation NaNO2_HCl NaNO2 / HCl 0-5 °C NaNO2_HCl->Diazonium_Salt Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Electrophilic Aromatic Substitution Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Coupling_Component->Azo_Dye

General workflow for azo dye synthesis.

Applications of this compound as a Chemical Intermediate

The utility of this compound is demonstrated in its application as a precursor in several key industries.

Agrochemicals

This compound and its derivatives are important intermediates in the production of various pesticides, particularly herbicides.[1] The specific substitution pattern on the aniline ring is crucial for the biological activity of the final agrochemical product. For instance, chloroacetanilide herbicides are synthesized from substituted anilines like 2,6-diethylaniline, highlighting the importance of the aniline core structure in this class of compounds.

Pharmaceuticals

In the pharmaceutical sector, chloroaniline derivatives are valuable intermediates in the synthesis of a range of therapeutic agents.[1] While specific examples for this compound are not detailed in the provided search results, the broader class of chloroanilines is used in the synthesis of analgesics, anti-inflammatory agents, and antihistamines.[1] The chlorine atom is a common feature in many approved drugs and can significantly influence the pharmacological properties of a molecule.

Dyes and Pigments

A primary application of this compound is in the synthesis of azo dyes and pigments.[1] The amino group of the aniline can be readily diazotized and then coupled with other aromatic compounds to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of these dyes.[1] The substituents on the aniline and the coupling partner determine the final color and properties of the dye, such as its lightfastness and solubility.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also suspected of causing genetic defects and cancer.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its versatile reactivity allows for its use as a foundational building block in the synthesis of a diverse range of products, from life-saving pharmaceuticals to vibrant dyes and essential agrochemicals. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and professionals working in the field of organic synthesis and chemical manufacturing. While detailed experimental data for this specific compound can be limited in publicly available literature, analogous procedures for closely related compounds provide a solid foundation for its synthetic applications. Future research may focus on optimizing synthetic routes to improve yields and minimize byproducts, as well as exploring novel applications of this versatile intermediate.

References

Unraveling the Metabolic Fate of 4-Chloro-2-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the metabolic pathways of 4-Chloro-2-ethylaniline are not extensively available in the public domain. This guide is constructed based on established principles of xenobiotic metabolism and by drawing strong analogies from the well-documented biotransformation of structurally similar compounds, such as 4-chloro-2-methylaniline and other chloroaniline derivatives. The pathways and enzyme interactions described herein are therefore putative and intended to provide a robust framework for research and drug development professionals.

Introduction

This compound is an aniline derivative with industrial applications, including as an intermediate in the synthesis of dyes and agrochemicals.[1] Its chemical structure, featuring a halogenated aromatic ring and an amino group, suggests that it is subject to extensive metabolism in biological systems. Understanding the metabolic fate of this compound is critical for assessing its toxicological profile, as metabolic activation can lead to the formation of reactive intermediates capable of binding to macromolecules and inducing cellular damage. This guide outlines the predicted metabolic pathways, key enzyme interactions, and provides detailed experimental protocols for their investigation.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, these reactions are likely catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[2][3]

  • N-Hydroxylation: The amino group is a primary target for oxidation, leading to the formation of a hydroxylamine derivative. This is a critical step, as N-hydroxy metabolites of aromatic amines are often unstable and can be further oxidized to highly reactive nitroso compounds, which are implicated in toxicity and carcinogenicity.[4][5]

  • Ring Hydroxylation: The aromatic ring can be hydroxylated, likely at positions ortho or para to the activating amino group, to form phenolic metabolites.

  • Ethyl Group Oxidation: The ethyl substituent on the ring may undergo hydroxylation to form an alcohol, which can be further oxidized to a carboxylic acid.

These oxidative processes are dependent on cofactors such as NADPH and molecular oxygen.[6][7]

Phase II Metabolism

The functionalized metabolites from Phase I are typically conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion.

  • Glucuronidation: Hydroxyl groups (both phenolic and alcoholic) and the N-hydroxy metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[8][9]

  • Sulfation: Phenolic hydroxyl groups can be sulfated by sulfotransferases (SULTs).

  • N-Acetylation: The primary amino group of the parent compound or its metabolites can be acetylated by N-acetyltransferases (NATs), a common pathway for aromatic amines.[4][10]

The interplay of these pathways determines the rate of detoxification versus metabolic activation.

Enzyme Interactions

The metabolism of this compound is predicted to be mediated by a range of drug-metabolizing enzymes.

  • Cytochrome P450 Isoforms: While the specific isoforms have not been identified for this compound, studies on similar molecules suggest the involvement of CYP1A2, CYP2E1, and CYP3A4, which are known to metabolize aromatic amines and other xenobiotics.[11][12][13][14] CYP2E1, in particular, is known for its role in activating small molecular weight compounds.[11]

  • Flavin-containing Monooxygenases (FMOs): FMOs can also contribute to the N-oxidation of aromatic amines.

  • Transferases (UGTs, SULTs, NATs): The activity of these Phase II enzymes is crucial for the detoxification and clearance of the metabolites. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in metabolic profiles and susceptibility to toxicity.

Quantitative Data Summary

As direct experimental data for this compound is unavailable, the following tables illustrate the types of quantitative data that would be generated from the experimental protocols outlined in Section 5.0. These parameters are essential for building pharmacokinetic models and performing risk assessments.

Table 1: In Vitro Metabolic Stability of this compound

ParameterHuman Liver MicrosomesRat Liver Microsomes
Half-Life (t½, min)To be determinedTo be determined
Intrinsic Clearance (CLint, µL/min/mg protein)To be determinedTo be determined

Table 2: Enzyme Kinetics of Putative Metabolic Reactions

Metabolic PathwayEnzyme SourceKm (µM)Vmax (pmol/min/mg protein)
N-HydroxylationRecombinant Human CYP IsoformTo be determinedTo be determined
Ring HydroxylationRecombinant Human CYP IsoformTo be determinedTo be determined
Ethyl Group OxidationRecombinant Human CYP IsoformTo be determinedTo be determined

Experimental Protocols

The following are detailed methodologies for investigating the metabolic pathways of this compound.

In Vitro Metabolic Stability in Liver Microsomes

This experiment determines the rate at which the compound is metabolized by liver enzymes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes (e.g., 20 mg/mL stock)[8]

  • 100 mM Phosphate buffer (pH 7.4)[8]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution[8][9]

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Incubator/water bath at 37°C

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • On ice, prepare incubation mixtures in microcentrifuge tubes. For a final volume of 200 µL:

    • 183 µL of 100 mM phosphate buffer[8]

    • 2 µL of 100x test compound stock (for a final concentration of 1 µM)[8]

    • 5 µL of 20 mg/mL microsomes (for a final concentration of 0.5 mg/mL)[8]

  • Include control incubations: a negative control without NADPH and a positive control with a compound known to be metabolized (e.g., verapamil).

  • Pre-incubate the mixtures at 37°C for 5 minutes with gentle shaking.[8]

  • Initiate the reaction by adding 10 µL of 20 mM NADPH (or the NADPH regenerating system).[8][9]

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing 2-3 volumes of cold acetonitrile with the internal standard to terminate the reaction.[6][7]

  • Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.[9]

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[7]

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the remaining compound versus time plot.

Metabolite Identification and Profiling

This experiment identifies the structures of the metabolites formed.

Procedure:

  • Follow the incubation procedure described in Section 5.1, but use a higher concentration of the test compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites for detection.

  • Collect samples at a time point where significant metabolism has occurred (e.g., 60 minutes).

  • Analyze the supernatant by high-resolution LC-MS/MS.[15]

  • Process the data using metabolite identification software. This involves extracting potential metabolite peaks based on predicted mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Confirm the identity of metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of authentic standards if available, or by interpreting the fragmentation to deduce the structure.[16]

Identification of Specific CYP450 Isoforms

This experiment pinpoints which CYP enzymes are responsible for the metabolism.

Methods:

  • Recombinant Human CYPs: Incubate this compound separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 2E1) using the protocol in 5.1. The formation of metabolites by a specific isoform indicates its involvement.[12]

  • Chemical Inhibition: Incubate the compound with pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of an inhibitor points to the role of that specific CYP.[12]

Visualizations

The following diagrams illustrate the proposed metabolic pathways and a typical experimental workflow.

Metabolic_Pathway_of_this compound cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent This compound N_Hydroxy N-Hydroxy-4-chloro- 2-ethylaniline Parent->N_Hydroxy CYP450 / FMO (N-Hydroxylation) Ring_OH Phenolic Metabolite Parent->Ring_OH CYP450 (Ring Hydroxylation) Ethyl_OH Ethyl-Hydroxy Metabolite Parent->Ethyl_OH CYP450 (Aliphatic Hydroxylation) N_Acetyl N-Acetyl-4-chloro- 2-ethylaniline Parent->N_Acetyl NAT (N-Acetylation) Nitroso Nitroso-Derivative (Reactive Intermediate) N_Hydroxy->Nitroso Oxidation Glucuronide Glucuronide Conjugate N_Hydroxy->Glucuronide UGT Ring_OH->Glucuronide UGT Sulfate Sulfate Conjugate Ring_OH->Sulfate SULT Ethyl_OH->Glucuronide UGT

Caption: Proposed metabolic pathways of this compound.

Experimental_Workflow_Metabolite_ID Incubation Incubation (Microsomes + Compound + NADPH) Quench Reaction Quenching (Cold Acetonitrile) Incubation->Quench At Time Points Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge Analysis LC-MS/MS Analysis (Supernatant Injection) Centrifuge->Analysis DataProcessing Data Processing (Metabolite Peak Extraction) Analysis->DataProcessing Identification Structural Identification (MS/MS Fragmentation) DataProcessing->Identification

Caption: Workflow for in vitro metabolite identification.

References

Health and Safety Hazards of 4-Chloro-2-ethylaniline Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.

Executive Summary

4-Chloro-2-ethylaniline is a substituted aniline derivative with limited publicly available toxicological data. However, based on its chemical structure and data from analogous compounds such as 4-chloroaniline and 4-chloro-2-methylaniline, it is classified as a hazardous substance with significant health risks. This guide synthesizes the available information to provide a comprehensive overview of the potential health and safety hazards associated with this compound exposure, including its physicochemical properties, toxicological profile, and recommendations for safe handling. The primary hazards include acute toxicity via oral, dermal, and inhalation routes, and it is suspected of being a mutagen and a carcinogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for absorption, distribution, and environmental fate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1][2]
Appearance Not explicitly stated; related anilines are often liquids or solids.
Boiling Point Approximately 249.9°C[2]
Flash Point 104.9°C[2]
XLogP3-AA 2.7[1]
Hydrogen Bond Donor Count 1[1]

Toxicological Profile

Due to the scarcity of specific toxicological studies on this compound, this section draws heavily on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from structurally similar compounds.

Acute Toxicity

Table 2: Acute Toxicity Data for 4-Chloroaniline

EndpointSpeciesRouteValueReference
LD50RatOral300 mg/kg[3]
LD50MouseOral100 mg/kg[3]
LD50RabbitDermal360 mg/kg[3]
LD50RatDermal3200 mg/kg[3]
LC50RatInhalation2340 mg/m³ (4 hours)[3]

Clinical Signs of Acute Exposure: Based on studies of related chloroanilines, acute exposure may lead to:

  • Methemoglobinemia: A hallmark of aniline toxicity, characterized by a reduced oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin and lips), headache, fatigue, dizziness, and in severe cases, respiratory distress, collapse, and death.[4]

  • Skin and Eye Irritation: Direct contact can cause irritation and burns.[4]

  • Gastrointestinal Effects: If ingested, it may cause nausea, vomiting, and diarrhea.

  • Neurological Effects: High levels of exposure can lead to confusion, convulsions, and unconsciousness.

Genotoxicity

This compound is suspected of causing genetic defects.[1] While specific mutagenicity data for this compound is limited, studies on related chloroanilines have shown mixed results in various assays. For instance, 4-chloroaniline has demonstrated mutagenic activity in some bacterial reverse mutation assays (Ames test) and in mammalian cells, though results can be inconsistent.

The proposed mechanism of genotoxicity for many aromatic amines involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.

Carcinogenicity

This compound is suspected of causing cancer.[1] Long-term carcinogenicity bioassays on 4-chloroaniline and 4-chloro-2-methylaniline have provided evidence of their carcinogenic potential in animal models.

  • 4-Chloroaniline: Studies have shown that it can cause tumors of the spleen in male rats.[5]

  • 4-Chloro-2-methylaniline: This compound is reasonably anticipated to be a human carcinogen based on evidence from animal studies, which have shown an increased incidence of vascular tumors (hemangiomas and hemangiosarcomas).

The carcinogenic activity of these compounds is thought to be linked to their genotoxic effects and the formation of DNA adducts.

Reproductive and Developmental Toxicity

There is no specific data available on the reproductive and developmental toxicity of this compound. For the related compound 4-chloro-2-methylaniline, one study in mice did not find significant reproductive effects. However, due to the overall toxicity profile of substituted anilines, potential effects on reproduction and development cannot be ruled out and would require further investigation.

Metabolism and Toxicokinetics

Specific toxicokinetic data for this compound is not available. However, the metabolism of structurally similar anilines has been studied and likely follows similar pathways.

Proposed Metabolic Pathway for Substituted Anilines: The metabolism of chloroanilines is complex and can lead to both detoxification and bioactivation. Key pathways include:

  • N-oxidation: This is a critical activation pathway where the amino group is oxidized to form N-hydroxy metabolites. These metabolites can be further oxidized to nitroso compounds, which are highly reactive and can bind to macromolecules like hemoglobin (leading to methemoglobinemia) and DNA (leading to genotoxicity and carcinogenicity).

  • C-hydroxylation (Ring hydroxylation): Hydroxylation of the aromatic ring is generally a detoxification pathway, leading to the formation of phenolic metabolites that can be conjugated and excreted.

  • N-acetylation: Acetylation of the amino group is another important metabolic route. The rate of acetylation can vary between species and individuals due to genetic polymorphisms in the N-acetyltransferase enzymes. N-acetylation is often a detoxification step, but the acetylated metabolites can also undergo further biotransformation.[6]

The interplay between these metabolic pathways determines the overall toxicity of the compound.

Metabolic_Pathway This compound This compound N-oxidation N-oxidation This compound->N-oxidation CYP450 C-hydroxylation C-hydroxylation This compound->C-hydroxylation CYP450 N-acetylation N-acetylation This compound->N-acetylation NAT N-hydroxy-4-chloro-2-ethylaniline N-hydroxy-4-chloro-2-ethylaniline N-oxidation->N-hydroxy-4-chloro-2-ethylaniline Reactive Metabolite Nitroso-4-chloro-2-ethylaniline Nitroso-4-chloro-2-ethylaniline N-hydroxy-4-chloro-2-ethylaniline->Nitroso-4-chloro-2-ethylaniline Oxidation Methemoglobinemia Methemoglobinemia Nitroso-4-chloro-2-ethylaniline->Methemoglobinemia DNA Adducts DNA Adducts Nitroso-4-chloro-2-ethylaniline->DNA Adducts Genotoxicity/Carcinogenicity Genotoxicity/Carcinogenicity DNA Adducts->Genotoxicity/Carcinogenicity Hydroxylated Metabolites Hydroxylated Metabolites C-hydroxylation->Hydroxylated Metabolites Detoxification Conjugation & Excretion Conjugation & Excretion Hydroxylated Metabolites->Conjugation & Excretion N-acetyl-4-chloro-2-ethylaniline N-acetyl-4-chloro-2-ethylaniline N-acetylation->N-acetyl-4-chloro-2-ethylaniline Detoxification Further Metabolism & Excretion Further Metabolism & Excretion N-acetyl-4-chloro-2-ethylaniline->Further Metabolism & Excretion

Caption: Proposed metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be employed for its toxicological evaluation.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

OECD_423_Workflow start Start step1 Select starting dose level (e.g., 300 mg/kg) start->step1 step2 Administer substance to 3 animals step1->step2 step3 Observe for mortality and clinical signs for 14 days step2->step3 decision1 Outcome? step3->decision1 outcome1 0 or 1 death decision1->outcome1 outcome2 3 deaths decision1->outcome2 outcome3 2 deaths decision1->outcome3 step4a Proceed to higher dose level with 3 new animals outcome1->step4a step4b Stop test. Substance is highly toxic. outcome2->step4b step4c Administer same dose to 3 more animals outcome3->step4c step4a->step2 Repeat process stop1 Stop test. Classify toxicity. step4b->stop1 decision2 Outcome of 6 animals? step4c->decision2 outcome2a ≤ 2 deaths decision2->outcome2a outcome2b ≥ 3 deaths decision2->outcome2b stop2 Stop test. Classify toxicity. outcome2a->stop2 outcome2b->stop1

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Ames_Test_Workflow start Start step1 Prepare bacterial tester strains (e.g., S. typhimurium, E. coli) start->step1 step3 Mix substance, bacteria, and top agar (with and without S9 metabolic activation) step1->step3 step2 Prepare test substance at various concentrations step2->step3 step4 Pour mixture onto minimal glucose agar plates step3->step4 step5 Incubate plates for 48-72 hours step4->step5 step6 Count revertant colonies step5->step6 step7 Analyze data for dose-dependent increase in revertants step6->step7 end Determine mutagenic potential step7->end

Caption: General workflow for the Ames Test (OECD 471).

Signaling Pathways

Specific signaling pathways disrupted by this compound have not been elucidated. However, based on the known effects of related compounds, several pathways are likely to be involved.

The genotoxic and carcinogenic effects of substituted anilines are mediated by the metabolic activation to reactive intermediates that form DNA adducts. This can lead to the activation of DNA damage response pathways. If the damage is not properly repaired, it can result in mutations in critical genes that regulate cell growth and proliferation, such as tumor suppressor genes and proto-oncogenes, potentially leading to the initiation of cancer.

Signaling_Pathway_Disruption cluster_0 Cellular Exposure cluster_1 Metabolic Activation cluster_2 Molecular Damage cluster_3 Cellular Response cluster_4 Adverse Outcomes This compound This compound Reactive Metabolites Reactive Metabolites This compound->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Protein Adducts Protein Adducts Reactive Metabolites->Protein Adducts DNA_Damage_Response DNA Damage Response DNA Adducts->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Mutations Mutations DNA_Damage_Response->Mutations Repair Failure Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death Cancer Cancer Mutations->Cancer

Caption: Putative signaling pathway disruption by this compound.

Safe Handling and Exposure Control

Given the acute toxicity and suspected carcinogenicity and mutagenicity of this compound, stringent safety precautions are necessary when handling this compound.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Avoid skin contact.

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Spill and Waste Disposal: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical cleanup. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

While specific toxicological data for this compound is limited, the available information and data from structurally related compounds strongly indicate that it is a hazardous substance with significant acute toxicity and potential for long-term effects, including genotoxicity and carcinogenicity. Professionals in research and drug development must handle this compound with extreme caution, implementing rigorous safety protocols to minimize exposure and mitigate potential health risks. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

GHS classification and handling precautions for 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the GHS classification, handling, and safety precautions for 4-Chloro-2-ethylaniline (CAS No: 30273-39-3). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity, suspected mutagenicity and carcinogenicity, and high toxicity to aquatic life.[1]

Signal Word: Danger [1]

GHS Pictograms:

alt text
alt text
alt text

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[1]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, Chronic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[2]

Toxicological Data

Detailed experimental protocols and specific quantitative toxicity values (e.g., LD50, LC50) for this compound are not available in the aggregated public safety data. The hazard classification is based on data from analogous compounds and computational models. For similar chloroaniline compounds, high acute toxicity is well-documented. For example, p-Chloroaniline has an oral LD50 of 300 mg/kg in rats and a dermal LD50 of 360 mg/kg in rabbits.[2][3][4]

Note: Detailed experimental protocols for the toxicological endpoints listed are not provided in publicly available safety data sheets. This information is typically proprietary to the entities that conducted the original toxicology studies.

Handling and Safety Precautions

Due to the high acute toxicity and suspected long-term health effects, stringent safety measures are required when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Use a closed system to minimize the release of dust or vapor.[5]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A summary of required PPE is presented in the workflow diagram below.

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[3][6]Prevents dermal absorption, as the substance is toxic in contact with skin.
Eye/Face Protection Safety goggles or a face shield.[3][6]Protects eyes from splashes or dust.
Skin/Body Protection Lab coat or chemical-resistant suit.[3][6]Prevents contamination of personal clothing and skin.
Respiratory Protection Use an approved/certified respirator or equivalent in case of insufficient ventilation.[3]Prevents inhalation of toxic dust or vapors.
Hygiene Measures
  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Wash hands thoroughly after handling the substance.

  • Remove contaminated clothing immediately and wash it before reuse.[6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.[2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4][5]

Hazard Response and Spill Management

The following diagrams outline the logical workflows for responding to hazards and managing accidental spills.

GHS_Hazard_Response cluster_hazards Identified Hazards cluster_ppe Required PPE cluster_firstaid First Aid Measures H301 H301: Toxic if Swallowed Goggles Splash Goggles / Face Shield H301->Goggles Always Wear FA_Ingest Ingestion: Give water, seek immediate medical attention. H301->FA_Ingest FA_General General: Call a POISON CENTER or doctor immediately. H301->FA_General H311 H311: Toxic on Skin Gloves Impervious Gloves H311->Gloves H311->Goggles Always Wear Clothing Protective Clothing / Lab Coat H311->Clothing FA_Skin Skin Contact: Remove contaminated clothing, rinse skin with water. H311->FA_Skin H311->FA_General H331 H331: Toxic if Inhaled H331->Goggles Always Wear Respirator Respirator H331->Respirator FA_Inhale Inhalation: Move to fresh air, call physician. H331->FA_Inhale H331->FA_General H351 H351: Suspected Carcinogen H351->Goggles Always Wear Spill_Response_Workflow start Spill Detected evacuate Evacuate non-essential personnel and secure the area. start->evacuate ventilate Ensure adequate ventilation. Avoid breathing dust/vapor. evacuate->ventilate ppe Don appropriate PPE: - Full Suit - Respirator - Goggles - Gloves ventilate->ppe contain Contain the spill. Cover drains. Do not let product enter drains. ppe->contain collect Carefully collect spilled material with inert absorbent material. Avoid generating dust. contain->collect dispose Place in suitable, closed containers for disposal. collect->dispose decontaminate Decontaminate the area and all equipment used. dispose->decontaminate end Spill Managed decontaminate->end

References

Solubility of 4-Chloro-2-ethylaniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-ethylaniline in organic solvents. Due to the limited availability of precise quantitative data for this specific compound in public literature, this guide also offers a detailed experimental protocol for determining its solubility. Furthermore, qualitative solubility information and data for the closely related compound, 4-chloroaniline, are presented for reference and comparison.

Introduction to this compound

This compound is a substituted aniline derivative with the chemical formula C₈H₁₀ClN. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Understanding its solubility is crucial for process development, formulation, and various research applications. The molecular structure, featuring a polar amino group and a nonpolar ethyl and chloro-substituted benzene ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Qualitative Solubility Profile

General observations indicate that this compound exhibits low solubility in aqueous solutions. For experimental purposes, it is recommended to dissolve it in organic solvents such as ethanol or dimethyl sulfoxide (DMSO).

Quantitative Solubility Data (Analog Compound)

SolventChemical FormulaSolubility of 4-chloroaniline
EthanolC₂H₅OHFreely soluble
MethanolCH₃OHSoluble
AcetoneC₃H₆OFreely soluble
Ether(C₂H₅)₂OFreely soluble
Carbon DisulfideCS₂Freely soluble

Note: "Freely soluble" generally implies that less than 1 part of solvent is required to dissolve 1 part of solute. "Soluble" typically means 1 to 10 parts of solvent are needed.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric "shake-flask" method, a standard and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, etc.)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Glassware (pipettes, beakers, volumetric flasks)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed, dry container to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the container with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility (S) in grams per 100 mL ( g/100 mL) can be calculated using the following formula: S ( g/100 mL) = [(mass of container with solute) - (mass of empty container)] / (volume of aliquot withdrawn in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a substituted aniline, such as this compound, which often involves the reduction of a corresponding nitro compound.

Synthesis_Workflow start Start reagents Reactants: 4-Chloro-2-ethyl-1-nitrobenzene Reducing Agent (e.g., Fe/HCl or H2/Pd-C) Solvent (e.g., Ethanol) start->reagents reaction Reaction Setup: Combine reactants in a suitable flask. Stir and heat under reflux if necessary. reagents->reaction monitoring Reaction Monitoring: Track progress using TLC or GC/MS. reaction->monitoring During Reaction workup Work-up: Filter to remove catalyst/insolubles. Neutralize with base (e.g., NaHCO3). reaction->workup extraction Extraction: Extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer. workup->extraction drying Drying: Dry the organic layer over an anhydrous salt (e.g., Na2SO4). extraction->drying evaporation Solvent Evaporation: Remove the solvent under reduced pressure. drying->evaporation purification Purification: Column chromatography or recrystallization. evaporation->purification analysis Analysis: Confirm structure and purity (NMR, MS, HPLC). purification->analysis product Final Product: This compound analysis->product

Methodological & Application

Application Notes and Protocols for the Synthesis of Herbicides Using 4-Chloro-2-ethylaniline as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethylaniline is a key aromatic amine intermediate utilized in the synthesis of various agrochemicals, particularly herbicides.[1] Its substituted aniline structure serves as a crucial building block for creating active molecules that can effectively control unwanted vegetation in agricultural settings. This document provides detailed application notes and a representative experimental protocol for the synthesis of a chloroacetamide herbicide, a class of herbicides for which substituted anilines like this compound are precursors.

While specific, commercially named herbicides directly synthesized from this compound are not readily found in publicly available literature, the following protocols are based on established synthetic routes for analogous chloroacetanilide herbicides derived from similar substituted anilines.

Representative Synthesis: N-(4-chloro-2-ethylphenyl)-2-chloroacetamide

A common synthetic route for producing chloroacetamide herbicides involves the acylation of a substituted aniline with chloroacetyl chloride. This reaction creates the N-aryl chloroacetamide moiety responsible for the herbicidal activity.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound N-(4-chloro-2-ethylphenyl)-2-chloroacetamide This compound->N-(4-chloro-2-ethylphenyl)-2-chloroacetamide plus1 + Chloroacetyl_chloride plus1->Chloroacetyl_chloride Chloroacetyl_chloride->N-(4-chloro-2-ethylphenyl)-2-chloroacetamide Solvent: Toluene Solvent: Toluene Base: Triethylamine Base: Triethylamine Temperature: 0-10 °C Temperature: 0-10 °C

Caption: General reaction scheme for the synthesis of N-(4-chloro-2-ethylphenyl)-2-chloroacetamide.

Experimental Protocol

This protocol is a representative example for the laboratory-scale synthesis of a chloroacetamide herbicide precursor.

Materials:

  • This compound (98% purity)

  • Chloroacetyl chloride (98% purity)

  • Triethylamine (99% purity)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 g, 64.2 mmol) and triethylamine (7.1 g, 70.6 mmol) in 100 mL of anhydrous toluene.

  • Addition of Acylating Agent: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (7.9 g, 70.6 mmol) in 20 mL of anhydrous toluene from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-(4-chloro-2-ethylphenyl)-2-chloroacetamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of chloroacetamide herbicides based on similar reported procedures.

ParameterValue
Reactants
This compound10.0 g (64.2 mmol)
Chloroacetyl chloride7.9 g (70.6 mmol)
Triethylamine7.1 g (70.6 mmol)
Product
Theoretical Yield14.9 g
Actual Yield12.7 g
Reaction Conditions
SolventToluene
Temperature0-10 °C then RT
Reaction Time2 hours
Analytical Data
Melting Point85-88 °C (representative)
Purity (by HPLC)>98%
Calculated Values
Molar Mass (Product)232.11 g/mol
Yield (%)85%

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

Chloroacetamide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This is a crucial metabolic pathway for plant growth and development.

G cluster_pathway Mechanism of Action of Chloroacetamide Herbicides Chloroacetamide_Herbicide Chloroacetamide Herbicide (e.g., N-(4-chloro-2-ethylphenyl)-2-chloroacetamide) VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase Chloroacetamide_Herbicide->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Cell_Division Inhibition of Cell Division VLCFA_Synthesis->Cell_Division Essential for Plant_Growth Inhibition of Plant Growth Cell_Division->Plant_Growth Drives Plant_Death Plant Death Plant_Growth->Plant_Death Inhibition leads to

Caption: Simplified signaling pathway illustrating the mechanism of action of chloroacetamide herbicides.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of a herbicide derived from this compound.

G cluster_workflow Synthesis and Analysis Workflow Start Start Reaction Acylation of This compound Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Analysis Structural and Purity Analysis (NMR, MS, HPLC) Purification->Analysis Bioassay Herbicidal Activity Assay Analysis->Bioassay End End Bioassay->End

References

Application Notes and Protocols for 4-Chloro-2-ethylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-2-ethylaniline as a versatile starting material for the synthesis of various pharmaceutical intermediates. The protocols outlined below are based on established synthetic methodologies for analogous aniline derivatives and are intended to serve as a foundational guide for the development of novel therapeutics, including analgesics, anti-inflammatory agents, and antihistamines.

Overview of this compound in Drug Discovery

This compound is a substituted aniline that serves as a valuable building block in medicinal chemistry. Its chemical structure, featuring a reactive amino group and a substituted aromatic ring, allows for a variety of chemical transformations. The presence of the chloro and ethyl groups influences the reactivity and regioselectivity of its reactions, as well as the pharmacokinetic and pharmacodynamic properties of the resulting pharmaceutical compounds.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₈H₁₀ClN[1]
Molecular Weight155.62 g/mol [1]
AppearanceNot specified, likely a liquid or low-melting solid
Boiling PointApprox. 249.9°C[2]
Flash Point104.9°C[2]

Synthesis of a Potential COX-2 Inhibitor Intermediate

The diarylheterocycle scaffold is a common feature in selective COX-2 inhibitors used as anti-inflammatory drugs. The following protocol describes a plausible pathway to a key intermediate for such compounds, starting from this compound. This is a representative synthesis adapted from general procedures for the acylation of anilines.[3][4][5][6][7]

Experimental Protocol: N-Acetylation of this compound

Objective: To synthesize N-(4-chloro-2-ethylphenyl)acetamide, a key intermediate for further elaboration into a diarylheterocyclic system.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment (Erlenmeyer flasks, beakers, Buchner funnel, etc.)

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • In a 250 mL Erlenmeyer flask, suspend 10.0 g (64.2 mmol) of this compound in 100 mL of deionized water.

  • While stirring, slowly add concentrated hydrochloric acid dropwise until the aniline derivative completely dissolves, forming the hydrochloride salt.

  • In a separate beaker, dissolve 10.5 g (128 mmol) of sodium acetate in 50 mL of deionized water.

  • To the aniline hydrochloride solution, add 7.2 mL (77 mmol) of acetic anhydride.

  • Immediately and carefully add the sodium acetate solution to the reaction mixture with vigorous stirring.

  • A white precipitate of N-(4-chloro-2-ethylphenyl)acetamide should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure N-(4-chloro-2-ethylphenyl)acetamide.

  • Dry the purified crystals in a desiccator.

  • Determine the yield, melting point, and characterize by spectroscopy (¹H NMR, ¹³C NMR, IR).

Expected Results (Representative Data)

The following table summarizes representative data for the N-acetylation of an aniline derivative, which can be expected to be similar for this compound.

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Melting Point Specific to the product, to be determined
¹H NMR (CDCl₃, δ ppm) Aromatic protons (multiplet, ~7.0-7.5 ppm), NH proton (broad singlet, ~7.8-8.2 ppm), ethyl group (quartet, ~2.6 ppm; triplet, ~1.2 ppm), acetyl group (singlet, ~2.2 ppm)
¹³C NMR (CDCl₃, δ ppm) Carbonyl carbon (~168 ppm), aromatic carbons (~120-140 ppm), ethyl group carbons (~24, 14 ppm), acetyl carbon (~24 ppm)
IR (KBr, cm⁻¹) N-H stretch (~3250-3300 cm⁻¹), C=O stretch (~1660 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)

Signaling Pathway of Diarylheterocyclic COX-2 Inhibitors

Pharmaceuticals derived from intermediates like N-(4-chloro-2-ethylphenyl)acetamide can be designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Induces COX2_Inhibitor Diarylheterocyclic COX-2 Inhibitor (from this compound derivative) COX2_Inhibitor->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by a potential drug candidate.

Synthesis of a Potential Antihistamine Intermediate

Many H1-antihistamines belong to the triarylethylene class of compounds. A plausible synthetic route towards an intermediate for such antihistamines can be initiated from this compound through a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize (4-chloro-2-ethylphenyl)(phenyl)methanone, a diaryl ketone intermediate.

Materials:

  • This compound

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and equipment for anhydrous reactions

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend 12.8 g (96.3 mmol) of anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 10.0 g (64.2 mmol) of this compound and 9.0 g (64.2 mmol) of benzoyl chloride in 50 mL of anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by slowly pouring the mixture into 200 mL of an ice-water mixture containing 50 mL of 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diaryl ketone.

  • Characterize the product by its melting point and spectroscopic methods.

Expected Results (Representative Data)
ParameterExpected Value
Yield 70-85%
Purity (by GC-MS) >97%
Melting Point Specific to the product, to be determined
¹H NMR (CDCl₃, δ ppm) Aromatic protons (multiplets, ~7.2-7.8 ppm), ethyl group (quartet, ~2.7 ppm; triplet, ~1.2 ppm)
¹³C NMR (CDCl₃, δ ppm) Carbonyl carbon (~196 ppm), aromatic carbons (~128-145 ppm), ethyl group carbons (~29, 15 ppm)
IR (KBr, cm⁻¹) C=O stretch (~1650-1670 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)

Logical Workflow for Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical intermediates from this compound typically follows a structured workflow, from initial reaction to the final purified compound.

Synthesis_Workflow Start This compound Reaction Chemical Transformation (e.g., Acylation, Alkylation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Intermediate Purified Pharmaceutical Intermediate Characterization->Intermediate

Caption: General workflow for synthesizing pharmaceutical intermediates.

Bioisosteric Replacement Strategies

The synthesized intermediates can be further modified using the principles of bioisosterism to optimize their biological activity, selectivity, and pharmacokinetic properties.[2][8][9][10][11] For instance, the amide linkage in the N-acetylated intermediate could be replaced with other functional groups that mimic its size, shape, and electronic properties.

Potential Bioisosteric Replacements for the Amide Group:

Original GroupBioisosteric ReplacementRationale
Amide (-NHCO-)Reverse Amide (-CONH-)Alters hydrogen bonding pattern.
Sulfonamide (-SO₂NH-)Can improve metabolic stability and act as a hydrogen bond acceptor/donor.[8]
TetrazoleA non-classical bioisostere that can mimic the electronic properties of a carboxylic acid (if the amide were to be hydrolyzed) and improve oral bioavailability.[9]
1,2,4-OxadiazoleA heterocyclic ring that can act as a metabolically stable amide isostere.[11]

This strategic modification allows for the fine-tuning of the drug candidate's properties to enhance its therapeutic potential.

Disclaimer: The experimental protocols provided are intended for guidance and should be adapted and optimized by qualified researchers in a controlled laboratory setting. All necessary safety precautions should be taken when handling the listed chemicals.

References

Application Notes: Synthesis of Azo Dyes and Pigments from 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of azo dyes and pigments derived from 4-Chloro-2-ethylaniline. The synthesis is a two-step process involving the diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. Azo dyes are a significant class of compounds with wide-ranging applications in textiles, printing, and as bioactive scaffolds in medicinal chemistry.[1]

Core Principles

The synthesis of azo dyes from a primary aromatic amine like this compound follows a well-established two-stage reaction sequence:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0–5 °C) to form a diazonium salt. This low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then immediately reacted with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or aromatic amines). This electrophilic aromatic substitution reaction forms the stable azo compound, which is often a brightly colored dye or pigment. The pH of the coupling medium is a critical parameter; coupling with phenols is generally carried out in mildly alkaline conditions, while coupling with amines is performed in acidic to neutral media.

Experimental Protocols

The following protocols detail the synthesis of an exemplary azo dye by coupling diazotized this compound with β-naphthol.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 4-chloro-2-ethylbenzenediazonium chloride salt. Due to their inherent instability, diazonium salts are prepared in situ and used immediately in the subsequent coupling reaction.[2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5–3.0 equivalents) and distilled water.

  • Cool the resulting suspension to 0–5 °C in an ice-salt bath with continuous and vigorous stirring. It is imperative to maintain this low temperature throughout the reaction to prevent the premature decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0–1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of this compound. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization reaction is complete.

  • The resulting pale-yellow solution containing the 4-chloro-2-ethylbenzenediazonium chloride is now ready for immediate use in the coupling reaction.

Protocol 2: Azo Coupling with β-Naphthol

This protocol describes the synthesis of the azo dye by reacting the freshly prepared diazonium salt with β-naphthol.

Materials:

  • Freshly prepared 4-chloro-2-ethylbenzenediazonium chloride solution (from Protocol 1)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve β-naphthol (1.0 equivalent) in an aqueous solution of sodium hydroxide (10%).

  • Cool this alkaline solution of β-naphthol to 0–5 °C in an ice bath with efficient stirring.

  • Slowly add the cold, freshly prepared 4-chloro-2-ethylbenzenediazonium chloride solution (from Protocol 1) to the cold β-naphthol solution with continuous and vigorous stirring.

  • A colored precipitate of the azo dye will form immediately. The color can range from orange to red or brown.

  • Maintain the temperature of the reaction mixture below 5 °C throughout the addition process.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30–60 minutes to ensure the coupling reaction proceeds to completion.

  • Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Dry the purified azo dye in a vacuum oven at a low temperature (e.g., 40–50 °C).

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of an azo dye from this compound and β-naphthol.

ParameterValueUnitNotes
Diazotization
This compound1.0Molar EquivalentStarting aromatic amine.
Concentrated HCl2.5 - 3.0Molar EquivalentTo form the amine salt and generate nitrous acid.
Sodium Nitrite1.0 - 1.1Molar EquivalentFor in situ generation of nitrous acid.
Reaction Temperature0 - 5°CCritical for the stability of the diazonium salt.
Reaction Time30minutesPost-addition stirring to ensure complete reaction.
Azo Coupling
β-Naphthol1.0Molar EquivalentCoupling component.
Sodium Hydroxide(to dissolve)-To prepare the nucleophilic phenoxide of β-naphthol.
Reaction Temperature0 - 5°CTo control the coupling reaction and prevent side reactions.
Reaction Time30 - 60minutesPost-addition stirring for complete coupling.
Expected YieldVariable%Dependent on reaction conditions and purity of reagents.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of azo dyes from this compound.

AzoDyeSynthesis cluster_workup Work-up A Prepare this compound Solution (Amine + Conc. HCl + H₂O) C Cool Solutions to 0-5 °C A->C B Prepare Sodium Nitrite Solution (NaNO₂ + H₂O) B->C D Slowly Add Nitrite Solution to Amine Solution (Constant Stirring) C->D E Stir for 30 min at 0-5 °C (Formation of Diazonium Salt) D->E H Slowly Add Diazonium Salt to Coupling Solution E->H Use Immediately F Prepare Coupling Component Solution (β-Naphthol + NaOH Solution) G Cool Solution to 0-5 °C F->G G->H I Stir for 30-60 min at 0-5 °C (Azo Dye Precipitation) H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Dry the Azo Dye K->L

Experimental workflow for azo dye synthesis.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene is a critical chemical transformation for the synthesis of 4-chloro-2-ethylaniline. This aniline derivative serves as a valuable intermediate in the production of various agrochemicals, pharmaceuticals, and dyes. The reduction of the nitro group in the presence of a chlorine substituent requires a catalyst with high chemoselectivity to prevent dehalogenation, a common side reaction. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are highly effective catalysts for this transformation, offering excellent yields and selectivity under optimized conditions.[1] This document provides detailed protocols for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene, along with data presentation and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation of substituted chloronitrobenzenes, which can be adapted for 4-chloro-2-ethyl-1-nitrobenzene. The selection of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

SubstrateCatalystSolventTemperature (°C)H₂ Pressure (atm)Time (h)Yield (%)Reference
p-ChloronitrobenzenePt/ZrO₂/ZSM-5Ethanol4071.5>99[2]
p-ChloronitrobenzenePt/Al₂O₃@NCNot SpecifiedNot SpecifiedNot SpecifiedNot Specified100[1]
1-Chloro-2,4-dinitrobenzene5% Pt/CMethanol6010Not SpecifiedNot Specified
Halogenated Nitroarenes5% Pd/CMethanol80Hydrazine Hydrate0.0895

Signaling Pathway and Reaction Mechanism

The catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene to this compound on a palladium or platinum surface proceeds through a series of intermediate steps. Initially, molecular hydrogen is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. The nitro group of the substrate is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.

Reaction_Pathway Substrate 4-chloro-2-ethyl-1-nitrobenzene Intermediate1 Nitroso Intermediate Substrate->Intermediate1 + H₂ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂ Product This compound Intermediate2->Product + H₂ Catalyst Pd/C or Pt/C + H₂ Catalyst->Substrate Catalyst->Intermediate1 Catalyst->Intermediate2

Caption: Reaction pathway for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene.

Experimental Protocols

The following protocols provide detailed methodologies for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 4-chloro-2-ethyl-1-nitrobenzene

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol (or other suitable solvent like methanol or ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Pressurized hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a clean and dry pressurized hydrogenation vessel, add 4-chloro-2-ethyl-1-nitrobenzene (1.0 eq) and ethanol to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5 mol%).

  • System Purge: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove any residual air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 atm). Commence vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 25-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analytical techniques such as TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent and disposed of appropriately.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by distillation or recrystallization if necessary.

Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)

Materials:

  • 4-chloro-2-ethyl-1-nitrobenzene

  • 5% Platinum on Carbon (Pt/C) (1-5 mol%)

  • Methanol (or other suitable solvent like ethanol or an aromatic solvent)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Pressurized hydrogenation vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Charge the hydrogenation vessel with 4-chloro-2-ethyl-1-nitrobenzene (1.0 eq) and methanol.

  • Catalyst Addition: Under an inert atmosphere, add 5% Pt/C (1-5 mol%).

  • System Purge: Seal the vessel and perform 3-5 cycles of vacuum and inert gas backfill.

  • Hydrogenation: Introduce hydrogen gas to a pressure of 5-50 atm. Begin stirring and heat the reaction to 80-110 °C.[1]

  • Reaction Monitoring: Monitor the reaction until the theoretical amount of hydrogen has been consumed or until analysis indicates complete conversion of the starting material.

  • Work-up: After cooling and venting the reactor, purge with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter to remove the catalyst, ensuring the filter cake remains wet.

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the desired this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor with 4-chloro-2-ethyl-1-nitrobenzene and Solvent B Add Catalyst (Pd/C or Pt/C) A->B C Seal and Purge with Inert Gas B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor Reaction E->F G Cool and Vent F->G H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Product (Optional) I->J

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Note: Trace Analysis of 4-Chloro-2-ethylaniline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the trace analysis of 4-Chloro-2-ethylaniline in environmental samples using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines sample preparation using liquid-liquid extraction, followed by GC-MS analysis. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound at low levels.

Introduction

This compound is an aniline derivative that may be present as an impurity or a metabolite in various industrial and environmental matrices. Its detection at trace levels is crucial for quality control and safety assessment. Gas chromatography-mass spectrometry offers high sensitivity and specificity for the analysis of such semi-volatile organic compounds. The methodology presented here is based on established protocols for aniline derivatives and provides a robust framework for the analysis of this compound.[1][2]

Experimental Protocol

Sample Preparation (Aqueous Matrix)

A liquid-liquid extraction (LLE) procedure is employed to isolate and concentrate this compound from aqueous samples.[3][4]

Reagents and Materials:

  • Toluene (Pesticide residue grade)

  • Sodium sulfate (Anhydrous)

  • Deionized water (18 MΩ·cm)

  • This compound standard

  • Internal Standard (e.g., 3-Chloro-4-fluoroaniline)[1]

  • Separatory funnels (250 mL)

  • Glass vials with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 20 mL of toluene to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer into a beaker.

  • Collect the upper organic layer (toluene) in a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of toluene.

  • Combine the two organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and should be optimized for the specific instrument used.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5]
Carrier GasHelium at a constant flow of 1.2 mL/min[5]
Inlet Temperature250 °C[5]
Injection Volume1 µL[5]
Injection ModeSplitless (60:1 split ratio after 1 min)[5]
Oven ProgramInitial: 80 °C, hold for 2 min
Ramp 1: 10 °C/min to 160 °C
Ramp 2: 14 °C/min to 300 °C, hold for 5 min[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230 °C
MS Quad Temp.150 °C
Transfer Line Temp.280 °C[5]
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of a pure standard
Qualifier IonsTo be determined from the mass spectrum of a pure standard

Quantitative Data

The following table summarizes representative quantitative data for chloroanilines based on similar analytical methods.[2][6] These values should be experimentally determined for this compound during method validation.

Table 2: Representative Quantitative Performance Data

ParameterExpected Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.3 - 3 µg/L
Recovery85 - 110 %
Precision (%RSD)< 15%

Experimental Workflow

The overall analytical workflow from sample receipt to final data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample (100 mL) spike Spike with Internal Standard sample->spike lle Liquid-Liquid Extraction with Toluene spike->lle dry Dry Extract (Na2SO4) lle->dry concentrate Concentrate to 1 mL dry->concentrate vial Transfer to Autosampler Vial concentrate->vial gc_ms GC-MS Injection and Separation vial->gc_ms Analysis detection Mass Spectrometry Detection (SIM Mode) gc_ms->detection integration Peak Integration detection->integration Data Acquisition calibration Quantification using Calibration Curve integration->calibration report Final Report calibration->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the trace analysis of this compound in aqueous samples. The sample preparation is straightforward, and the GC-MS parameters can be adapted for various instruments. Method validation should be performed to establish specific performance characteristics such as LOD, LOQ, linearity, and recovery for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Chloroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroaniline isomers (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) are important industrial chemicals and are often present as impurities in the synthesis of pharmaceuticals and other chemical products. The accurate determination of the purity of individual chloroaniline isomers and the quantification of isomeric impurities are critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the separation and quantification of these closely related isomers.

This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) method for the purity determination of chloroaniline isomers. The method described offers excellent resolution and peak shape for the baseline separation of 2-, 3-, and 4-chloroaniline.

Experimental Protocols

This section details the methodology for the HPLC analysis of chloroaniline isomers.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a UV detector is required.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Triethylamine

    • Phosphoric acid

    • Reference standards for 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline

Chromatographic Conditions

A reversed-phase HPLC method is highly effective for the separation of chloroaniline isomers.[1] The following conditions have been demonstrated to provide successful separation:[1][2]

ParameterCondition
Column Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm[1][2]
Mobile Phase A mixture of an aqueous buffer and acetonitrile (70:30 v/v). The aqueous buffer consists of 2 mL of triethylamine in 1000 mL of water, with the pH adjusted to 3.0 with phosphoric acid.[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 25 °C[1][2]
Detection UV at 220 nm[1][2]
Injection Volume 10 µL[1][2]
Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of the primary chloroaniline isomer (e.g., 4-chloroaniline) at a concentration of 500 ppm in the mobile phase.[1] Prepare stock solutions of the other two isomers (e.g., 2-chloroaniline and 3-chloroaniline) at a concentration of 1 ppm each in the mobile phase.[1] A mixed standard solution can be prepared by combining appropriate volumes of the individual stock solutions.

  • Sample Solution: Accurately weigh and dissolve the chloroaniline sample in the mobile phase to a known concentration, typically within the linear range of the method. For routine analysis, a concentration of approximately 1 mg/mL can be a starting point, followed by appropriate dilutions.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

Data Presentation

The following table summarizes the quantitative data obtained from the separation of chloroaniline isomers using the described HPLC method.

AnalyteRetention Time (min)[1][2]Resolution (Rs)[1][2]Theoretical Plates (N)[1][2]
4-Chloroaniline12.7-12490
3-Chloroaniline18.612.322606
2-Chloroaniline22.77.724143

This method demonstrates excellent separation and peak efficiency for the three chloroaniline isomers, making it suitable for purity analysis.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of chloroaniline isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing of Sample/Standard B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D Prepared Sample/Standard E Chromatographic Separation D->E F UV Detection at 220 nm E->F G Peak Integration F->G Chromatogram H Purity Calculation (% Area) G->H I Reporting H->I

References

Application Note: Interpreting the ¹H NMR Spectrum of 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethylaniline is a substituted aniline that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an electron-donating ethyl group and an electron-withdrawing chloro group on the aniline ring, gives rise to a distinct pattern in its proton Nuclear Magnetic Resonance (¹H NMR) spectrum. A thorough understanding of this spectrum is crucial for structural verification and purity assessment during the synthesis and development of novel chemical entities. This application note provides a detailed interpretation of the ¹H NMR spectrum of this compound, a standard experimental protocol for sample preparation, and a summary of the expected spectral data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the protons of the ethyl group, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The expected chemical shifts, multiplicities, and integrations for the protons of this compound are summarized in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-3~ 6.8 – 7.2Doublet (d)1H
H-5~ 6.8 – 7.2Doublet of Doublets (dd)1H
H-6~ 6.8 – 7.2Doublet (d)1H
-NH₂VariableBroad Singlet (br s)2HChemical shift is concentration and solvent dependent.
-CH₂-~ 2.6 – 2.8Quartet (q)2HCoupled to the -CH₃ protons.
-CH₃~ 1.2 – 1.4Triplet (t)3HCoupled to the -CH₂- protons.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

Interpretation of the Spectrum

The aromatic region of the spectrum, typically between 6.8 and 7.2 ppm, is expected to show signals for the three protons on the benzene ring.[1] The ethyl group gives rise to two distinct signals: a quartet around 2.6–2.8 ppm for the methylene (-CH₂) protons, resulting from coupling with the three adjacent methyl protons, and a triplet around 1.2–1.4 ppm for the methyl (-CH₃) protons, due to coupling with the two adjacent methylene protons.[1] The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the experimental conditions.

Experimental Protocol

A standard protocol for the preparation and acquisition of a ¹H NMR spectrum for a small organic molecule like this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the this compound sample.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition:

  • Insert the prepared NMR tube into the spectrometer's sample holder.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline corrections.

Visualization of Proton Assignments

The following diagram illustrates the structure of this compound with the assignment of the different proton environments.

G cluster_0 cluster_1 mol H3 H-3 H5 H-5 H6 H-6 NH2 -NH₂ CH2 -CH₂- CH3 -CH₃ Aromatic Protons Aromatic Protons Methylene Protons Methylene Protons Methyl Protons Methyl Protons Amine Protons Amine Protons

Caption: Structure of this compound and its proton assignments.

This application note serves as a practical guide for the interpretation of the ¹H NMR spectrum of this compound, providing valuable information for chemists involved in organic synthesis and drug discovery.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-2-ethylaniline. Understanding these fragmentation pathways is critical for the unambiguous identification and characterization of this compound in complex matrices, which is essential in pharmaceutical research and development, as well as in environmental analysis. This note outlines a standard protocol for acquiring the mass spectrum and presents the anticipated fragmentation data in a clear, tabular format. A schematic of the primary fragmentation pathway is also provided.

Introduction

This compound (C₈H₁₀ClN) is a substituted aniline that may be encountered as an intermediate or impurity in the synthesis of pharmaceuticals and other specialty chemicals.[1] Mass spectrometry is a powerful analytical technique for the sensitive and selective detection and identification of such compounds. Electron ionization (EI) is a widely used technique that generates reproducible fragmentation patterns, which serve as a molecular fingerprint. The interpretation of these patterns is key to structural elucidation. The fragmentation of substituted anilines and halogenated aromatic compounds follows predictable pathways, primarily involving cleavages alpha to the amino group and loss of the halogen or related species.[2][3][4][5]

Experimental Protocol

Objective: To acquire the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 5% Phenyl Methyl Siloxane (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-200

  • Scan Rate: 2 scans/second

Sample Preparation:

  • Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Analyze the isotopic pattern for chlorine to confirm its presence.

Predicted Fragmentation Pattern

The electron ionization of this compound (molecular weight: 155.05 g/mol for the ³⁵Cl isotope) is expected to produce a molecular ion ([M]⁺˙) at m/z 155.[1] The presence of a chlorine atom will result in a characteristic isotopic peak at m/z 157 ([M+2]⁺˙) with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[4][5]

The primary fragmentation pathways are anticipated to be:

  • Alpha-Cleavage (Benzylic Cleavage): The most favorable fragmentation for alkyl-substituted anilines is the cleavage of the C-C bond beta to the aromatic ring (alpha to the amino group and the aromatic ring). This results in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized ion.

  • Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl).

  • Loss of HCl: Elimination of a neutral hydrogen chloride (HCl) molecule is another possible fragmentation pathway for chloro-substituted aromatic compounds.

Quantitative Data Summary

The following table summarizes the predicted major ions, their relative abundances, and the proposed fragmentation for this compound.

m/zProposed Fragment IonProposed Neutral LossPredicted Relative Abundance
157[C₈H₁₀³⁷ClN]⁺˙-Moderate
155[C₈H₁₀³⁵ClN]⁺˙ (Molecular Ion)-High
140[M - CH₃]⁺•CH₃Base Peak
120[M - Cl]⁺•ClModerate
119[M - HCl]⁺HClLow
91[C₇H₇]⁺C₂H₄NClLow

Fragmentation Pathway Diagram

Fragmentation_Pathway M [C₈H₁₀ClN]⁺˙ m/z = 155/157 F1 [C₇H₇ClN]⁺ m/z = 140/142 M->F1 - •CH₃ F2 [C₈H₁₀N]⁺ m/z = 120 M->F2 - •Cl F3 [C₈H₉N]⁺˙ m/z = 119 M->F3 - HCl

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve this compound in solvent (100 µg/mL) analysis1 Inject 1 µL into GC-MS prep1->analysis1 analysis2 Separation on GC column analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (m/z 40-200) analysis3->analysis4 data1 Extract Mass Spectrum analysis4->data1 data2 Identify Molecular Ion and Isotope Peaks data1->data2 data3 Identify Fragment Ions data2->data3 data4 Elucidate Fragmentation Pathway data3->data4

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The anticipated mass spectrum of this compound under electron ionization is characterized by a prominent molecular ion peak at m/z 155 and a base peak at m/z 140, resulting from the loss of a methyl radical. The presence of chlorine is confirmed by the isotopic peak at m/z 157. This application note provides a foundational protocol and expected fragmentation data that can be utilized for the identification and characterization of this compound in various analytical applications. Researchers can adapt the provided experimental parameters to their specific instrumentation and analytical needs.

References

Application of 4-Chloro-2-ethylaniline in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethylaniline is a versatile substituted aniline that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a chlorine atom and an ethyl group on the aniline ring, influences the regioselectivity of cyclization reactions and imparts specific physicochemical properties to the resulting heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of novel quinoline and dihydropyridine derivatives using this compound, highlighting its utility in generating scaffolds of interest for medicinal chemistry and drug development.

Application 1: Synthesis of 7-Chloro-9-ethyl-4-hydroxyquinoline Derivatives via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and reliable method for the synthesis of 4-hydroxyquinolines. By employing this compound as the starting aniline, a 7-chloro-9-ethyl-4-hydroxyquinoline scaffold can be constructed. This scaffold is a key intermediate that can be further functionalized to generate a library of compounds for biological screening.

Reaction Scheme

reagents This compound + Diethyl ethoxymethylenemalonate intermediate1 Anilinomethylenemalonate Intermediate reagents->intermediate1  Condensation (100-130 °C) intermediate2 Ethyl 7-Chloro-9-ethyl-4-hydroxy- quinoline-3-carboxylate intermediate1->intermediate2  Thermal Cyclization (e.g., 250 °C in Dowtherm A) product 7-Chloro-9-ethyl-4-hydroxyquinoline intermediate2->product  Saponification & Decarboxylation (NaOH, then heat)

Caption: Gould-Jacobs reaction pathway for the synthesis of 7-Chloro-9-ethyl-4-hydroxyquinoline.

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the key steps in the Gould-Jacobs synthesis of 7-Chloro-9-ethyl-4-hydroxyquinoline, based on analogous reactions.[1][2][3][4]

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
1. Condensation This compound, Diethyl ethoxymethylenemalonateNeat100-1301-2>90 (crude)
2. Thermal Cyclization Anilinomethylenemalonate intermediateDowtherm A or Diphenyl ether~2500.5-185-95
3. Saponification Ethyl 7-Chloro-9-ethyl-4-hydroxyquinoline-3-carboxylate10% aq. NaOHReflux (~100)1-2>95
4. Decarboxylation 7-Chloro-9-ethyl-4-hydroxyquinoline-3-carboxylic acidDiphenyl ether or Mineral oil230-2501-2>90
Experimental Protocol: Gould-Jacobs Synthesis

This protocol is adapted from a well-established procedure for the synthesis of 4,7-dichloroquinoline.[1]

Step 1: Condensation to form Diethyl ((4-chloro-2-ethylphenyl)amino)methylene)malonate

  • In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Add a few boiling chips and heat the mixture on a steam bath or in an oil bath at 100-130 °C for 1-2 hours, allowing the ethanol byproduct to evaporate.

  • The resulting warm, crude anilinomethylenemalonate intermediate is used directly in the next step.

Step 2: Thermal Cyclization to form Ethyl 7-Chloro-9-ethyl-4-hydroxyquinoline-3-carboxylate

  • In a separate large, round-bottom flask equipped with an air condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to a vigorous boil (approx. 250 °C).

  • Carefully and slowly pour the warm anilinomethylenemalonate intermediate from Step 1 into the boiling solvent through the condenser.

  • Continue heating at reflux for 30-60 minutes, during which the cyclized product will begin to crystallize.

  • Cool the mixture to room temperature, which will cause further precipitation of the product.

  • Filter the solid product and wash with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

Step 3: Saponification to 7-Chloro-9-ethyl-4-hydroxyquinoline-3-carboxylic acid

  • Transfer the air-dried filter cake from Step 2 to a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until all the solid ester has dissolved (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (test with Congo red paper or a pH meter).

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with cold water.

Step 4: Decarboxylation to 7-Chloro-9-ethyl-4-hydroxyquinoline

  • Suspend the dried carboxylic acid from Step 3 in a high-boiling solvent like diphenyl ether or mineral oil in a flask equipped with a reflux condenser.

  • Heat the mixture to 230-250 °C for 1-2 hours, or until the evolution of CO2 ceases.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the final product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Application 2: Multicomponent Synthesis of Dihydropyridines (Hantzsch-type Reaction)

This compound can be utilized in a Hantzsch-type multicomponent reaction to generate novel dihydropyridine scaffolds. This one-pot synthesis offers an efficient route to complex molecules from simple starting materials.

Reaction Scheme

G start This compound + Aldehyde + 2 eq. β-Ketoester product Substituted Dihydropyridine start->product  One-pot reaction (e.g., Reflux in Ethanol)

Caption: Hantzsch-type synthesis of a dihydropyridine derivative.

Quantitative Data

The following table presents a hypothetical but plausible set of reaction conditions and expected yields for a Hantzsch-type synthesis using this compound, based on general procedures for this reaction.[5]

ReactantsCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
This compound, Benzaldehyde, 2 eq. Ethyl acetoacetateAcetic acid (cat.)EthanolReflux (~78)6-1260-80
This compound, 4-Nitrobenzaldehyde, 2 eq. Ethyl acetoacetateAcetic acid (cat.)EthanolReflux (~78)6-1265-85
This compound, Cyclohexanecarboxaldehyde, 2 eq. Methyl acetoacetateProline (cat.)MethanolReflux (~65)8-1655-75
Experimental Protocol: Hantzsch-type Dihydropyridine Synthesis

This is a generalized protocol for the one-pot synthesis of a dihydropyridine derivative.

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Catalytic amount of acetic acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and this compound (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

  • Heat the reaction mixture to reflux with stirring for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Experimental Workflows

cluster_gould_jacobs Gould-Jacobs Synthesis Workflow cluster_hantzsch Hantzsch-type Synthesis Workflow gj1 Condensation of Aniline and Malonate Ester gj2 Thermal Cyclization in High-Boiling Solvent gj1->gj2 gj3 Saponification of the Ester gj2->gj3 gj4 Decarboxylation of the Carboxylic Acid gj3->gj4 gj5 Purification of 4-Hydroxyquinoline Derivative gj4->gj5 h1 One-Pot Mixing of Aniline, Aldehyde, and β-Ketoester h2 Catalytic Reflux in Solvent h1->h2 h3 Crystallization and Isolation of Product h2->h3 h4 Purification of Dihydropyridine Derivative h3->h4

Caption: General experimental workflows for the synthesis of quinoline and dihydropyridine derivatives.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of diverse heterocyclic compounds. The protocols provided herein for the synthesis of quinoline and dihydropyridine derivatives demonstrate its utility in both classical and multicomponent reaction strategies. The resulting scaffolds can serve as valuable platforms for further chemical exploration and the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies to generate libraries of novel compounds for biological evaluation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 4-Chloro-2-ethylaniline, a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are outlined below, offering a starting point for the synthesis of a diverse range of substituted aniline derivatives.

Introduction

This compound is a valuable starting material in organic synthesis due to the presence of three key functional handles: a reactive amino group, a halogenated aromatic ring amenable to cross-coupling, and an ethyl group that can influence the steric and electronic properties of the molecule. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective formation of carbon-carbon and carbon-nitrogen bonds at the chloro-position, enabling the construction of complex molecular architectures. This document details generalized protocols for four major classes of palladium-catalyzed cross-coupling reactions, based on established methodologies for similar chloro-aryl substrates. Researchers are advised to optimize these conditions for their specific coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction allows for the synthesis of various biaryl structures.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-4-fluoro-2-methoxy-N-methylaniline with 4-methoxyphenylboronic acid has been reported, which can be adapted for this compound. To a 100 mL round-bottom flask, add the aryl halide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (2.0 mmol, 2.0 eq). Add the palladium catalyst, for instance, palladium(II) acetate (0.03 mmol, 3 mol%), and a suitable ligand like triphenylphosphine (0.06 mmol, 6 mol%). The flask is then evacuated and backfilled with an inert gas like nitrogen or argon three times. A degassed solvent mixture, for example, of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL), is added. The reaction mixture is stirred at room temperature for 10 minutes before being heated to 90 °C for 12-24 hours.

Work-up and Purification:

After cooling to room temperature, 20 mL of water is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with 20 mL of ethyl acetate. The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterCondition
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, PCy₃, SPhos, XPhos
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/Water, Dioxane/Water, THF/Water
Temperature 80-110 °C
Reaction Time 12-24 h

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, Base, Pd Catalyst, and Ligand B Evacuate and backfill with inert gas A->B C Add degassed solvent B->C D Stir at room temperature C->D E Heat to 80-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool and add water F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J K K J->K Characterization

Figure 1: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of N-aryl or N-heteroaryl derivatives of this compound.

Reaction Scheme:

Experimental Protocol:

A well-established protocol for the Buchwald-Hartwig amination of aryl chlorides can be adapted for this compound. In a 2-necked flask under a nitrogen atmosphere, bis(dibenzylideneacetone)palladium(0) (1.5 mol%), a suitable ligand such as XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) are combined in a solvent like toluene (5 mL). The mixture is stirred at room temperature for 5 minutes. Then, this compound (1.0 equiv.) and the desired amine (e.g., morpholine, 1.5 equiv.) are added. The resulting mixture is heated to reflux for 6 hours.

Work-up and Purification:

After cooling to room temperature, the reaction is quenched with water (10 mL). The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhos, BrettPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Reaction Time 2-24 h

Table 2: Generalized Conditions for Buchwald-Hartwig Amination of this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArCl This compound ArCl->OxAdd PdII L_nPd(II)(Ar)Cl OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R₂NH Amine->LigandEx Base Base Base->LigandEx Amido L_nPd(II)(Ar)(NR₂) LigandEx->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the 4-position of this compound.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Heck reaction involves mixing the aryl halide (e.g., this compound, 1.0 equiv.), an alkene (e.g., n-butyl acrylate, 1.5 equiv.), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand if necessary (e.g., P(o-tol)₃), and a base like triethylamine (1.5-2.0 equiv.) in a suitable solvent like DMF or NMP. The mixture is degassed and heated at 100-140 °C for several hours until the reaction is complete as monitored by TLC or GC.

Work-up and Purification:

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over a drying agent, and concentrated. The crude product is then purified by column chromatography.

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd/C
Ligand PPh₃, P(o-tol)₃, or ligandless
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile
Temperature 100-140 °C
Reaction Time 4-24 h

Table 3: Generalized Conditions for the Heck Reaction with this compound.

Heck_Reaction_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Coord Coordination ArPdX->Coord Alkene Alkene Alkene->Coord PiComplex π-Complex Coord->PiComplex Insertion Migratory Insertion PiComplex->Insertion SigmaComplex σ-Alkyl Pd(II) Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim Product Substituted Alkene BetaElim->Product HPdX H-Pd(II)-X BetaElim->HPdX RedElim Reductive Elimination HPdX->RedElim Base Base Base->RedElim RedElim->Pd0 Regeneration

Figure 3: General mechanism of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl halide. This allows for the introduction of an alkynyl group onto the this compound scaffold.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Sonogashira coupling involves dissolving this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a solvent such as THF or DMF. A palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are added, followed by a base, typically an amine such as triethylamine or diisopropylamine. The reaction is usually carried out under an inert atmosphere and can often proceed at room temperature, although heating may be required for less reactive substrates.

Work-up and Purification:

Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the catalyst. The filtrate is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

ParameterCondition
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Copper Co-catalyst CuI
Ligand PPh₃ or other phosphines
Base Et₃N, i-Pr₂NH, K₂CO₃
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
Reaction Time 2-12 h

Table 4: Generalized Conditions for Sonogashira Coupling of this compound.

Sonogashira_Logical_Flow Start Start Reagents Combine this compound, Terminal Alkyne, Pd Catalyst, CuI, and Base in Solvent Start->Reagents Atmosphere Establish Inert Atmosphere (e.g., Nitrogen) Reagents->Atmosphere Reaction Stir at appropriate temperature (RT to 80°C) Atmosphere->Reaction Monitor Monitor reaction progress (TLC/GC/LC-MS) Reaction->Monitor Completion Reaction Complete? Monitor->Completion Completion->Reaction No Workup Filter, Extract, and Purify Completion->Workup Yes Product Isolated Alkynylated Product Workup->Product End End Product->End

Application Notes and Protocols for the Chlorination of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the electrophilic chlorination of 2-ethylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The protocols outlined below describe methods using common chlorinating agents, offering flexibility in reagent choice and reaction conditions.

Introduction

The chlorination of substituted anilines is a fundamental transformation in organic synthesis. The resulting chloroanilines are valuable building blocks, with the position of the chlorine atom significantly influencing the properties of the final product.[1][3] Direct chlorination of anilines can be challenging due to the high reactivity of the aromatic ring, which can lead to over-chlorination and the formation of multiple isomers.[4][5] The protocols presented here aim to provide reliable methods for the selective chlorination of 2-ethylaniline.

Experimental Protocols

Two primary methods for the chlorination of 2-ethylaniline are detailed below, utilizing N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agents.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a versatile and relatively safe chlorinating agent for activated aromatic rings like anilines.[6][7] The reaction can be performed under mild conditions.

Materials:

  • 2-Ethylaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-ethylaniline (1 equivalent) in acetonitrile.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution portion-wise at room temperature while stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired chlorinated 2-ethylaniline isomers.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful chlorinating agent that can be used for the chlorination of various aromatic compounds.[8][9] Reactions with sulfuryl chloride are often rapid and require careful control of the reaction temperature.

Materials:

  • 2-Ethylaniline

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (or other inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-ethylaniline (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sulfuryl chloride (1.05 equivalents) dropwise from a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the described chlorination protocols.

Table 1: Reagent Quantities for Chlorination of 2-Ethylaniline (10 mmol scale)

ReagentProtocol 1 (NCS)Protocol 2 (SO₂Cl₂)
2-Ethylaniline1.21 g (10 mmol)1.21 g (10 mmol)
Chlorinating Agent1.47 g (11 mmol)1.42 g (10.5 mmol)
SolventAcetonitrile (50 mL)Dichloromethane (50 mL)

Table 2: Expected Products and Analytical Data

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Techniques
4-Chloro-2-ethylanilineC₈H₁₀ClN155.62GC-MS, ¹H NMR, ¹³C NMR[1]
6-Chloro-2-ethylanilineC₈H₁₀ClN155.62GC-MS, ¹H NMR, ¹³C NMR
2,4-Dichloro-6-ethylanilineC₈H₉Cl₂N190.07GC-MS, ¹H NMR, ¹³C NMR

Visualizations

Experimental Workflow

The general workflow for the chlorination of 2-ethylaniline, followed by workup and purification, is depicted below.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Dissolve Dissolve 2-Ethylaniline in Solvent Start->Dissolve Add_Reagent Add Chlorinating Agent (NCS or SO2Cl2) Dissolve->Add_Reagent React Stir and/or Heat Add_Reagent->React Monitor Monitor Progress (TLC/GC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Aqueous Solutions Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: General experimental workflow for the chlorination of 2-ethylaniline.

Regioselectivity of Chlorination

The amino (-NH₂) and ethyl (-CH₂CH₃) groups on the aniline ring are ortho-, para-directing activators. The expected major monosubstituted products from the electrophilic chlorination of 2-ethylaniline are this compound and 6-chloro-2-ethylaniline, with the para-substituted product often being the major isomer due to reduced steric hindrance.

regioselectivity cluster_reactants 2-Ethylaniline 2-Ethylaniline 4-Chloro This compound (Major Product) 2-Ethylaniline->4-Chloro para-substitution 6-Chloro 6-Chloro-2-ethylaniline (Minor Product) 2-Ethylaniline->6-Chloro ortho-substitution Chlorinating_Agent Electrophilic Chlorinating Agent (e.g., Cl+) Chlorinating_Agent->2-Ethylaniline

Caption: Expected regioselectivity in the electrophilic chlorination of 2-ethylaniline.

References

Application Notes and Protocols for FT-IR Spectroscopy in the Functional Group Analysis of 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This application note provides a detailed protocol for the functional group analysis of 4-chloro-2-ethylaniline using FT-IR spectroscopy. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure comprises a substituted benzene ring with an amino group, a chloro group, and an ethyl group, each giving rise to characteristic vibrational modes in the infrared spectrum.

Molecular Structure of this compound

The chemical structure of this compound is C₈H₁₀ClN. The key functional groups are the primary amine (-NH₂), the aromatic ring (C=C), the alkyl group (-CH₂CH₃), and the carbon-chlorine bond (C-Cl).

Experimental Protocol

This section details the methodology for acquiring an FT-IR spectrum of this compound.

1. Materials and Equipment

  • This compound (liquid)

  • FT-IR spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal

  • Alternatively, potassium bromide (KBr) or sodium chloride (NaCl) salt plates for thin-film analysis

  • Pipettes

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

2. Sample Preparation (ATR Method)

The ATR method is often preferred for liquid samples due to its simplicity and minimal sample preparation.

  • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire the FT-IR spectrum of the sample.

3. Sample Preparation (Thin Film Method)

  • Place a single drop of this compound onto one salt plate (KBr or NaCl).[1]

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

  • Mount the salt plates in the sample holder of the FT-IR spectrometer.

  • Acquire the FT-IR spectrum.

4. Instrument Parameters

  • Spectral Range: 4000 - 400 cm⁻¹[2]

  • Resolution: 4 cm⁻¹[2]

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[2]

  • Apodization: Happ-Genzel

5. Data Processing

  • Perform a background subtraction using the previously recorded background spectrum.

  • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Identify and label the major absorption peaks in the spectrum.

Data Presentation: Expected FT-IR Absorption Bands for this compound

The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound, based on data from similar aromatic amines.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3450 - 3300-NH₂ (Amino)Asymmetric and Symmetric StretchingMedium to Strong
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
2975 - 2850C-H (Alkyl)Asymmetric and Symmetric StretchingMedium to Strong
1650 - 1580-NH₂ (Amino)Bending (Scissoring)Medium to Strong
1600 - 1450C=C (Aromatic)Ring StretchingMedium to Strong
1470 - 1440C-H (Alkyl)Bending (Scissoring)Medium
1335 - 1250C-N (Aromatic Amine)StretchingStrong
850 - 750C-H (Aromatic)Out-of-plane BendingStrong
800 - 600C-Cl (Aromatic)StretchingMedium to Strong

Visualization of Workflows and Relationships

Experimental Workflow for FT-IR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Start clean_atr Clean ATR Crystal prep_start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply this compound background->apply_sample prep_end Sample Ready apply_sample->prep_end instrument_setup Set Instrument Parameters (Range, Resolution, Scans) prep_end->instrument_setup acquire_spectrum Acquire Sample Spectrum instrument_setup->acquire_spectrum background_sub Background Subtraction acquire_spectrum->background_sub atr_correction ATR Correction (if applicable) background_sub->atr_correction peak_picking Peak Identification atr_correction->peak_picking functional_group_id Functional Group Assignment peak_picking->functional_group_id reporting Generate Report functional_group_id->reporting

Caption: Workflow for FT-IR analysis of this compound.

Relationship between Functional Groups and IR Peaks

functional_group_peaks cluster_molecule This compound cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) mol C₈H₁₀ClN amine Amino (-NH₂) mol->amine aromatic Aromatic Ring mol->aromatic alkyl Ethyl (-CH₂CH₃) mol->alkyl chloro Chloro (C-Cl) mol->chloro nh_stretch ~3450 - 3300 (stretch) amine->nh_stretch nh_bend ~1650 - 1580 (bend) amine->nh_bend cn_stretch ~1335 - 1250 (stretch) amine->cn_stretch ar_ch_stretch ~3100 - 3000 (stretch) aromatic->ar_ch_stretch ar_cc_stretch ~1600 - 1450 (stretch) aromatic->ar_cc_stretch ar_ch_bend ~850 - 750 (bend) aromatic->ar_ch_bend alk_ch_stretch ~2975 - 2850 (stretch) alkyl->alk_ch_stretch ccl_stretch ~800 - 600 (stretch) chloro->ccl_stretch

Caption: Correlation of functional groups and expected IR peaks.

Interpretation of the Spectrum

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.

  • N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[3]

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[4] The aliphatic C-H stretching from the ethyl group will be observed between 2975 and 2850 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine group is expected to produce a band in the 1650-1580 cm⁻¹ range.[3]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will result in one or more bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is anticipated to be a strong band between 1335 and 1250 cm⁻¹.[3]

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 850-750 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations of the substituted benzene ring. The exact position of these bands can provide information about the substitution pattern.

  • C-Cl Stretching: A medium to strong absorption band in the 800-600 cm⁻¹ range is expected for the C-Cl stretching vibration.

FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for the functional group analysis of this compound. By following the detailed protocol provided in this application note, researchers can obtain a high-quality FT-IR spectrum. The interpretation of this spectrum, guided by the table of expected absorption bands, allows for the confirmation of the presence of key functional groups, thereby verifying the identity and structural integrity of the compound. This method is invaluable for quality control, reaction monitoring, and structural elucidation in research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2-ethylaniline for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main strategies for synthesizing this compound are:

  • Reduction of a Nitroaromatic Precursor : This widely used method involves the reduction of 4-chloro-2-ethyl-1-nitrobenzene. Catalytic hydrogenation is a common and effective technique for this transformation.[1]

  • Direct Chlorination of 2-ethylaniline : This approach involves the direct chlorination of 2-ethylaniline. However, this method can be challenging due to the potential for multiple chlorinations and the need for careful control of reaction conditions to achieve the desired regioselectivity.

Q2: What are the key applications of this compound?

A2: this compound is a versatile intermediate in organic synthesis.[1] It is a crucial building block for agrochemicals, particularly herbicides, as well as pharmaceuticals like analgesics, anti-inflammatory agents, and antihistamines.[1] It is also used in the synthesis of dyes and pigments.[1]

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer. It is also very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Synthesis Workflow Overview

synthesis_workflow cluster_0 Route 1: Reduction cluster_1 Route 2: Chlorination start1 1-Chloro-3-ethylbenzene intermediate1 4-Chloro-2-ethyl-1-nitrobenzene start1->intermediate1 Nitration product This compound intermediate1->product Reduction start2 2-Ethylaniline start2->product Chlorination

Caption: Primary synthesis routes for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors depending on the chosen synthesis route.

For the Reduction of 4-Chloro-2-ethyl-1-nitrobenzene:

  • Cause: Inactive or Insufficient Catalyst. The catalyst (e.g., Palladium on Carbon - Pd/C, or Platinum on Carbon - Pt/C) may be old, poisoned, or used in insufficient quantity.[1]

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst loading is appropriate for the scale of your reaction. For similar reactions, modified platinum-on-carbon catalysts have been used effectively.[1][3]

  • Cause: Suboptimal Reaction Conditions. Hydrogen pressure, temperature, and reaction time are critical.

    • Solution: For analogous reductions, temperatures between 80-110°C and hydrogen pressures of 5-50 atm have been shown to be effective.[1][3] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Cause: Improper Solvent or pH. The choice of solvent and the pH of the reaction medium can significantly impact the reaction rate and yield.

    • Solution: Solvents like ethanol or methanol are commonly used under mild conditions.[1] Aromatic solvents such as xylene or toluene have also been employed.[3] For some reductions of substituted nitrobenzenes, maintaining a pH of 8 to 10 has been found to be beneficial.[3]

For the Direct Chlorination of 2-Ethylaniline:

  • Cause: Formation of Multiple Isomers and Dichlorinated Products. The amino group is a strong activating group, which can lead to chlorination at multiple positions on the aromatic ring.

    • Solution 1: Amino Group Protection. A common strategy is to protect the amino group as an acetanilide before chlorination. This moderates the activating effect and directs chlorination primarily to the para position. The protecting group is then removed by hydrolysis.

    • Solution 2: Regioselective Chlorination. Use a regioselective chlorinating system. For the similar synthesis of 4-chloro-2-methylaniline, a system of CuCl₂ with oxygen and hydrogen chloride gas has been used to achieve good selectivity.[4]

Issue 2: Presence of Significant Impurities in the Product

Q: My final product is contaminated with significant impurities. How can I minimize their formation and purify the product?

A: The nature of the impurities will depend on the synthetic route.

  • Impurity: Dichlorinated Byproducts (from chlorination route). Over-chlorination is a common side reaction.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. Adding the chlorinating agent slowly and at a controlled temperature can help minimize the formation of dichlorinated products. Monitoring the reaction closely with TLC or GC is crucial to stop the reaction once the starting material is consumed but before significant di-substitution occurs.

  • Impurity: Unreacted Starting Material. Incomplete conversion is a common source of impurities.

    • Solution: Increase the reaction time or temperature, but be cautious as this may also promote side reactions.[5] Ensure efficient stirring to maintain a homogeneous reaction mixture. For the reduction route, ensure the hydrogen pressure is maintained throughout the reaction.

  • Purification: The crude product can often be purified by column chromatography on silica gel.[6][7] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is also a common and effective purification method.

Troubleshooting Decision Tree

troubleshooting_yield start Low Yield Issue route Which Synthesis Route? start->route reduction Reduction of Nitro Compound route->reduction Route 1 chlorination Direct Chlorination route->chlorination Route 2 check_catalyst Check Catalyst Activity & Loading reduction->check_catalyst check_impurities Analyze Impurities (GC/MS) chlorination->check_impurities optimize_conditions Optimize Temp, Pressure, Time check_catalyst->optimize_conditions check_solvent_ph Check Solvent & pH optimize_conditions->check_solvent_ph purify Purify via Chromatography/Recrystallization check_solvent_ph->purify isomers Isomers / Dichlorination? check_impurities->isomers incomplete_rxn Incomplete Reaction? check_impurities->incomplete_rxn isomers->incomplete_rxn No protect_amino Consider Amino Group Protection isomers->protect_amino Yes control_stoich Control Chlorinating Agent Stoichiometry isomers->control_stoich Yes increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes incomplete_rxn->purify No protect_amino->purify control_stoich->purify increase_time_temp->purify

Caption: Decision tree for troubleshooting low yield issues.

Experimental Protocols & Data

Protocol 1: Synthesis via Reduction of 4-Chloro-2-ethyl-1-nitrobenzene

This protocol is based on general procedures for catalytic hydrogenation of nitroaromatic compounds.[1][3]

Methodology:

  • Setup: To a high-pressure hydrogenation vessel, add 4-chloro-2-ethyl-1-nitrobenzene (1.0 eq), a suitable solvent (e.g., ethanol, 5-10 volumes), and a catalyst such as 5-10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) (1-5 mol%).

  • Inerting: Seal the vessel and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-20 atm) and heat the mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples by TLC or GC.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

ParameterCondition RangeReference/Analogy
Catalyst Pd/C or Pt/C[1]
Temperature 80 - 110 °C[3]
H₂ Pressure 5 - 50 atm[3]
Solvent Ethanol, Methanol, Toluene, Xylene[1][3]

Table 1: Optimized Conditions for Nitro Group Reduction (based on similar compounds).

Protocol 2: Synthesis via Direct Chlorination of 2-Ethylaniline

This protocol is adapted from the synthesis of 4-Chloro-2-methylaniline.[4]

Methodology:

  • Preparation: Dissolve 2-ethylaniline (1.0 eq) in 36% hydrochloric acid.

  • Catalyst Addition: Add Copper(II) chloride (CuCl₂, 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60°C. Introduce a slow stream of oxygen and hydrogen chloride gas into the mixture.

  • Monitoring: Monitor the disappearance of the starting material using TLC. The reaction typically takes several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and neutralize the mixture to pH 7 with a saturated sodium carbonate solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with saturated saline solution and dry over anhydrous sodium sulfate.

  • Isolation & Purification: Remove the solvent under reduced pressure. The resulting crude product, containing a mixture of isomers, can be purified by column chromatography to isolate this compound.

Reactant/ConditionMolar Ratio / ValuePurpose
2-Ethylaniline 1.0 eqStarting Material
CuCl₂ 2.0 eqCatalyst/Chlorine Source
Temperature 60 °CReaction Temperature
Gases O₂ and HClRe-oxidize Cu(I) to Cu(II)
Reported Yield (for 4-Cl-2-Me-aniline) 75%[4]

Table 2: Reaction Conditions for Direct Chlorination (adapted from 2-methylaniline synthesis).

References

Technical Support Center: Minimizing Byproduct Formation in Aniline Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chlorination of aniline and its derivatives.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your aniline chlorination experiments.

Problem 1: Formation of Multiple Halogenated Products (Di-, Tri-substituted Anilines)

Q: My reaction is yielding a mixture of mono-, di-, and even tri-chlorinated anilines. How can I improve the selectivity for mono-chlorination?

A: The amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and leading to polyhalogenation.[1] To achieve selective mono-chlorination, the activating effect of the amino group must be temporarily reduced.

Possible Causes & Solutions:

  • Over-activation of the Aniline Ring: The high electron-donating nature of the amino group promotes multiple chlorination events.

    • Solution: Protect the Amino Group: The most common and effective strategy is to protect the amino group by acetylation to form acetanilide.[1] The acetyl group moderates the reactivity of the ring, allowing for controlled, selective halogenation, primarily at the para position due to steric hindrance. The protecting group can be subsequently removed by hydrolysis to yield the desired mono-halogenated aniline.[1]

  • Harsh Reaction Conditions: High temperatures and highly reactive chlorinating agents can lead to a lack of selectivity.

    • Solution: Milder Reagents and Conditions: Consider using N-chlorosuccinimide (NCS) as a milder chlorinating agent.[2] Running the reaction at lower temperatures can also help improve selectivity.[3]

  • Choice of Catalyst and Solvent: The catalytic system and solvent can significantly influence regioselectivity.

    • Solution: Advanced Catalytic Systems: For specific regioselectivity, such as ortho-chlorination, specialized organocatalysts like secondary ammonium salts can be employed.[4][5] The use of copper(II) chloride in ionic liquids has also been shown to provide high regioselectivity for para-chlorination under mild conditions.[6][7]

Problem 2: Dark Discoloration and Tar/Resin Formation

Q: My reaction mixture is turning dark brown or black, and a tar-like substance is forming. What is causing this and how can I prevent it?

A: Dark discoloration and the formation of resinous materials are typically signs of oxidation of the aniline starting material or the chlorinated products.[1][8] This is a common issue, especially under acidic conditions or in the presence of strong oxidizing agents.[1]

Possible Causes & Solutions:

  • Oxidation: Aniline and its derivatives are susceptible to oxidation, which can be initiated by air, strong acids, or the chlorinating agent itself. The formation of aniline dyes can also contribute to the discoloration.[8]

    • Solution 1: Use Purified Reagents and Anhydrous Conditions: Ensure your aniline is freshly distilled and colorless. The presence of water can exacerbate oxidation.[8] Using anhydrous solvents is also recommended.

    • Solution 2: Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[1]

    • Solution 3: Amino Group Protection: Acetylation of the amino group not only controls halogenation but also makes the substrate less prone to oxidation.[1]

    • Solution 4: Control Temperature: Running the reaction at lower temperatures can help minimize oxidation side reactions.[3]

Problem 3: Low Yield of the Desired Chloroaniline Product

Q: I am experiencing a very low yield of my target chloroaniline. What are the potential reasons and how can I improve it?

A: Low yields can result from a combination of factors including incomplete reactions, product degradation, and loss during workup and purification.[9][10]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the Reaction and Adjust Stoichiometry: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material. Ensure you are using a sufficient excess of the chlorinating agent and allow for adequate reaction time.[9]

  • Product Degradation: The desired product may be degrading under the reaction or workup conditions.

    • Solution 1: Careful Workup: The workup procedure, which often involves quenching with water, must be done carefully to avoid a violent reaction and potential degradation of the product.[9] Neutralization steps should also be performed cautiously.

    • Solution 2: Temperature Control: Overheating can lead to decomposition and the formation of tarry byproducts.[9] Maintain the recommended temperature throughout the reaction.

  • Loss During Purification: Significant amounts of product can be lost during extraction and purification.

    • Solution: Optimize Purification: Ensure efficient extraction with an appropriate solvent. During recrystallization or distillation, ensure the apparatus is set up correctly to minimize losses.[10] For discolored products, treatment with activated carbon during recrystallization can help remove colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aniline chlorination?

A1: Besides the desired mono-chlorinated product, several byproducts can form. These include:

  • Polychlorinated anilines: Di- and tri-chlorinated anilines are common due to the high reactivity of the aniline ring.[3]

  • Oxidation products: These often appear as dark, tar-like, or resinous substances.[1][8]

  • Disinfection Byproducts (in water treatment contexts): These can include haloacetonitriles, trihalomethanes, (chloro)hydroxyanilines, and (chloro)benzoquinone imines.[11][12]

Q2: How can I achieve selective ortho- or meta-chlorination?

A2: Standard electrophilic chlorination of aniline or acetanilide strongly favors the para position. Achieving high selectivity for other positions requires specific strategies:

  • ortho-Selectivity: The use of certain organocatalysts, such as secondary ammonium salts, has been shown to direct chlorination to the ortho position with high selectivity.[4]

  • meta-Selectivity: Directing chlorination to the meta position is challenging. Palladium-catalyzed C-H activation using specific ligands has been developed for the meta-chlorination of anilines.[13]

Q3: Is it necessary to protect the amino group for all aniline chlorination reactions?

A3: While not always mandatory, protecting the amino group is a highly recommended and widely used strategy to prevent poly-chlorination and oxidation, thereby increasing the yield and purity of the desired mono-chloroaniline.[1][6] Direct chlorination of unprotected aniline is possible but often requires carefully controlled conditions, such as using CuCl₂ in an ionic liquid, to achieve good selectivity.[6][7]

Q4: What is the role of the solvent in aniline chlorination?

A4: The solvent can significantly influence the reaction's outcome.

  • Polarity: Solvents like acetonitrile are often effective for chlorinations using NCS.[2]

  • Acidity: Trifluoroacetic acid can be used as a solvent to promote chlorination with N-chloroamines, showing high selectivity for the 4-position.[14]

  • Ionic Liquids: Ionic liquids have been used as solvents for the direct chlorination of unprotected anilines with copper halides, offering high yields and regioselectivity under mild conditions.[6][7]

Data Presentation

Table 1: Yields of Dichloroacetonitrile (DCAN) from Chlorination of Various Anilines

Aniline CompoundDCAN Yield (%)
4-Nitroaniline2.3
3-Chloroaniline1.6 - 2.3
4-(Methylsulfonyl)aniline1.6
Other anilines> 0.50
Source: Data compiled from studies on disinfection byproduct formation.[11][12]

Table 2: Comparison of Regioselectivity in Chlorination of Unprotected Anilines

Chlorinating SystemPredominant IsomerReported Yield of Desired IsomerReference
CuCl₂ in Ionic Liquidpara85-96%[6]
Secondary Ammonium Salt Catalyst with SO₂Cl₂ortho95%[15]
Pd-Catalyst with Pyridone Ligandmeta~70%[13]
N-Chlorosuccinimide (NCS) in Acetonitrile2,4,6-trichloro88%[2]

Experimental Protocols

Protocol 1: Selective para-Chlorination of Aniline via Acetylation

This two-step protocol is a standard method to achieve selective mono-chlorination at the para-position.

Part A: Acetylation of Aniline to Acetanilide [1]

  • Setup: In a 250 mL flask, dissolve 10 mL of aniline in 30 mL of glacial acetic acid. In a separate beaker, prepare a solution of 12 mL of acetic anhydride in 20 mL of glacial acetic acid.

  • Reaction: Slowly add the acetic anhydride solution to the aniline solution with constant stirring.

  • Heating: After the initial exothermic reaction subsides, gently warm the mixture on a water bath for 10-15 minutes.

  • Isolation: Pour the warm mixture into 250 mL of cold water with vigorous stirring to precipitate the acetanilide.

  • Purification: Collect the solid acetanilide by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture if necessary.

Part B: Chlorination of Acetanilide

  • Setup: Dissolve the dried acetanilide in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Chlorination: Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., a solution of chlorine in acetic acid or N-chlorosuccinimide) to the cooled solution while stirring. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the reaction by TLC.

  • Isolation: Pour the reaction mixture into cold water to precipitate the crude p-chloroacetanilide.

  • Hydrolysis: Collect the p-chloroacetanilide and hydrolyze it back to p-chloroaniline by refluxing with aqueous HCl.

  • Final Workup: Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the p-chloroaniline. Collect the product by filtration, wash with water, and purify by recrystallization or distillation.

Visualizations

Troubleshooting_Workflow start Aniline Chlorination Reaction Initiated issue Identify Undesired Outcome start->issue multi_prod Multiple Halogenated Products? issue->multi_prod Yes tar Dark Discoloration / Tar Formation? issue->tar No low_yield Low Yield? issue->low_yield No protect_group Protect Amino Group (Acetylation) multi_prod->protect_group milder_cond Use Milder Reagents (NCS) / Lower Temp. multi_prod->milder_cond catalyst Use Regioselective Catalyst multi_prod->catalyst end Improved Reaction Outcome protect_group->end milder_cond->end catalyst->end purify_reagents Use Purified/Anhydrous Reagents tar->purify_reagents inert_atm Use Inert Atmosphere (N2/Ar) tar->inert_atm low_temp Lower Reaction Temperature tar->low_temp purify_reagents->end inert_atm->end low_temp->end monitor_rxn Monitor Reaction (TLC) & Adjust Stoichiometry low_yield->monitor_rxn careful_workup Ensure Careful Workup & Temp. Control low_yield->careful_workup optimize_purification Optimize Purification Steps low_yield->optimize_purification monitor_rxn->end careful_workup->end optimize_purification->end

Caption: Troubleshooting workflow for common aniline chlorination issues.

Experimental_Workflow cluster_acetylation Step 1: Protection cluster_chlorination Step 2: Chlorination cluster_deprotection Step 3: Deprotection aniline Aniline acetanilide Acetanilide aniline->acetanilide Acetylation reagents1 Acetic Anhydride Glacial Acetic Acid reagents1->acetanilide chloroacetanilide p-Chloroacetanilide acetanilide->chloroacetanilide Chlorination reagents2 Chlorinating Agent (e.g., NCS) Glacial Acetic Acid reagents2->chloroacetanilide chloroaniline p-Chloroaniline (Final Product) chloroacetanilide->chloroaniline Hydrolysis reagents3 Aqueous HCl (Reflux) NaOH (Neutralize) reagents3->chloroaniline

Caption: Workflow for selective para-chlorination of aniline via protection.

References

Recrystallization techniques for purifying crude 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of 4-Chloro-2-ethylaniline

Welcome to the technical support center for the purification of crude this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound through recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Failure to Dissolve in Hot Solvent 1. Insufficient solvent volume.2. Inappropriate solvent choice.1. Add small increments of hot solvent until the solid dissolves.2. Consult the solvent selection guide (see FAQs) and re-attempt with a more suitable solvent or a mixed solvent system.
"Oiling Out" (Formation of an oil instead of crystals upon cooling) 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. High concentration of impurities depressing the melting point.[1]1. Select a lower-boiling point solvent.2. Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow for slower cooling (e.g., by insulating the flask).[1][2]3. Consider a preliminary purification step like column chromatography if the starting material is highly impure.[3]
No Crystal Formation Upon Cooling 1. Too much solvent was used, and the solution is not supersaturated.2. The solution has cooled too rapidly, preventing nucleation.1. Reduce the solvent volume by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) and allow the solution to cool again.[1]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.[2]
Low Recovery of Purified Product 1. A large volume of solvent was used, leaving a significant amount of product in the mother liquor.[4]2. Premature crystallization occurred during hot filtration.3. Excessive washing of the collected crystals.1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals.[2]2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystal formation.[3]3. Wash the crystals with a minimal amount of ice-cold solvent.[2]
Colored Crystals 1. Presence of colored, oxidized impurities.[3]1. Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that excessive charcoal can adsorb the desired product.[2][3]
Broad Melting Point Range of Recrystallized Product 1. Incomplete removal of impurities.2. Presence of residual solvent in the crystals.1. A second recrystallization may be necessary to achieve higher purity.[2]2. Ensure the crystals are thoroughly dried under vacuum or in a drying oven at a temperature below the compound's melting point.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, related compounds such as 4-chloro-2-methylaniline and 4-chloroaniline are soluble in organic solvents like ethanol, methanol, and acetone, with limited solubility in water.[5][6] A mixed solvent system, such as ethanol/water or methanol/water, is often effective for anilines.[7] The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[8]

Q2: How do I choose a suitable solvent system?

A2: To select an appropriate solvent system, small-scale solubility tests are recommended. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, dissolve the compound in a "good" solvent (one in which it is highly soluble) and add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[2]

Q3: How can I obtain larger, purer crystals?

A3: The formation of large, pure crystals is favored by slow cooling.[9] After dissolving the crude product in the hot solvent, allow the solution to cool to room temperature undisturbed. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[10] Rapid cooling can lead to the formation of smaller, less pure crystals by trapping impurities within the crystal lattice.[9]

Q4: My starting material is a dark oil. How will this affect recrystallization?

A4: A dark color often indicates the presence of oxidized impurities, which are common in anilines.[3] These impurities can be removed by adding a small amount of activated charcoal to the hot solution before the cooling and crystallization step.[3] The charcoal adsorbs the colored impurities and is then removed by hot filtration.

Q5: What are the expected impurities in crude this compound?

A5: Impurities can include unreacted starting materials, byproducts from the synthesis, and oxidation products. The nature of the impurities will depend on the synthetic route used to prepare the this compound.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility characteristics of similar aniline derivatives to guide solvent selection.

Compound Solvent(s) Solubility Profile Reference(s)
4-Chloro-2-methylaniline Ethanol, AcetoneSoluble[5]
WaterLimited solubility[5]
4-Chloroaniline Ethanol, Methanol, AcetoneGenerally soluble[6]
Hot WaterMore soluble at higher temperatures[6]
Cold WaterLimited solubility[6]
Aniline WaterSlightly soluble (3.6 g/100 mL at 20°C)[8]
Organic SolventsReadily miscible[8]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The specific solvent and volumes may need to be optimized based on the purity of the crude material.

Materials:

  • Crude this compound

  • Selected solvent or solvent system (e.g., ethanol/water)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the "good" solvent first.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot filtrate until a persistent turbidity is observed. Add a few drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a suitable temperature to remove any residual solvent.

Visualization

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal If colored HotFilter Hot Filtration Dissolve->HotFilter If not colored Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Impurities1 Insoluble Impurities HotFilter->Impurities1 Remove Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Impurities2 Soluble Impurities (in Mother Liquor) Isolate->Impurities2 Remove Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the recrystallization of crude this compound.

References

Technical Support Center: Scaling Up 4-Chloro-2-ethylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-2-ethylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Category 1: Reaction-Related Issues

Q1: The reaction shows poor conversion at a larger scale compared to the lab-scale experiment. What are the potential causes?

A1: Several factors can contribute to decreased conversion during scale-up:

  • Inadequate Mixing and Mass Transfer: In larger reactors, achieving efficient mixing of reactants, especially in heterogeneous mixtures, can be challenging. Poor agitation can lead to localized concentration gradients and reduced reaction rates.

  • Insufficient Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making efficient heat transfer more difficult. This can result in lower-than-optimal reaction temperatures, slowing down the reaction rate.

  • Catalyst Deactivation: On a larger scale, the catalyst may be more susceptible to deactivation by impurities present in larger quantities of starting materials or solvents.

  • Solubility Issues: The solubility of reactants or intermediates might change with variations in solvent volume and temperature at a larger scale, potentially causing precipitation and hindering the reaction.

Q2: I am observing significant amounts of by-products, such as di-chlorinated or other isomeric impurities. How can I minimize these?

A2: By-product formation is often related to reaction kinetics and conditions:

  • Poor Temperature Control: Exothermic reactions can lead to localized hot spots if not managed properly, which can promote the formation of side products.

  • Incorrect Stoichiometry: Inaccurate addition of reagents on a larger scale can lead to an excess of one reactant, favoring side reactions.

  • Reaction Time: Both insufficient and excessive reaction times can lead to the formation of impurities. It is crucial to monitor the reaction progress closely.

Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the exotherm?

A3: Managing exothermic reactions is critical for safety and product quality during scale-up:

  • Controlled Reagent Addition: Add the reactive agent (e.g., chlorinating agent) slowly and at a controlled rate to manage the rate of heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated.

  • Semi-Batch or Continuous Flow Processing: For highly exothermic reactions, transitioning from a batch process to a semi-batch or continuous flow process can significantly improve heat management by reducing the volume of the reacting mixture at any given time.[1]

  • Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate the heat.

Category 2: Work-up and Purification Issues

Q1: I am experiencing difficulties in separating the product from the reaction mixture during work-up.

A1: Challenges during work-up can often be attributed to:

  • Emulsion Formation: Vigorous mixing during extraction with immiscible solvents can lead to stable emulsions, making phase separation difficult.

  • Product Precipitation: The product may prematurely precipitate out of the solution during extraction or washing steps if the solvent polarity or temperature is not optimal.

Q2: The purity of the isolated this compound is consistently low, even after purification.

A2: Low purity can result from several factors:

  • Inefficient Crystallization: The choice of solvent, cooling rate, and seeding are critical for obtaining high-purity crystals.

  • Co-precipitation of Impurities: Isomeric and other structurally similar impurities may co-precipitate with the desired product.

  • Thermal Degradation: The product may degrade during purification steps that involve high temperatures, such as distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Common synthesis routes include:

  • Direct Chlorination of 2-Ethylaniline: This method involves the direct chlorination of 2-ethylaniline. However, controlling the regioselectivity to favor the 4-chloro isomer can be challenging and may lead to a mixture of isomers. Protecting the amino group before chlorination can improve selectivity but adds extra steps to the process.[2]

  • Reduction of 4-Chloro-2-ethyl-1-nitrobenzene: This is a widely used method where 4-chloro-2-ethyl-1-nitrobenzene is reduced to the corresponding aniline.[3] The nitro precursor can be synthesized by the nitration of 1-chloro-3-ethylbenzene.[3] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common reduction method.[3]

Q2: What are the typical impurities found in this compound production?

A2: Common impurities can include:

  • Isomeric Chloro-2-ethylanilines: Such as 6-Chloro-2-ethylaniline.

  • Di-chlorinated products: For example, 2,4-Dichloro-6-ethylaniline.

  • Unreacted Starting Materials: Residual 2-ethylaniline or 4-chloro-2-ethyl-1-nitrobenzene.

  • By-products from side reactions: Depending on the specific synthesis route and conditions.

Q3: What analytical methods are recommended for monitoring the reaction and assessing product purity?

A3: Several analytical techniques are suitable:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is effective for monitoring the reaction progress and quantifying the product and impurities.[2][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and can be used to separate non-volatile impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the disappearance of starting materials and the formation of the product during the reaction.[5]

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: Safety is paramount during scale-up. Key considerations include:

  • Handling of Hazardous Materials: this compound and its precursors can be toxic and hazardous.[6][7] Ensure proper personal protective equipment (PPE) is used, and operations are conducted in a well-ventilated area or under a fume hood.[8]

  • Thermal Runaway Prevention: As discussed in the troubleshooting section, managing exothermic reactions is crucial to prevent thermal runaway.[1]

  • Pressure Management: Reactions involving gas evolution or conducted at elevated temperatures can lead to pressure build-up in the reactor. Ensure reactors are equipped with appropriate pressure relief systems.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Conditions for Chloroanilines

ParameterMethod 1: Chlorination of 2-Methylaniline[2]Method 2: Chlorination of Substrate in EtOH[5]
Starting Material 2-Methylaniline (1.07 g, 10 mmol)Substrate (2 mmol)
Chlorinating Agent CuCl₂ (2.68 g, 20 mmol)CuCl₂·2H₂O (6 mmol)
Solvent 36% Hydrochloric acid (20 mL)Ethanol (4 mL)
Additional Reagents Oxygen (0.02 moles/hour), HCl gas (0.01 moles/hour)LiCl·H₂O (2 mmol)
Temperature 60°CReflux
Reaction Time 6 hoursNot specified (monitored by TLC)
Yield 75% (of 4-Chloro-2-methylaniline)82% (of 4-Chloro-2-methylaniline)
Purity 96% (HPLC)Not specified

Note: The data presented is for the synthesis of a closely related compound, 4-Chloro-2-methylaniline, and is provided as a reference for typical reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methylaniline via Chlorination of 2-Methylaniline[2]
  • Reaction Setup: In a suitable reaction vessel, dissolve 1.07 grams (10 millimoles) of 2-methylaniline in 20 milliliters of 36% (by weight) hydrochloric acid solution.

  • Reagent Addition: Add 2.68 grams (20 millimoles) of CuCl₂ to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60°C. Introduce oxygen gas at a rate of 0.02 moles/hour and hydrogen chloride gas at a rate of 0.01 moles/hour.

  • Reaction Monitoring: Monitor the reaction for 6 hours, checking for the disappearance of the starting material using a suitable analytical method like TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 30 milliliters of ethyl acetate with stirring.

    • Adjust the pH to 7 with a saturated sodium carbonate solution.

    • Extract the aqueous phase with ethyl acetate.

    • Wash the combined organic phases twice with a saturated saline solution and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Add 2 milliliters of petroleum ether to the crude product and cool to induce crystallization.

    • Filter the precipitated white crystalline solid to obtain 4-Chloro-2-methylaniline.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. Seeding with a small crystal of pure product can aid in crystallization.

  • Filtration: Filter the crystals and wash with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Starting_Materials Starting Materials (e.g., 2-Ethylaniline or 4-Chloro-2-ethyl-1-nitrobenzene) Reaction Chemical Reaction (Chlorination or Reduction) Starting_Materials->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Analysis Analytical Testing (GC, HPLC) Reaction->Analysis In-process Control Workup Work-up (Extraction, Washing) Crude_Product->Workup Purification Purification (Crystallization/Distillation) Workup->Purification Pure_Product Pure this compound Purification->Pure_Product Pure_Product->Analysis Final Product QC

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Reaction Review Reaction Parameters Start->Check_Reaction Check_Purification Review Purification Process Start->Check_Purification Mixing Inefficient Mixing? Check_Reaction->Mixing Stoichiometry Incorrect Stoichiometry? Check_Reaction->Stoichiometry Temp_Control Temp_Control Check_Reaction->Temp_Control Cooling_Rate Cooling Rate Too Fast? Check_Purification->Cooling_Rate Solvent_Choice Solvent_Choice Check_Purification->Solvent_Choice Optimize_Stirring Optimize Stirrer Speed/Design Mixing->Optimize_Stirring Yes Recalibrate_Addition Recalibrate Reagent Addition Stoichiometry->Recalibrate_Addition Yes Improve_Cooling Improve Cooling/Heating System Temp_Control->Improve_Cooling Yes Control_Cooling Implement Controlled Cooling Profile Cooling_Rate->Control_Cooling Yes Screen_Solvents Screen Different Solvents/Mixtures Solvent_Choice->Screen_Solvents Yes

Caption: A decision tree for troubleshooting common issues in this compound production.

References

Technical Support Center: Optimizing the Reduction of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of nitroaromatics. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My nitroaromatic reduction is sluggish or incomplete. What are the common causes and how can I troubleshoot this?

A1: Incomplete or slow reactions are a frequent issue in nitroaromatic reductions. Several factors can contribute to this, ranging from reagent and catalyst activity to reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst/Reagent Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or poisoning.[1][2] Ensure you are using a fresh or recently purchased catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading.[1] For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are crucial. Use finely powdered metals and consider activation if necessary. The concentration of the acid is also a critical factor for the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose during storage.[1] Always use fresh, high-quality reagents.

  • Solubility: Poor solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.[1] Ensure your starting material is fully dissolved. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water.[1]

  • Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[1] However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]

  • Agitation: In heterogeneous reactions, vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen source.[2]

Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amine?

A2: The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. To improve selectivity for the amine, consider the following:

  • Choice of Reducing Agent: The selection of the reducing agent is critical for chemoselectivity. For instance, catalytic hydrogenation with Pd/C is highly efficient but can also reduce other functional groups.[3] Raney Nickel is often used to avoid dehalogenation.[3] Metal/acid systems like Fe/HCl or SnCl₂ can be milder and more selective.[3]

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may have formed.[1]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[1] Proper temperature control is crucial.

  • Catalyst Modifiers: In some cases, adding a catalyst modifier can improve selectivity. For example, the addition of dimethylaminopyridine (DMAP) has been shown to enhance the selectivity for N-phenylhydroxylamine in Pt/C-catalyzed hydrogenations.[4]

Q3: How can I selectively reduce a nitro group in the presence of other reducible functional groups?

A3: Achieving chemoselectivity is a primary concern when other reducible functional groups are present in the molecule. The choice of reducing agent and reaction conditions is paramount.[5]

  • Ketones and Aldehydes: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a Pd/C catalyst can be a very mild and effective method for selective nitro group reduction in the presence of carbonyls.[1] Iron powder with an acid (like HCl or acetic acid) is another robust and selective method.[5]

  • Esters and Amides: These are generally less reactive than nitro groups. Most standard reduction conditions for nitro groups, such as catalytic hydrogenation or metal/acid reductions, will not affect esters or amides.

  • Halogens (Cl, Br, I): Catalytic hydrogenation with Pd/C is known to cause dehalogenation, especially with aryl halides.[5] To avoid this, consider using Raney Nickel as the catalyst or non-catalytic methods like SnCl₂ or Fe/HCl.[3][5]

  • Nitriles: Nitriles can be reduced to amines under similar conditions as nitro groups. Selective reduction is challenging, but some methods have been developed. For example, a combination of sodium iodide and triphenylphosphine under photoredox conditions can selectively reduce nitroarenes in the presence of nitriles.[5]

Troubleshooting Guides

Guide 1: Incomplete Reaction

This guide provides a step-by-step approach to diagnosing and resolving incomplete nitroaromatic reductions.

G start Incomplete Reaction check_reagents Check Reagent/Catalyst Activity start->check_reagents check_solubility Check Substrate Solubility check_reagents->check_solubility Reagents OK increase_loading Increase Catalyst Loading or Use Fresh Reagent check_reagents->increase_loading Inactive check_temp Check Reaction Temperature check_solubility->check_temp Soluble change_solvent Change Solvent or Use Co-solvent check_solubility->change_solvent Insoluble check_agitation Check Agitation check_temp->check_agitation Temp OK increase_temp Increase Temperature check_temp->increase_temp Too Low increase_stirring Increase Stirring Speed check_agitation->increase_stirring Insufficient success Reaction Complete check_agitation->success Agitation OK increase_loading->check_reagents change_solvent->check_solubility increase_temp->check_temp increase_stirring->check_agitation

Caption: Troubleshooting workflow for incomplete nitroaromatic reductions.

Guide 2: Poor Chemoselectivity

This guide helps in selecting the appropriate reducing agent when other reducible functional groups are present.

G start Poor Chemoselectivity functional_group Identify Other Reducible Functional Groups start->functional_group carbonyl Ketone/Aldehyde functional_group->carbonyl halogen Aryl Halide functional_group->halogen nitrile Nitrile functional_group->nitrile ester_amide Ester/Amide functional_group->ester_amide method1 Use Fe/HCl or Catalytic Transfer Hydrogenation carbonyl->method1 method2 Use Raney Ni or SnCl2/Fe-HCl halogen->method2 method3 Use NaI/PPh3 (Photoredox) nitrile->method3 method4 Standard conditions (e.g., H2/Pd-C) are generally safe ester_amide->method4

Caption: Decision tree for selecting a chemoselective reducing agent.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitroaromatics
Reduction MethodTypical Catalyst/ReagentTypical Solvent(s)Temperature (°C)Pressure (psi)AdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, Pt/C, Raney NiEthanol, Methanol, Ethyl Acetate, THF25 - 8015 - 1000High efficiency, clean reaction.[6]Can reduce other functional groups, potential for dehalogenation.[3]
Transfer Hydrogenation Pd/C with Ammonium FormateMethanol, Ethanol25 - 80AtmosphericMild conditions, good for sensitive substrates.[1]Stoichiometric hydrogen donor required.
Metal/Acid Reduction Fe/HCl, SnCl₂·2H₂O, Zn/AcOHEthanol, Water, Acetic Acid25 - 110AtmosphericCost-effective, good chemoselectivity.[3]Requires stoichiometric metal and acid, workup can be tedious.[1]
Sulfide Reduction Na₂S, (NH₄)₂SWater, Ethanol25 - 100AtmosphericCan selectively reduce one nitro group in dinitro compounds.[3]Often incomplete reduction, generation of sulfur byproducts.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of a nitroaromatic compound using H₂ gas and a Pd/C catalyst.[6]

  • Setup: In a suitable pressure vessel, dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 5-10 wt% of 10% Pd/C catalyst to the solution.

  • Purging: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Purify the product by crystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This protocol provides a method for the reduction of aromatic nitro compounds using SnCl₂ in ethanol.[6]

  • Setup: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully add a cold solution of sodium hydroxide to precipitate tin salts.

  • Filtration: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude amine.

  • Purification: Purify the resulting amine if necessary.

Signaling Pathways and Logical Relationships

Nitro Group Reduction Pathway

The reduction of a nitro group to an amine proceeds through a series of intermediates. Understanding this pathway is crucial for troubleshooting the formation of side products.

G nitro Nitroaromatic (Ar-NO2) nitroso Nitrosoaromatic (Ar-NO) nitro->nitroso +2e-, +2H+ hydroxylamine Arylhydroxylamine (Ar-NHOH) nitroso->hydroxylamine +2e-, +2H+ azoxy Azoxybenzene (Ar-N(O)=N-Ar) nitroso->azoxy + Ar-NHOH, -H2O amine Aniline (Ar-NH2) hydroxylamine->amine +2e-, +2H+ azo Azobenzene (Ar-N=N-Ar) azoxy->azo +2e-, +2H+ azo->amine +4e-, +4H+

Caption: Stepwise reduction pathway of a nitroaromatic to an aniline.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing when analyzing aromatic amines using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[2] Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[3]

Q2: Why are aromatic amines particularly prone to peak tailing in reversed-phase HPLC?

A2: Aromatic amines are basic compounds that can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][4] This secondary interaction, in addition to the primary hydrophobic interaction, is a major cause of peak tailing.[4][5] At a mobile phase pH above 3, these silanol groups can become ionized (Si-O-), further increasing their interaction with the positively charged amine analytes.[2][5]

Q3: What are the main causes of peak tailing for aromatic amines?

A3: The primary causes can be categorized as follows:

  • Chemical Interactions: Strong secondary interactions between the basic aromatic amines and acidic silanol groups on the column's stationary phase.[1][4]

  • Mobile Phase pH: A mobile phase pH close to the pKa of the aromatic amine can lead to the presence of both ionized and unionized forms of the analyte, causing peak distortion.[2][4]

  • Column Issues: Degradation of the column, contamination, or the use of older, less inert "Type A" silica columns with a high concentration of active silanols.[3][6]

  • Instrumental Effects: Issues such as extra-column dead volume from tubing and connections, or a slow detector response time can contribute to peak broadening and tailing.[3][4]

Q4: Can column overload cause peak tailing?

A4: Yes, injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion that often appears as tailing.[4][7] If all peaks in the chromatogram are tailing, column overload is a possible cause.[1]

Q5: How can I quickly determine if my column is the source of the peak tailing?

A5: A simple way to check if the column is the issue is to replace it with a new, equivalent column.[1] If the peak shape improves significantly with the new column, it is likely that the original column was contaminated, degraded, or had developed a void.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing Specific to Aromatic Amines

This guide provides a step-by-step approach to diagnose and resolve peak tailing issues commonly encountered with aromatic amines.

Step 1: Evaluate the Mobile Phase pH

  • Problem: The mobile phase pH may be promoting strong interactions between your aromatic amine and the stationary phase.

  • Solution:

    • Determine the pKa of your aromatic amine.

    • Adjust the mobile phase pH to be at least 2 units below the pKa of the amine. This ensures the amine is fully protonated and minimizes variability in ionization.

    • Operating at a low pH (e.g., 2.5-3.0) can also suppress the ionization of silanol groups, reducing their interaction with the basic analytes.[3][8]

Step 2: Utilize Mobile Phase Additives

  • Problem: Even with pH adjustment, residual silanol interactions can persist.

  • Solution: Introduce a "silanol suppressor" or a competing base into the mobile phase.

    • Triethylamine (TEA): Add a small concentration of TEA (e.g., 5-25 mM) to the mobile phase.[8] TEA is a small, basic molecule that competes with the aromatic amine for binding to the active silanol sites, thereby masking them and improving peak shape.[9][10]

    • Inorganic Additives: Certain inorganic salts can also improve peak shape by altering the analyte's interaction with the stationary phase.[11]

Step 3: Assess and Select the Appropriate HPLC Column

  • Problem: The column chemistry may not be suitable for analyzing basic compounds.

  • Solution:

    • Use End-capped Columns: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, leading to better peak shapes for basic compounds.[1][2]

    • Consider Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns are specifically designed to provide alternative interaction sites and shield the silanol groups, resulting in improved peak symmetry for basic analytes.[3]

Guide 2: General Troubleshooting for Peak Tailing in HPLC

This guide addresses broader instrumental and methodological issues that can cause peak tailing for any type of analyte, including aromatic amines.

Step 1: Check for Column Overload

  • Problem: Injecting too high a concentration or volume of the sample.

  • Solution:

    • Prepare a 10-fold dilution of your sample.

    • Inject the diluted sample.

    • If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded. To fix this, either dilute your sample or reduce the injection volume.[4][7]

Step 2: Minimize Extra-Column Volume

  • Problem: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening.

  • Solution:

    • Inspect all tubing between the injector, column, and detector. Use the shortest possible lengths of narrow internal diameter tubing (e.g., 0.005").[2]

    • Ensure all fittings are properly connected and not contributing to dead volume.

Step 3: Address Potential Column Contamination and Degradation

  • Problem: Accumulation of contaminants or the formation of a void at the column inlet.

  • Solution:

    • Flush the column: Use a strong solvent to wash the column. For reversed-phase columns, this could be 100% acetonitrile or methanol.[3]

    • Back-flush the column: If permitted by the manufacturer, disconnect the column from the detector and flush it in the reverse direction to remove particulates from the inlet frit.[4]

    • Use a guard column: A guard column can help protect the analytical column from contaminants.[12]

    • If these steps do not resolve the issue, the column may need to be replaced.[3]

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor for a Model Aromatic Amine

Mobile Phase pHTailing Factor (Tf)
7.02.5
5.01.8
3.01.3
2.51.1

Note: This is example data to illustrate the trend. Actual results will vary depending on the specific analyte, column, and other chromatographic conditions.

Table 2: Comparison of Column Chemistries for Aromatic Amine Analysis

Column TypeTypical Tailing Factor (Tf) for Aromatic Amines
Traditional (Type A) Silica C18> 2.0
End-capped (Type B) Silica C181.2 - 1.5
Polar-Embedded C181.1 - 1.3
Charged Surface Hybrid (CSH) C18< 1.2

Note: This table provides a general comparison. Performance can vary between manufacturers.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Determine Analyte pKa: Find the pKa of the aromatic amine from literature or software prediction.

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values. For example, to target a pH of 3.0, a phosphate buffer is a common choice.[8] Ensure the buffer has sufficient capacity (typically 10-50 mM).[4]

  • Equilibrate the System: For each pH to be tested, flush the column with the new mobile phase for at least 10-15 column volumes to ensure full equilibration.

  • Inject Sample: Inject the aromatic amine standard and record the chromatogram.

  • Analyze Peak Shape: Calculate the tailing factor for the peak at each pH condition.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry (Tf closest to 1.0) while maintaining adequate retention.

Protocol 2: Using a Competing Base (Triethylamine)

  • Prepare Stock Solution: Prepare a stock solution of triethylamine (TEA) in the organic modifier (e.g., acetonitrile or methanol).

  • Prepare Mobile Phase: Add the TEA stock solution to the mobile phase to achieve a final concentration in the range of 5-25 mM.

  • Equilibrate the System: Thoroughly equilibrate the column with the TEA-containing mobile phase.

  • Inject Sample: Inject the aromatic amine standard.

  • Evaluate Peak Shape: Compare the tailing factor with and without TEA in the mobile phase.

  • Optimize Concentration: If necessary, adjust the TEA concentration to achieve the best peak shape without excessively long retention times.

Visualizations

Troubleshooting_Aromatic_Amine_Peak_Tailing start Peak Tailing Observed for Aromatic Amine (Tf > 1.2) check_ph Is Mobile Phase pH ~2 units below analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No add_additive Add Competing Base (e.g., 5-25 mM TEA) check_ph->add_additive  Yes adjust_ph->add_additive check_column Using an End-capped or Polar-Embedded Column? add_additive->check_column change_column Switch to a Modern, High-Purity Column check_column->change_column No general_troubleshoot Proceed to General Troubleshooting Guide check_column->general_troubleshoot  Yes change_column->general_troubleshoot end_good Peak Shape Improved (Tf < 1.2) general_troubleshoot->end_good

Caption: Troubleshooting workflow for aromatic amine peak tailing.

Silanol_Interaction_Diagram cluster_surface Silica Surface silica Si oxygen1 O silica->oxygen1 oxygen2 O⁻ silica->oxygen2 hydrogen H oxygen1->hydrogen interaction Secondary Ionic Interaction (Causes Peak Tailing) oxygen2->interaction amine R-NH3⁺ interaction->amine General_Troubleshooting_Workflow start General Peak Tailing Observed check_overload Does Diluting the Sample Improve Peak Shape? start->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load  Yes check_extracolumn Check for Extra-Column Volume (Tubing, Connections) check_overload->check_extracolumn No end_good Peak Shape Improved reduce_load->end_good check_contamination Is Column Contaminated or Degraded? check_extracolumn->check_contamination flush_column Flush or Back-flush the Column check_contamination->flush_column Maybe replace_column Replace Column and Use Guard Column check_contamination->replace_column Likely flush_column->end_good replace_column->end_good

References

Identifying and characterizing impurities in 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 4-Chloro-2-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Potential impurities in this compound can originate from the manufacturing process or degradation.

  • Process-Related Impurities: These are substances that are part of the synthesis process.

    • Starting Materials: Unreacted starting materials such as 2-ethylaniline or 4-chloro-2-ethyl-1-nitrobenzene may be present.

    • Isomers: Positional isomers, like 2-chloro-4-ethylaniline and other chloroethylaniline isomers, can be formed during the chlorination step.

    • Over-chlorinated Products: Dichloro-2-ethylaniline species can be generated if the chlorination reaction is not adequately controlled.

  • Degradation Products: These can form during storage or handling.

    • Oxidation Products: The aniline functional group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and various colored polymeric impurities.

    • Dimerization Products: Aniline derivatives can undergo dimerization to form azo or hydrazo compounds, especially when exposed to light or oxidizing agents.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical methods.[1][2][3] Typical stress conditions include:

  • Acidic Hydrolysis: Treat a solution of this compound in a suitable solvent (e.g., acetonitrile/water) with an acid like 0.1 M HCl at elevated temperatures (e.g., 60-80 °C) for a defined period.[3]

  • Basic Hydrolysis: Treat a solution of the analyte with a base such as 0.1 M NaOH at elevated temperatures.[3]

  • Oxidative Degradation: Expose a solution of the analyte to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature or slightly elevated temperatures.[1]

  • Photolytic Degradation: Expose a solid or solution of the analyte to UV and visible light. A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Degradation: Expose the solid analyte to dry heat at a temperature below its melting point for a specified duration.

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.[1]

Q3: What are the key parameters to consider for developing an HPLC method for impurity profiling?

A3: Key parameters for developing a robust HPLC method include:

  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography of aromatic amines.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic aniline compounds.

  • Detection: UV detection is commonly used for aromatic compounds. The detection wavelength should be chosen to maximize the response for both the main component and potential impurities. A photodiode array (PDA) detector is highly recommended to obtain spectral information for peak purity assessment and impurity identification.

  • Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities from the main peak in a reasonable time.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Secondary interactions with residual silanols on the column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For anilines, a slightly acidic pH (e.g., 3-5) is often beneficial. 3. Reduce the sample concentration or injection volume.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuation in mobile phase composition. 3. Temperature variations. 4. Pump malfunction or leaks.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a constant temperature. 4. Check for leaks in the system and perform pump maintenance if necessary.
Ghost Peaks 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase. Flush the system with a strong solvent. 2. Implement a robust needle wash program on the autosampler. 3. Extend the gradient run time to ensure all components are eluted.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Analyte degradation at high temperatures.1. Use a deactivated liner and a high-quality, low-bleed GC column. 2. Optimize the injector and oven temperature programs to minimize thermal stress on the analyte.
Low Response/Sensitivity 1. Improper injection technique. 2. Leaks in the system. 3. Inefficient ionization in the MS source.1. Optimize injection volume and split ratio. 2. Perform a leak check of the GC system. 3. Clean and tune the MS source according to the manufacturer's recommendations.
Mass Spectrum Mismatch 1. Co-eluting peaks. 2. Background interference. 3. Incorrect library search parameters.1. Improve chromatographic separation by optimizing the temperature program or using a different column. 2. Check for column bleed or other sources of contamination. 3. Ensure you are using an appropriate and well-maintained mass spectral library.

Data Presentation

Table 1: Representative Impurity Profile of this compound (Illustrative Example)

Impurity NameStructureRetention Time (HPLC)Typical Level (%)
2-EthylanilineC8H11NShorter than main peak≤ 0.1
2-Chloro-4-ethylanilineC8H10ClNClose to main peak≤ 0.2
Dichloro-2-ethylanilineC8H9Cl2NLonger than main peak≤ 0.1
Oxidative Impurity (e.g., Nitroso derivative)C8H9ClN2OVaries≤ 0.05
Dimerization ImpurityC16H18Cl2N2Significantly longer≤ 0.05

Note: The retention times and typical levels are illustrative and may vary depending on the specific analytical method and manufacturing process.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a starting point and should be validated for your specific application.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    25 70
    30 70
    31 20

    | 40 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

GC-MS Method for Identification of Volatile Impurities

This method can be adapted from established methods for chloroanilines.[4][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

NMR Spectroscopy for Structural Characterization
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • 1H NMR: Acquire standard proton NMR spectra to observe the chemical shifts and coupling patterns of the aromatic and ethyl group protons.

  • 13C NMR: Acquire proton-decoupled carbon NMR spectra to determine the number of unique carbon atoms and their chemical environments.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, which is crucial for the unambiguous structural elucidation of unknown impurities.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV/PDA Analysis Dissolution->HPLC Purity & Quantification GCMS GC-MS Analysis Dissolution->GCMS Volatile Impurities NMR NMR Spectroscopy Dissolution->NMR Structural Elucidation Quantification Quantify Impurities HPLC->Quantification Identification Identify Impurities GCMS->Identification Characterization Structural Characterization NMR->Characterization Quantification->Characterization Identification->Characterization Report Final Impurity Profile Report Characterization->Report

Caption: Experimental workflow for impurity analysis.

impurity_formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Start Starting Materials (e.g., 2-Ethylaniline) Reaction Chlorination Reaction Start->Reaction Main This compound Reaction->Main Isomers Isomeric Impurities (e.g., 2-Chloro-4-ethylaniline) Reaction->Isomers Side Reaction OverChlor Over-chlorinated Products Reaction->OverChlor Excess Reagent Degradation Degradation Products (Oxidation, Dimerization) Main->Degradation Storage/Handling

References

4-Chloro-2-ethylaniline stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Chloro-2-ethylaniline under common experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in the laboratory?

A1: The stability of this compound can be compromised by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-neutral pH conditions (hydrolysis). It is also incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain stability, this compound should be stored at 4°C, protected from light in a tightly sealed container. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Q3: My analytical results for this compound are inconsistent. What could be the potential causes?

A3: Inconsistent analytical results can stem from the degradation of the compound during storage or sample preparation. Ensure that the compound has been stored correctly and that solutions are prepared fresh. Degradation can occur in solution, especially if exposed to light or non-neutral pH for extended periods. It is also important to verify the calibration of your analytical instruments and the purity of the reference standard.

Q4: I suspect my this compound sample has degraded. What are the likely degradation products?

A4: While specific degradation products for this compound are not extensively documented, based on related chloroanilines, degradation can lead to dehalogenation (loss of the chlorine atom), oxidation of the ethyl group, and polymerization. Under photolytic conditions, hydroxylated and quinone-like species may form. Hydrolysis under basic conditions can lead to the formation of the corresponding aminophenol.

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solid this compound
Symptom Possible Cause Troubleshooting Steps
The typically off-white to light brown solid has darkened significantly.Oxidation and/or Photodegradation: Prolonged exposure to air and light can cause degradation.1. Verify the storage conditions. The compound should be in a tightly sealed, light-protected container at 4°C. 2. If the material is old, consider purchasing a new batch. 3. For sensitive experiments, purify a small amount of the material by recrystallization or column chromatography.
Issue 2: Poor Recovery or Multiple Peaks in HPLC Analysis of a Freshly Prepared Solution
Symptom Possible Cause Troubleshooting Steps
A single peak is expected, but multiple, smaller peaks are observed, or the main peak area is significantly lower than anticipated.Degradation in Solution: The solvent, pH, or exposure to light during sample preparation may be causing degradation.1. Solvent Choice: Use high-purity HPLC-grade solvents. Ensure the solvent is compatible and does not react with the aniline. 2. pH of Mobile Phase: Chloroanilines can be sensitive to pH. A neutral to slightly acidic mobile phase is generally recommended. Hydrolysis can occur under basic conditions.[1] 3. Light Exposure: Prepare samples under reduced light conditions and use amber vials for the autosampler. 4. Temperature: Avoid heating the solution during preparation.
Issue 3: Reaction Failure or Low Yield When Using this compound as a Reagent
Symptom Possible Cause Troubleshooting Steps
A chemical synthesis using this compound results in a low yield of the desired product or the formation of unexpected byproducts.Purity of the Starting Material: The reagent may have degraded over time, reducing its effective concentration and introducing impurities. Reaction Conditions: The reaction conditions (e.g., strong oxidizing agents, high temperature) may be degrading the this compound.1. Assess Purity: Check the purity of the this compound by a suitable analytical method like HPLC or GC-MS before use. 2. Review Reaction Compatibility: Ensure that the reaction conditions are not known to degrade aromatic amines. Avoid strong oxidizers unless they are part of the intended reaction mechanism. 3. Control Temperature: If the reaction is exothermic or requires heating, monitor and control the temperature carefully to prevent thermal degradation.

Quantitative Stability Data (Data from related compounds as estimates)

The following tables summarize stability data for compounds structurally related to this compound, which can serve as a guideline for experimental design.

Table 1: Estimated Photodegradation Rates of Chloroanilines in Aqueous Solution

CompoundConditionsHalf-lifeReference
4-ChloroanilineAqueous solution, UV irradiation with TiO₂~2-7 hours[2]
2-ChloroanilineAqueous solution, UV irradiation with TiO₂/Fe₂O₃ nanocompositesComplete degradation in 300 mins[3]

Table 2: General Thermal Stability of Aromatic Amines

Compound ClassDecomposition Temperature RangeNotes
Chloroanilines250 - 300 °CDecomposition temperature can be influenced by the substitution pattern on the aromatic ring.[2]

Table 3: pH Stability of Chloroanilines

pH RangeStabilityObservations
Acidic (pH < 4)Generally stableProtonation of the amino group can increase solubility and stability against oxidation.
Neutral (pH 6-8)Moderately stableOptimal for storage of aqueous solutions to minimize hydrolysis.
Basic (pH > 9)Susceptible to hydrolysisHydrolysis of the chloro group can occur, especially at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a general method for determining the thermal stability of this compound.

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina).

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of weight loss is considered the decomposition temperature.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer to maintain a slightly acidic pH).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the mobile phase to prepare a stock solution.

    • Prepare working standards and samples by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject standards and samples. Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas to those of the standards.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_conditions Exposure to Stress Conditions cluster_analysis Analysis start Obtain this compound Sample prep_solution Prepare Stock Solution in Appropriate Solvent start->prep_solution thermal Thermal Stress (e.g., 60°C, 80°C) prep_solution->thermal photo Photolytic Stress (e.g., UV Lamp) prep_solution->photo ph_stress pH Stress (e.g., pH 4, 7, 9) prep_solution->ph_stress hplc_analysis HPLC Analysis (Quantify Parent and Degradants) thermal->hplc_analysis photo->hplc_analysis ph_stress->hplc_analysis end Determine Degradation Rate and Pathway hplc_analysis->end

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Basic pH) parent This compound dehalogenation Dehalogenation Products parent->dehalogenation High Temp polymerization Polymerization parent->polymerization High Temp hydroxylation Hydroxylated Products parent->hydroxylation UV Light, H2O oxidation Oxidized Products (e.g., Quinone-imines) parent->oxidation UV Light, O2 aminophenol 2-Ethyl-4-aminophenol parent->aminophenol OH-, H2O

Caption: Potential degradation pathways for this compound.

References

Safe quenching procedures for reactions involving 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-2-ethylaniline Reactions

This guide provides essential information for researchers, scientists, and drug development professionals on the safe quenching and handling of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a halogenated aromatic amine with the molecular formula C8H10ClN.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The primary hazards associated with this compound include:

  • Toxicity : It is toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • Carcinogenicity : It is suspected of causing cancer.[2][3]

  • Skin Sensitization : It may cause an allergic skin reaction.[3]

  • Environmental Hazard : It is very toxic to aquatic life with long-lasting effects.

  • Reactivity : As an amine, it is a chemical base and can react exothermically with acids.[1][4] Upon intense heating, it can form explosive mixtures with air.

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with a range of materials, and contact should be avoided to prevent hazardous reactions. These include:

  • Acids and acid halides.[4]

  • Acid anhydrides.[4][5]

  • Strong oxidizing agents.[4][5]

  • Chloroformates.[4][5]

  • Isocyanates, peroxides, and epoxides.[1][4]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Due to its toxicity and potential for skin sensitization, a comprehensive PPE setup is required. This includes:

  • Eye/Face Protection : Chemical safety goggles with side shields or a full-face shield.[6]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or PVC rubber).[6]

  • Body Protection : A flame-resistant lab coat and appropriate chemical-resistant clothing.[6]

  • Respiratory Protection : All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Troubleshooting Guide for Quenching Procedures

Q4: My reaction is complete. How do I safely quench unreacted this compound?

A4: Since this compound is a basic compound, the most common and effective method to quench it is by neutralization with a dilute acidic solution. This converts the amine into a water-soluble ammonium salt, facilitating its removal from the organic product layer.

  • Cool the Reaction : Before quenching, cool the reaction mixture to 0-5 °C using an ice bath to manage the exothermic nature of the acid-base neutralization.[7]

  • Slow Addition of Acid : Slowly add a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous copper sulfate) to the cooled, stirring reaction mixture.[8] Monitor the temperature closely.

  • Phase Separation : The resulting ammonium salt of this compound will partition into the aqueous layer, which can then be separated from the organic layer containing your desired product.[8][9]

Q5: The quenching process is becoming too exothermic and the temperature is rising rapidly. What should I do?

A5: An uncontrolled exotherm is a serious safety risk.

  • Immediate Action : If it is safe to do so, immediately increase external cooling by adding more ice or using a colder cooling bath (e.g., ice/brine).

  • Pause Addition : Stop adding the quenching agent immediately.

  • Alert Personnel : Inform others in the lab of the situation.

  • Do Not Seal the Vessel : Ensure the reaction vessel is not sealed to prevent pressure buildup from any gas evolution or boiling.[10]

Q6: After quenching with acid and separating the layers, how can I be sure all the aniline has been removed from my organic product layer?

A6: To ensure complete removal, perform multiple washes and check the pH.

  • Multiple Washes : Wash the organic layer two or three more times with fresh dilute acid solution.[8][11]

  • Check Aqueous Layer pH : After the final wash, test the pH of the aqueous layer. If it is still acidic, it indicates that the acid is no longer being consumed by the aniline, suggesting a complete quench.[9]

  • TLC Analysis : Spot a sample of the organic layer on a TLC plate against a reference spot of this compound to confirm its absence.

Q7: I need to quench a reaction that is sensitive to acid. What is an alternative to acidic quenching?

A7: While acidic quenching is most common for amines, if your product is acid-sensitive, alternative workup strategies are necessary. These typically involve careful solvent extraction and chromatography without an initial acid wash. The unreacted aniline will be removed during the purification step (e.g., column chromatography), though this may be more challenging due to similar polarities.

Data Summary

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₀ClN[1]
Molecular Weight 155.62 g/mol [1]
Appearance Colorless to brown solid or liquid[4][12]
Melting Point 67 - 70 °C
Boiling Point 232 °C
Flash Point 104.9 °C[1]
Solubility Insoluble in water.[4]
Signal Word Danger
Key Hazard Statements H301+H311+H331 (Toxic), H317 (Skin Sensitizer), H350 (May cause cancer)[3]

Experimental Protocols

Protocol 1: Standard Quenching of a Reaction Mixture Containing this compound

This protocol assumes the desired product is stable to dilute acid and resides in a water-immiscible organic solvent.

  • Preparation and Safety : Before starting, ensure you are wearing all required PPE (safety goggles, lab coat, gloves). Perform the entire procedure in a chemical fume hood. Prepare a pre-chilled solution of 1 M Hydrochloric Acid (HCl).

  • Cooling : Once the reaction is deemed complete, place the reaction flask in an ice-water bath and allow the contents to cool to 0-5 °C with gentle stirring.

  • Slow Addition of Quenching Agent : Using an addition funnel, add the chilled 1 M HCl solution dropwise to the cold reaction mixture. Continuously monitor the internal temperature to ensure it does not rise significantly.

  • Transfer to Separatory Funnel : Once the addition is complete and the mixture has stirred for 10-15 minutes, transfer the entire contents to a separatory funnel.

  • Extraction and Washing : a. Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated aniline salt. b. Add a fresh portion of 1 M HCl to the organic layer in the funnel, shake gently (venting frequently), and separate the layers again. Repeat this wash one more time. c. To remove any residual acid from the organic layer, wash it with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Observe for any gas evolution, which indicates neutralization of excess acid. Finally, wash with brine (saturated NaCl solution) to aid in drying.[9]

  • Drying and Solvent Removal : a. Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][11] b. Swirl the flask until the drying agent no longer clumps together.[11] c. Filter the solution to remove the drying agent and collect the dried organic solution. d. Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified.

Visual Workflows

Quenching_Decision_Workflow start Reaction Complete (Contains this compound) check_stability Is the desired product stable to dilute acid? start->check_stability acid_quench Quench with dilute aqueous acid (e.g., 1M HCl) check_stability->acid_quench Yes non_acid_workup Proceed to non-acidic workup (e.g., direct extraction) check_stability->non_acid_workup No separate Separate aqueous and organic layers acid_quench->separate purify Purify product via chromatography or distillation non_acid_workup->purify end_product Isolated Product separate->end_product purify->end_product

Caption: Decision workflow for selecting a quenching strategy.

Safe_Quenching_Workflow cluster_prep Preparation cluster_reaction Quenching Process cluster_workup Work-Up & Isolation prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_hood 2. Work in Fume Hood cool_reaction 3. Cool Reaction to 0-5 °C prep_hood->cool_reaction add_quench 4. Slowly Add Quenching Agent (Monitor Temperature) cool_reaction->add_quench transfer 5. Transfer to Separatory Funnel add_quench->transfer wash 6. Wash Organic Layer (Acid -> Water -> Bicarbonate -> Brine) transfer->wash dry 7. Dry with Anhydrous Salt (e.g., Na2SO4) wash->dry filter_evap 8. Filter and Evaporate Solvent dry->filter_evap end_product 9. Crude Product Ready for Purification filter_evap->end_product

Caption: Step-by-step workflow for safe quenching and work-up.

References

Overcoming poor regioselectivity in the synthesis of substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and to provide answers to frequently asked questions.

Troubleshooting Guides

Poor regioselectivity is a frequent challenge in the synthesis of substituted anilines, leading to mixtures of ortho-, meta-, and para-isomers. This guide addresses specific issues and provides actionable solutions.

Issue 1: Low Yield of the Desired para-Isomer in Electrophilic Aromatic Substitution (EAS)

  • Scenario: You are performing a nitration or halogenation reaction on a protected aniline (e.g., acetanilide) and obtaining a significant amount of the ortho-isomer, reducing the yield of the desired para-product.

  • Potential Causes:

    • Steric Hindrance: The protecting group may not be bulky enough to sufficiently hinder the ortho positions.[1]

    • Reaction Conditions: Temperature and solvent can influence the ortho/para ratio.[1]

  • Solutions:

    • Choice of Protecting Group: Employ a bulkier protecting group, such as a pivaloyl or benzoyl group, to increase steric hindrance at the ortho positions.[1]

    • Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer.[1]

    • Solvent Effects: The choice of solvent can influence selectivity. For instance, in Friedel-Crafts acylations, a change from carbon disulfide to nitrobenzene can alter the isomer distribution.[1]

Issue 2: Uncontrolled Polysubstitution in Halogenation

  • Scenario: Attempting to mono-halogenate aniline results in the formation of di- or tri-substituted products. For example, the bromination of aniline can rapidly lead to tribromoaniline.

  • Potential Cause: The amino group is a very strong activating group, making the aromatic ring highly reactive towards electrophiles.[2]

  • Solution:

    • Protection of the Amino Group: To avoid polysubstitution, it is standard practice to protect the amino group by converting it to an N-acyl derivative, i.e., an amide like acetanilide. The amide is still an ortho, para-director but is a less powerful activating group than the amino group, which can prevent over-substitution.[2] The protecting group can be removed later by hydrolysis.

Issue 3: Predominant meta-Isomer Formation During Nitration

  • Scenario: Nitration of aniline with a mixture of nitric acid and sulfuric acid yields a significant amount of the meta-nitroaniline, contrary to the expected ortho and para products.

  • Potential Cause: In strongly acidic conditions, the basic amino group is protonated to form the anilinium ion (-NH3+).[3] This group is electron-withdrawing and a meta-director.[1][3]

  • Solution:

    • Protection of the Amino Group: The most effective solution is to protect the amino group as an amide (e.g., acetanilide) before nitration.[1] The amide group is still an ortho-, para- director but is less basic and will not be protonated under the reaction conditions.[1] The protecting group can be removed by hydrolysis after the substitution reaction.[1]

Issue 4: Lack of Selectivity in Friedel-Crafts Reactions

  • Scenario: Attempting a Friedel-Crafts alkylation or acylation on aniline results in no reaction or a complex mixture of products.[1]

  • Potential Cause: Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3) used in Friedel-Crafts reactions.[1] This deactivates the ring and prevents the desired reaction from occurring.[1]

  • Solution:

    • N-Acylation: Convert the aniline to an acetanilide before the Friedel-Crafts reaction. The amide is less basic and allows the reaction to proceed. The protecting group can be subsequently removed.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in aniline considered an ortho, para-directing group?

A: The amino group (-NH2) is an activating group that donates electron density to the aromatic ring through resonance.[1] This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[1]

Q2: How can I achieve meta-substitution on an aniline derivative?

A: While direct meta-substitution is challenging due to the directing effect of the amino group, several strategies can be employed:

  • Anilinium Ion Formation: As mentioned in the troubleshooting guide, performing electrophilic substitution under strongly acidic conditions can lead to the formation of the meta-directing anilinium ion.[1]

  • Directed C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed reactions, can achieve meta-selective C-H functionalization. For example, a pyridone-based ligand has been shown to promote meta-C–H chlorination of anilines.[4]

Q3: What is the purpose of using a protecting group in aniline synthesis?

A: Protecting groups serve several key functions:

  • To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho.[1]

  • To prevent unwanted side reactions: They can prevent reactions at the nitrogen atom, such as N-alkylation or oxidation.[1]

  • To modulate reactivity: They can reduce the activating effect of the amino group to prevent polysubstitution.

Q4: How can I achieve selective ortho-substitution on an aniline?

A: Achieving high ortho-selectivity can be challenging. Some modern methods have shown promise:

  • Organocatalysis: A secondary ammonium chloride salt has been used as an organocatalyst for highly regioselective ortho-chlorination of anilines.[5]

  • Directed C-H Borylation: Iridium-catalyzed C-H borylation of anilines using bis(ethylene glycolato)diboron (B2eg2) as the borylating reagent has shown high ortho-selectivity.[6][7]

Data Presentation

Table 1: Regioselectivity in the Nitration of Aniline under Different Conditions

Starting MaterialReaction Conditionsortho-isomer (%)meta-isomer (%)para-isomer (%)Reference
AnilineHNO₃, H₂SO₄~2~47~51[8]
AcetanilideHNO₃, H₂SO₄, low temp.Minor-Major[1]

Table 2: Comparison of C-N Coupling Methods for Aniline Synthesis

C-N Coupling MethodTypical Catalyst/ReagentTypical LigandTypical BaseTypical SolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig AminationPd₂(dba)₃XPhosSodium tert-butoxideToluene10012HighBroad substrate scope, high functional group tolerance.[9][10]Cost of palladium and ligands, sensitivity to air and moisture.
Ullmann CondensationCuIL-prolineK₂CO₃DMSO12024Good to HighLower cost catalyst (copper).Harsher reaction conditions, limited substrate scope compared to Buchwald-Hartwig.[10]
Chan-Lam CouplingCu(OAc)₂Pyridine-DichloromethaneRoom Temp24Moderate to GoodMild reaction conditions (room temperature, open to air).Primarily for coupling with boronic acids.

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

  • Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.[1]

  • Procedure:

    • Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

    • Prepare a solution of 16 g of sodium acetate in 50 mL of water.

    • Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.

    • Immediately add the sodium acetate solution and stir vigorously.

    • The acetanilide will precipitate as a white solid.

    • Collect the product by vacuum filtration and wash with cold water.

    • Recrystallize from an ethanol/water mixture to obtain pure acetanilide.[1]

Protocol 2: Regioselective para-Nitration of Acetanilide

  • Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ice, water.[1]

  • Procedure:

    • Add 5 g of acetanilide to 10 mL of glacial acetic acid in a flask and cool in an ice bath.

    • Slowly add 10 mL of concentrated sulfuric acid while stirring.

    • In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, let the mixture stand at room temperature for 30 minutes.

    • Pour the reaction mixture onto 100 g of crushed ice.

    • The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize from ethanol to obtain the pure para-isomer.[1]

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

  • Materials: Pd₂(dba)₃, XPhos, sodium tert-butoxide, 4-bromoanisole, aniline, anhydrous toluene.[10]

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add 4-bromoanisole (187 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol), followed by 5 mL of anhydrous toluene.

    • Stir the reaction mixture at 100 °C for 12 hours.

    • After cooling, the reaction can be worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration. The crude product is then purified by column chromatography.

Visualizations

EAS_Directing_Effects cluster_aniline Aniline (-NH2) cluster_anilinium Anilinium Ion (-NH3+) Aniline Aniline (-NH2) Ortho Ortho Position (Increased e- density) Aniline->Ortho Resonance (activating) Para Para Position (Increased e- density) Aniline->Para Resonance (activating) Meta_Aniline Meta Position Anilinium Anilinium Ion (-NH3+) Meta_Anilinium Meta Position (Less deactivated) Anilinium->Meta_Anilinium Inductive Effect (deactivating) Ortho_Para_Anilinium Ortho/Para Positions (Strongly deactivated)

Caption: Directing effects of amino and anilinium groups in EAS.

Para_Selective_Workflow start Aniline protect Protect Amino Group (e.g., Acetylation) start->protect eas Electrophilic Aromatic Substitution (EAS) (e.g., Nitration) protect->eas deprotect Deprotect (Hydrolysis) eas->deprotect product para-Substituted Aniline deprotect->product Troubleshooting_Regioselectivity start Poor Regioselectivity in Aniline Synthesis q1 What is the reaction type? start->q1 a1_eas Electrophilic Aromatic Substitution (EAS) q1->a1_eas a1_cn C-N Coupling (e.g., Buchwald-Hartwig) q1->a1_cn q2_eas What is the major undesired isomer? a1_eas->q2_eas sol_cn Optimize ligand and base Adjust stoichiometry a1_cn->sol_cn a2_ortho Ortho-isomer q2_eas->a2_ortho a2_meta Meta-isomer q2_eas->a2_meta a2_poly Polysubstitution q2_eas->a2_poly sol_ortho Use bulkier protecting group Lower reaction temperature a2_ortho->sol_ortho sol_meta Protect amino group to prevent anilinium formation a2_meta->sol_meta sol_poly Protect amino group to reduce activation a2_poly->sol_poly

References

Catalyst deactivation problems in catalytic hydrogenation of chloro-nitro aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the catalytic hydrogenation of chloro-nitro aromatics.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction has stalled or is showing low conversion. What are the primary causes?

A1: A stalled or incomplete reaction is often a result of catalyst deactivation. The most common causes include:

  • Catalyst Poisoning: Impurities present in the starting material, solvent, or hydrogen gas can adsorb onto the active sites of the catalyst, rendering them inactive. Common poisons for palladium and platinum catalysts include sulfur and certain nitrogen compounds.[1]

  • Insufficient Catalyst Activity: The catalyst may be old, have been stored improperly, or may not be inherently active enough for the specific reaction conditions.[1]

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, the chloro-nitro aromatic substrate, and the catalyst surface.[1]

  • Product Inhibition: The resulting chloroaniline product can sometimes adsorb onto the catalyst surface, blocking active sites and inhibiting further reaction.[1]

  • Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites and pores.[2][3]

Q2: I'm observing a significant amount of hydrodechlorination, leading to undesired byproducts. How can I improve selectivity towards the chloroaniline?

A2: Hydrodechlorination is a common side reaction. To enhance selectivity:

  • Catalyst Choice: Consider using a catalyst known for high selectivity, such as certain platinum-based catalysts modified with promoters. For instance, the addition of iron to a Pt/AC catalyst has been shown to suppress hydrodechlorination.[4][5]

  • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of hydrodechlorination relative to the hydrogenation of the nitro group.[5]

  • Catalyst Modifiers: The use of catalyst modifiers or promoters can alter the electronic properties of the active metal, thus improving selectivity.

Q3: What are the visible signs of catalyst deactivation during my experiment?

A3: Indicators of catalyst deactivation include:

  • A noticeable decrease in the rate of hydrogen uptake.

  • The reaction failing to proceed to completion, as monitored by techniques like TLC or GC.

  • An increase in the formation of byproducts.

  • A change in the appearance of the catalyst, such as clumping or a change in color.

Q4: Can I reuse my catalyst? If so, how should I handle it between runs?

A4: Catalyst reusability depends on the specific catalyst and the extent of deactivation. For robust catalysts like palladium on carbon (Pd/C), recycling is often possible. After the reaction, the catalyst can be filtered, washed with a solvent (e.g., ethanol, ethyl acetate) to remove adsorbed products and byproducts, and then dried under vacuum. It is crucial to store the recovered catalyst under an inert atmosphere to prevent oxidation of the active metal. However, a gradual loss of activity with each cycle is common.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the catalytic hydrogenation of chloro-nitro aromatics.

Issue 1: Low or No Catalytic Activity

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LowActivityTroubleshooting start Low or No Activity Observed check_catalyst Verify Catalyst Integrity - Fresh vs. Old Batch - Proper Storage (Inert Atm.) start->check_catalyst check_reagents Assess Reagent Purity - Substrate Purity (TLC/GC) - Solvent Quality (Anhydrous?) - Hydrogen Gas Source start->check_reagents check_conditions Review Reaction Conditions - Temperature Control - Hydrogen Pressure - Stirring Efficiency start->check_conditions increase_loading Increase Catalyst Loading check_catalyst->increase_loading If catalyst is suspect purify_reagents Purify Starting Materials - Recrystallize Substrate - Use Fresh, Dry Solvent check_reagents->purify_reagents If impurities are likely optimize_conditions Optimize Reaction Parameters - Increase H2 Pressure - Increase Temperature check_conditions->optimize_conditions If conditions are suboptimal resolve Problem Resolved increase_loading->resolve purify_reagents->resolve optimize_conditions->resolve

Caption: Troubleshooting workflow for low catalytic activity.

Issue 2: Poor Selectivity (High Hydrodechlorination)

dot

PoorSelectivityTroubleshooting start High Hydrodechlorination Observed modify_conditions Adjust Reaction Conditions - Lower Temperature - Lower H2 Pressure start->modify_conditions change_catalyst Evaluate Catalyst System - Use a more selective catalyst - Add a promoter (e.g., Fe to Pt/C) start->change_catalyst use_inhibitor Consider a Selective Inhibitor (Use with caution) start->use_inhibitor test_conditions Run Test Reactions at Modified Conditions modify_conditions->test_conditions test_catalyst Screen Alternative Catalysts change_catalyst->test_catalyst use_inhibitor->test_conditions resolve Selectivity Improved test_conditions->resolve test_catalyst->resolve

Caption: Troubleshooting workflow for poor selectivity.

Data on Catalyst Performance and Deactivation

Quantitative data is crucial for understanding and mitigating catalyst deactivation. Below are tables summarizing the impact of various factors on catalyst performance.

Table 1: Effect of Reaction Temperature on p-Chloronitrobenzene (p-CNB) Hydrogenation over 0.3% Pt–4% Fe/AC Catalyst [5]

Temperature (K)p-CNB Conversion (%)p-Chloroaniline (p-CAN) Selectivity (%)
3036594.2
333100100

Table 2: Performance Comparison of Pt/AC and Fe-Promoted Pt/AC in p-CNB Hydrogenation [5]

Catalystp-CNB Conversion (%)p-CAN Selectivity (%)Notes
0.3% Pt/AC~100Low (significant dechlorination)-
0.3% Pt–4% Fe/AC100100Hydrodechlorination fully suppressed

Table 3: Characterization of Fresh and Spent Au/Al2O3 Catalyst in p-CNB Hydrogenation [2]

PropertyFresh CatalystSpent CatalystImplication of Change
Au Particle Size (nm)3.6 (mean)No significant changeSintering is not the primary deactivation cause
Carbon Content (% w/w)-6.3Carbon deposition (fouling) is significant
H2 Chemisorption-HinderedCarbon deposit blocks active sites

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results.

Protocol 1: Preparation of Fe-Promoted Pt/AC Catalyst (0.3% Pt, 4% Fe)[4]
  • Support Pre-treatment: Crush activated carbon (AC) to 220-250 mesh powder.

  • Iron Impregnation: Add 2.0 g of AC to 50 mL of an aqueous solution of Fe(NO₃)₃ (0.03 mol L⁻¹). Stir the suspension for 24 hours.

  • Platinum Addition: Add 1.58 mL of an aqueous H₂PtCl₆ solution (3.8 × 10⁻³ mol L⁻¹) dropwise to the mixture while stirring continuously for 24 hours.

  • Reduction: Add a stoichiometric excess of aqueous NaBH₄ solution (0.5 mol L⁻¹) dropwise to the mixture to reduce the metal precursors. Continue stirring for an additional 5 hours.

  • Washing and Drying: Filter the catalyst, wash it thoroughly with deionized water, and dry it.

Protocol 2: Catalytic Hydrogenation of p-Chloronitrobenzene (p-CNB)[4][5]
  • Reactor Setup: Place 1.0 g of p-CNB, 8.0 mL of ethanol (solvent), and 20.0 mg of the catalyst into a 60 mL Teflon-lined stainless steel autoclave equipped with a magnetic stirrer.

  • Purging: Seal the autoclave and purge it with hydrogen gas three times to remove air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa) and heat to the target temperature (e.g., 333 K). Maintain vigorous stirring (e.g., 900 rpm).

  • Monitoring: Monitor the reaction progress by taking samples at intervals and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst from the reaction mixture.

Protocol 3: Regeneration of a Deactivated Catalyst by Oxidative/Reductive Treatment[2]

This protocol is a general guideline for regenerating catalysts deactivated by carbon deposition.

  • Oxidative Treatment: Place the spent catalyst in a tube furnace. Heat the catalyst in a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂) to a temperature sufficient to burn off the carbon deposits (e.g., 300-400 °C). The exact temperature and time will depend on the nature of the catalyst and the extent of fouling.

  • Purging: After the oxidative treatment, purge the system with an inert gas (e.g., N₂ or Ar) to remove all traces of oxygen.

  • Reductive Treatment: Reduce the catalyst by heating it in a flow of hydrogen gas. The reduction temperature should be sufficient to reduce the metal oxides formed during the oxidative step without causing thermal degradation (e.g., 200-300 °C).

  • Cooling: Cool the catalyst to room temperature under an inert gas flow before use.

Visualizing Deactivation and Workflows

Understanding the mechanisms of deactivation and the logical flow of troubleshooting can be enhanced with visual diagrams.

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DeactivationMechanisms cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical/Physical Deactivation poisoning Poisoning (e.g., Sulfur, CO) - Strong chemisorption on active sites - Blocks reactant adsorption deactivated Deactivated Catalyst poisoning->deactivated sintering Sintering - High temperatures cause metal particles to agglomerate - Loss of active surface area sintering->deactivated fouling Fouling/Coking - Deposition of carbonaceous species - Physical blockage of pores and active sites fouling->deactivated attrition Attrition - Physical breakdown of catalyst particles - Loss of catalyst material attrition->deactivated catalyst Active Catalyst catalyst->poisoning Impurities in Feed catalyst->sintering High Temperature catalyst->fouling Side Reactions catalyst->attrition Mechanical Stress

Caption: Common mechanisms of catalyst deactivation.

dot

ExperimentalWorkflow prep Catalyst Preparation or Procurement char_fresh Characterize Fresh Catalyst (BET, TEM, XPS) prep->char_fresh reaction Hydrogenation Reaction - Load Reagents & Catalyst - Set T, P, Stirring char_fresh->reaction monitoring Reaction Monitoring (GC, HPLC, TLC) reaction->monitoring monitoring->reaction Adjust conditions if needed workup Work-up & Product Isolation - Filter Catalyst - Purify Product monitoring->workup Reaction Complete char_spent Characterize Spent Catalyst (Optional, for diagnostics) workup->char_spent

Caption: General experimental workflow for catalytic hydrogenation.

References

Technical Support Center: Optimizing Aniline Synthesis with Machine Learning

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals leveraging machine learning to optimize aniline synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory and industrial methods for synthesizing aniline and its derivatives?

A1: The two most prevalent methods are the catalytic hydrogenation of nitroaromatics and the Buchwald-Hartwig amination. Catalytic hydrogenation, often using a metal catalyst like palladium on carbon (Pd/C), is a highly efficient industrial process for producing aniline from nitrobenzene.[1] For more complex or functionalized anilines, particularly in pharmaceutical and fine chemical synthesis, the Palladium-catalyzed Buchwald-Hartwig amination is a widely used and versatile method for forming the crucial C-N bond.[1]

Q2: What key parameters should I focus on when optimizing aniline synthesis using machine learning?

A2: For catalytic hydrogenation, critical parameters to monitor and optimize include reaction temperature, hydrogen pressure, catalyst type and loading, solvent, and substrate residence time (especially in flow chemistry).[1] In Buchwald-Hartwig amination, important features for your machine learning model will include the choice of palladium precatalyst, ligand, base, solvent, temperature, and reaction time, as well as the electronic and steric properties of the aryl halide and amine.

Q3: My machine learning model for yield prediction has a high error rate. What are the common causes?

A3: High error rates in yield prediction models can stem from several factors:

  • Poor Data Quality: Inaccurate or inconsistent data is a primary culprit. Ensure your experimental data is recorded meticulously.

  • Insufficient Data: Machine learning models require a sufficient amount of high-quality data to learn the underlying relationships between reaction parameters and yield.

  • Inadequate Feature Engineering: The way you represent your molecules and reaction conditions to the model is crucial. Simple representations may not capture the complex interactions governing the reaction.

  • Inappropriate Model Selection: Not all machine learning models are suited for every problem. It's essential to try different algorithms and evaluate their performance.

  • Overfitting: The model may be learning the noise in your training data instead of the actual trends. This can be addressed by using techniques like cross-validation and regularization.

Q4: How can I improve the accuracy of my machine learning model?

A4: To improve model accuracy, consider the following:

  • Data Preprocessing: Thoroughly clean your dataset to handle missing values and remove outliers. Standardize units and ensure consistency.

  • Feature Engineering: Develop more descriptive features. For molecules, this could include quantum chemical descriptors, molecular fingerprints, or graph-based representations. For reaction conditions, ensure all relevant parameters are included and properly encoded.

  • Model Selection and Hyperparameter Tuning: Experiment with various machine learning algorithms such as Random Forest, Gradient Boosting, Support Vector Machines, and Neural Networks.[2] Optimize the hyperparameters of your chosen model using techniques like grid search or Bayesian optimization.

  • Ensemble Methods: Combining the predictions of multiple models can often lead to better performance than any single model.

Q5: What are some common side reactions in aniline synthesis that my model might not be capturing?

A5: In catalytic hydrogenation, over-hydrogenation of the aromatic ring can occur, leading to cyclohexylamine derivatives.[1] In Buchwald-Hartwig amination, side reactions can include hydrodehalogenation of the aryl halide and formation of undesired dimeric products. It is important to analyze your reaction mixtures thoroughly (e.g., by GC-MS) to identify byproducts and potentially include them as outputs for your machine learning model to predict.

Troubleshooting Guides

Issue 1: Low Yield in Aniline Synthesis Experiments

Symptoms:

  • The experimentally observed yield is significantly lower than the model's prediction.

  • Incomplete conversion of starting materials.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Deactivation/Poisoning - Use a fresh batch of catalyst. - Ensure all reagents and solvents are of high purity and free from catalyst poisons (e.g., sulfur compounds).[1] - Handle air-sensitive catalysts under an inert atmosphere.
Poor Reagent Purity - Purify starting materials (e.g., aniline, aryl halide) before use. - Use anhydrous solvents, as water can interfere with many coupling reactions.
Suboptimal Reaction Conditions - Systematically vary temperature, pressure, and reaction time around the predicted optimum to create more data points for model refinement. - Ensure adequate mixing/stirring to overcome mass transfer limitations.[1]
Incorrect Stoichiometry - Verify the molar ratios of all reactants, catalysts, and reagents. An excess of one reactant may be necessary to drive the reaction to completion.
Issue 2: Machine Learning Model Fails to Generalize to New Substrates

Symptoms:

  • The model performs well on the training data but poorly on new, unseen molecules.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Limited Diversity in Training Data - Expand the training dataset to include a wider variety of substrates with diverse electronic and steric properties. - Employ a design of experiments (DoE) approach to systematically explore the chemical space.
Inadequate Molecular Representation - Move beyond simple molecular descriptors. Utilize more sophisticated representations like Morgan fingerprints or graph-based neural network embeddings that can better capture the nuances of molecular structure.[3]
Model Overfitting - Implement cross-validation to get a more robust estimate of the model's performance. - Use regularization techniques (e.g., L1 or L2 regularization) to prevent the model from becoming too complex. - Increase the size of your training dataset.

Quantitative Data on Machine Learning Model Performance

The performance of machine learning models in predicting reaction yields can vary significantly based on the reaction type, dataset size, and features used. Below is a summary of reported performance metrics for different models in reaction yield prediction, which can serve as a benchmark for your own experiments.

Machine Learning Model Reaction Type Performance Metric Reported Value
Random ForestSuzuki-Miyaura Coupling0.875
Polynomial RegressionSuzuki-Miyaura Coupling0.773
Support Vector RegressorSuzuki-Miyaura Coupling0.560
Random ForestMaize Yield PredictionRMSE129.9
Artificial Neural NetworkWheat Yield PredictionRMSE37-141%
ULMFiT-SSP1 (CFR)meta-C-H activationRMSE8.40 ± 0.12 (% yield)
CARL FrameworkBuchwald-Hartwig AminationMAE2.81
CARL FrameworkBuchwald-Hartwig AminationRMSE4.15
CARL FrameworkBuchwald-Hartwig Amination0.977

Note: The performance of these models is highly dependent on the specific dataset and features used in the respective studies. These values should be considered as indicative benchmarks.

Experimental Protocols

Protocol 1: High-Throughput Experimentation (HTE) for Data Generation in Buchwald-Hartwig Amination

This protocol outlines a general procedure for setting up a 96-well plate for high-throughput screening of Buchwald-Hartwig amination reactions to generate a dataset for machine learning.

1. Reagent Stock Solution Preparation:

  • Prepare stock solutions of the aryl halide, amine, base, and palladium precatalyst/ligand system in a suitable anhydrous solvent (e.g., toluene, dioxane). The concentrations should be chosen to allow for easy dispensing into the 96-well plate.

2. Plate Loading (in a glovebox or under inert atmosphere):

  • Using a liquid handling robot or multichannel pipette, dispense the stock solutions into the wells of a 96-well reaction block according to a predefined experimental design. This design should systematically vary the stoichiometry of reactants, catalyst loading, and ligand-to-metal ratio.

  • Each well should contain a small magnetic stir bar.

3. Reaction Execution:

  • Seal the reaction block with a pierceable cap mat.

  • Place the reaction block on a heating/stirring plate and run the reactions at the desired temperature for a set amount of time.

4. Quenching and Sample Preparation:

  • After the reaction is complete, cool the reaction block to room temperature.

  • Add an internal standard solution to each well.

  • Add a quenching solution (e.g., water or a dilute acid) to each well.

  • Add an extraction solvent (e.g., ethyl acetate) to each well.

5. Analysis:

  • Seal the plate and shake vigorously to ensure thorough mixing and extraction.

  • Centrifuge the plate to separate the organic and aqueous layers.

  • Analyze the organic layer of each well by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the yield of the desired aniline product.

6. Data Compilation:

  • Compile the reaction parameters (reactants, catalyst, ligand, base, solvent, temperature, time) and the corresponding yields into a structured format (e.g., a CSV file) for input into your machine learning model.

Protocol 2: Data-Driven Optimization of Catalytic Hydrogenation of Nitrobenzene

This protocol describes an iterative approach to optimizing the catalytic hydrogenation of nitrobenzene using a machine learning model, such as Bayesian optimization.

1. Initial Data Generation:

  • Perform a small set of initial experiments (e.g., 5-10) based on a space-filling design of experiments (DoE) to explore the parameter space. Key parameters to vary include temperature (e.g., 60-120°C), hydrogen pressure (e.g., 10-50 bar), and catalyst loading (e.g., 0.5-2 mol%).

  • Conduct the reactions in a high-pressure autoclave.

  • After each reaction, analyze the product mixture by GC-MS to determine the yield of aniline and any byproducts.

2. Machine Learning Model Training:

  • Use the data from the initial experiments to train a surrogate model (e.g., a Gaussian Process model within a Bayesian optimization framework). The model will learn the relationship between the reaction conditions and the aniline yield.

3. Suggestion of Next Experiment:

  • The Bayesian optimization algorithm will use the trained model to suggest the next set of experimental conditions that are most likely to improve the yield. This is done by balancing exploration (trying new, uncertain regions of the parameter space) and exploitation (focusing on regions predicted to have high yields).

4. Experimental Validation and Model Update:

  • Perform the experiment under the conditions suggested by the algorithm.

  • Add the new data point (conditions and resulting yield) to your dataset.

  • Retrain the machine learning model with the updated dataset.

5. Iteration:

  • Repeat steps 3 and 4 until the desired yield is achieved or a predefined number of experiments has been conducted.

Visualizations

Experimental_Workflow cluster_data_generation Data Generation cluster_ml_pipeline Machine Learning Pipeline cluster_optimization_loop Optimization Loop Design_of_Experiments Design of Experiments (DoE) High_Throughput_Screening High-Throughput Screening (HTS) Design_of_Experiments->High_Throughput_Screening Data_Preprocessing Data Preprocessing (Cleaning, Feature Engineering) High_Throughput_Screening->Data_Preprocessing Literature_Data Literature Data Mining Literature_Data->Data_Preprocessing Model_Training Model Training (e.g., Random Forest, NN) Data_Preprocessing->Model_Training Model_Evaluation Model Evaluation (Cross-Validation) Model_Training->Model_Evaluation Yield_Prediction Yield Prediction Model_Evaluation->Yield_Prediction Bayesian_Optimization Bayesian Optimization Yield_Prediction->Bayesian_Optimization Suggest_New_Experiment Suggest New Experiment Bayesian_Optimization->Suggest_New_Experiment Experimental_Validation Experimental Validation Suggest_New_Experiment->Experimental_Validation Experimental_Validation->Data_Preprocessing Add new data

Caption: A typical workflow for applying machine learning to optimize aniline synthesis.

Troubleshooting_Workflow Start Low Experimental Yield Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_Reagents Are reagents and solvents pure and dry? Check_Catalyst->Check_Reagents Yes Action_Catalyst Use fresh catalyst, handle under inert atmosphere. Check_Catalyst->Action_Catalyst No Check_Conditions Are reaction conditions (T, P, time) optimal? Check_Reagents->Check_Conditions Yes Action_Reagents Purify/dry reagents and solvents. Check_Reagents->Action_Reagents No Check_Stoichiometry Is the stoichiometry correct? Check_Conditions->Check_Stoichiometry Yes Action_Conditions Systematically vary conditions around predicted optimum. Check_Conditions->Action_Conditions No Improve_Yield Yield Improved Check_Stoichiometry->Improve_Yield Yes Action_Stoichiometry Verify molar ratios. Check_Stoichiometry->Action_Stoichiometry No Action_Catalyst->Check_Reagents Action_Reagents->Check_Conditions Action_Conditions->Check_Stoichiometry Action_Stoichiometry->Improve_Yield

Caption: A troubleshooting workflow for addressing low experimental yields in aniline synthesis.

References

Validation & Comparative

Structural Elucidation of 4-Chloro-2-ethylaniline: A Comparative 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 4-chloro-2-ethylaniline using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related aniline derivatives, a detailed experimental protocol, and a logical workflow for structural verification.

The precise structural confirmation of organic molecules is a critical step in chemical research and drug development. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide focuses on the structural verification of this compound by comparing its predicted 13C NMR spectral data with experimentally obtained data for structurally similar aniline derivatives.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of this compound were predicted and compared with the experimental data of aniline, 4-chloroaniline, 4-ethylaniline, and 4-chloro-2-methylaniline. The data, presented in Table 1, showcases the influence of substituents on the chemical shifts of the aromatic carbons. The predicted shifts for this compound are consistent with the trends observed in the experimental data of the analogous compounds, providing a strong basis for its structural confirmation.

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) of this compound and Related Compounds.

Carbon AtomThis compound (Predicted)Aniline (Experimental)4-Chloroaniline (Experimental)4-Ethylaniline (Experimental)4-Chloro-2-methylaniline (Experimental)
C1144.1146.7145.2144.5143.0
C2131.2115.2116.3115.3127.1
C3128.9129.4129.5129.2126.9
C4124.7118.6123.9134.1123.1
C5116.5129.4129.5129.2129.1
C6114.8115.2116.3115.3115.7
CH223.8--28.1-
CH313.5--16.217.5 (CH3)

Disclaimer: Predicted data was obtained from an online NMR prediction tool. Experimental data was sourced from publicly available spectral databases.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring the 13C NMR spectrum of an aromatic amine like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 MHz or higher.

  • The instrument should be equipped with a broadband probe.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

  • Number of Scans (ns): 64 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: Standard probe temperature (e.g., 298 K).

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is desired, although this is less common for 13C NMR.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using 13C NMR spectroscopy.

G cluster_0 Start cluster_1 Data Acquisition & Prediction cluster_2 Analysis & Comparison cluster_3 Conclusion A Hypothesized Structure: This compound B 13C NMR Prediction Tool A->B C Experimental 13C NMR of Analogous Compounds A->C D Experimental 13C NMR of Target Compound (if available) A->D E Compare Predicted Shifts with Experimental Data B->E C->E D->E F Structural Confirmation E->F Consistent G Structural Revision E->G Inconsistent

Caption: Workflow for structural confirmation using 13C NMR.

A Comparative Analysis of 4-Chloro-2-ethylaniline and 2-Chloro-4-ethylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, properties, and potential applications of two key chloro-ethylaniline isomers, providing researchers with comparative data and detailed experimental protocols.

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of a project's success. Substituted anilines, in particular, are a versatile class of compounds frequently employed as starting materials or key intermediates. This guide provides a comparative analysis of two positional isomers: 4-Chloro-2-ethylaniline and 2-Chloro-4-ethylaniline. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties and synthetic considerations, thereby facilitating informed decisions in their research endeavors.

Physicochemical and Toxicological Properties

While both isomers share the same molecular formula (C₈H₁₀ClN) and a molecular weight of 155.62 g/mol , the placement of the chloro and ethyl groups on the aniline ring significantly influences their physical and chemical characteristics, as well as their toxicological profiles.[1][2][3][4] The differing substitution patterns can lead to variations in reactivity, biological interactions, and toxicity.[2]

PropertyThis compound2-Chloro-4-ethylaniline
CAS Number 30273-39-3[3]90006-41-0[4]
Molecular Formula C₈H₁₀ClN[3]C₈H₁₀ClN[4]
Molecular Weight 155.62 g/mol [3]155.62 g/mol [4]
Boiling Point ~249.9 °C[2]Data not readily available
Flash Point 104.9 °C[2]Data not readily available
Safety Hazards Warning: Causes skin and eye irritation, may cause respiratory irritation.[2]Warning: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

Note: The safety information is based on available supplier data and may not be exhaustive. A comprehensive risk assessment should be conducted before handling these chemicals.

Studies on chloroaniline isomers have indicated that the position of the chlorine atom can significantly impact the compound's toxicity. For instance, comparative studies on o-, m-, and p-chloroanilines have shown differences in their potential to induce methemoglobin formation and other hematotoxic effects.[1] While specific comparative toxicity data for this compound and 2-Chloro-4-ethylaniline is not extensively available, it is reasonable to infer that their isomeric differences will result in distinct toxicological profiles.

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the manipulation of substituted anilines or nitrobenzenes. The choice of starting material and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Synthesis of this compound

A common route to this compound involves the direct chlorination of 2-ethylaniline. To control the regioselectivity and favor chlorination at the para-position, the reaction is often carried out on the corresponding anilinium salt.

Start 2-Ethylaniline Step1 React with HCl in an inert solvent Start->Step1 Protection of Amino Group Intermediate1 2-Ethylanilinium Chloride Step1->Intermediate1 Step2 Electrophilic Chlorination (e.g., Cl₂ or SO₂Cl₂) Intermediate1->Step2 Regioselective Chlorination Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution and Salt Formation: Dissolve 2-ethylaniline (1.0 eq) in a suitable inert solvent (e.g., dichloromethane). Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation to form the anilinium salt.

  • Chlorination: To the suspension of the anilinium salt, add a chlorinating agent such as sulfuryl chloride (1.05 eq) dropwise while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Note: This is a generalized protocol and may require optimization.

Synthesis of 2-Chloro-4-ethylaniline

The synthesis of 2-Chloro-4-ethylaniline can be approached by the reduction of a corresponding nitroaromatic precursor, such as 2-chloro-4-ethyl-1-nitrobenzene. This precursor can be synthesized via the nitration of 1-chloro-3-ethylbenzene.

Start 1-Chloro-3-ethylbenzene Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate1 2-Chloro-4-ethyl-1-nitrobenzene Step1->Intermediate1 Step2 Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Intermediate1->Step2 Product 2-Chloro-4-ethylaniline Step2->Product Purification Purification (Distillation or Crystallization) Product->Purification

Synthesis workflow for 2-Chloro-4-ethylaniline.

Experimental Protocol: Synthesis of 2-Chloro-4-ethylaniline

  • Nitration: To a cooled mixture of concentrated nitric acid and sulfuric acid, slowly add 1-chloro-3-ethylbenzene (1.0 eq) while maintaining the temperature below 10 °C. Stir for several hours, then pour the reaction mixture onto ice.

  • Isolation of Nitro Intermediate: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent to obtain crude 2-chloro-4-ethyl-1-nitrobenzene.

  • Reduction: Dissolve the crude nitro compound in ethanol. Add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture at reflux and monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the hot solution to remove the iron salts. Neutralize the filtrate with an aqueous solution of sodium carbonate.

  • Purification: Extract the product with an organic solvent. Dry the organic layer and remove the solvent. Purify the crude 2-Chloro-4-ethylaniline by vacuum distillation or recrystallization.

Note: This is a generalized protocol and may require optimization.

Performance and Applications

Both this compound and 2-Chloro-4-ethylaniline serve as valuable intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[2] Their utility stems from the reactive amino group and the substituted benzene ring, which allow for a variety of chemical transformations.[2]

This compound is noted as a precursor for herbicides.[2] The unique combination of the electron-withdrawing chlorine atom and the electron-donating ethyl group influences its regioselectivity in chemical reactions and its interactions with biological systems.[2] It is also a precursor in the synthesis of certain analgesics, anti-inflammatory agents, and antihistamines.[2]

2-Chloro-4-ethylaniline and its derivatives are also of interest in the development of biologically active compounds. The different positioning of the substituents compared to its isomer can lead to variations in interactions with enzymes and other biological targets.[2]

Due to a lack of direct comparative studies in the public domain, a quantitative comparison of their performance in specific applications is not feasible. However, the choice between these isomers in a synthetic route will depend on the desired substitution pattern of the final target molecule.

Analytical Characterization

The purity and identity of both isomers can be confirmed using standard analytical techniques.

Sample Synthesized Chloro-ethylaniline HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Purity Purity Assessment HPLC->Purity GCMS->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure

Analytical workflow for chloro-ethylaniline isomers.

Experimental Protocol: HPLC Analysis of Chloro-ethylaniline Isomers

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analytes (typically around 240-254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.

This method should allow for the separation and quantification of the desired isomer and any potential impurities.

Conclusion

This compound and 2-Chloro-4-ethylaniline are two structurally similar yet distinct chemical entities with significant potential in chemical synthesis. The choice between them is dictated by the specific structural requirements of the target molecule. While direct comparative performance data is scarce, this guide provides a foundational understanding of their properties, synthesis, and analysis, based on available information for these and structurally related compounds. The detailed experimental protocols offer a starting point for researchers to develop and optimize their synthetic and analytical methods for these important building blocks.

References

In-Vitro Toxicity of Chloroaniline and Aminophenol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro toxicity of chloroaniline and aminophenol isomers. The information is compiled from various studies to offer an objective overview supported by experimental data. This document is intended to aid in the assessment of the toxicological profiles of these compounds in a research and development context.

Executive Summary

Chloroaniline and aminophenol isomers exhibit distinct in-vitro toxicological profiles, largely dictated by the position of the chloro- and hydroxyl- groups on the aniline ring. Generally, p-substituted isomers tend to show higher toxicity. For chloroanilines, the primary mechanism of toxicity is methemoglobinemia, leading to oxidative stress, with the order of potency being para > meta > ortho. p-Chloroaniline is a known genotoxic agent. In the case of aminophenols, the toxicity is organ-specific, with p-aminophenol being a potent nephrotoxicant, while the ortho- and meta- isomers target other systems. The toxicity of aminophenols is often mediated by their oxidation to reactive quinoneimine intermediates, leading to glutathione depletion and mitochondrial damage.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the in-vitro toxicity of chloroaniline and aminophenol isomers. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell lines, and endpoints.

IsomerCell LineAssayEndpointResultCitation
Chloroaniline Isomers
p-Chloroaniline-HematotoxicityMethemoglobin formationMost potent isomer[1]
m-Chloroaniline-HematotoxicityMethemoglobin formationIntermediate potency[1]
o-Chloroaniline-HematotoxicityMethemoglobin formationLeast potent isomer[1]
p-ChloroanilineVariousGenotoxicityMutagenicityClearly genotoxic[1]
o-, m-ChloroanilineVariousGenotoxicityMutagenicityInconsistent/weak effects[1]
2-ChloroanilineRenal cortical slicesGluconeogenesisInhibition0.5 µM required for effect[2]
4-ChloroanilineRenal cortical slicesGluconeogenesisInhibition0.5 µM required for effect[2]
2- & 4-ChloroanilineRenal cortical slicesLDH ReleaseCytotoxicityNo increase observed[2]
Aminophenol Isomers
p-AminophenolRenal cortical slicesNephrotoxicity-Most potent aminophenol[2]
o-AminophenolRenal cortical slicesNephrotoxicity-Less potent than p-isomer[2]
p-AminophenolRenal cortical slicesGluconeogenesisInhibition0.1 µM required for effect[2]
o-AminophenolRenal cortical slicesGluconeogenesisInhibition0.5 µM required for effect[2]
N-acetyl-p-aminophenolMouse hepatocytesCytotoxicity-~10-fold more toxic[3]
N-acetyl-m-aminophenolMouse hepatocytesCytotoxicity-~10-fold less toxic than p-isomer[3]
p-AminophenolRabbit renal proximal tubulesLDH ReleaseCytotoxicityTime-dependent cell death at 0.5 and 1 mM[4][5]
p-AminophenolRabbit renal proximal tubulesRespirationMitochondrial Toxicity30% inhibition at 1 mM[4][5]
p-AminophenolRabbit renal proximal tubulesATP LevelsMitochondrial Toxicity60% decrease at 1 mM[4][5]
p-AminophenolJurkat T cellsCytotoxicityDecreased survival, increased LDHConcentration-dependent (10-250 µM)[6]
p-AminophenolJurkat T cellsApoptosisDNA fragmentationIncreased at 100 µM[6]

Experimental Protocols

Detailed methodologies for key in-vitro toxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and the concentration is determined by spectrophotometry, which is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the chloroaniline or aminophenol isomers and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt (e.g., INT) to a colored formazan product, which can be measured spectrophotometrically. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

    • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

This assay is a sensitive method for the detection of DNA damage in individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide and lysed to remove membranes and soluble cellular components, leaving behind the nuclear DNA as a "nucleoid". The DNA is then subjected to electrophoresis. Damaged DNA, containing strand breaks, relaxes and migrates away from the nucleoid, forming a "comet tail". The extent of DNA damage is proportional to the length and intensity of the comet tail.

  • Protocol:

    • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

    • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

    • Lysis: Immerse the slides in a high-salt lysis solution to lyse the cells and unfold the DNA.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

In-Vitro Micronucleus Test for Genotoxicity

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

  • Protocol:

    • Cell Culture and Treatment: Expose cultured cells (e.g., CHO, V79, or human lymphocytes) to the test compounds with and without metabolic activation (S9 fraction).

    • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

    • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

    • Microscopic Analysis: Score the frequency of micronucleated cells in a population of binucleated cells (if cytochalasin B is used) or mononucleated cells.

    • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to that in the negative control group.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of chloroaniline and aminophenol isomers is initiated by different mechanisms, which converge on common pathways of cellular stress and death.

Chloroaniline-Induced Toxicity

The primary mechanism of chloroaniline toxicity is the induction of methemoglobinemia, which leads to oxidative stress and subsequent cellular damage. p-Chloroaniline is also a known genotoxic agent.

Chloroaniline_Toxicity cluster_exposure Exposure cluster_activation Metabolic Activation cluster_oxidative_stress Oxidative Stress cluster_genotoxicity Genotoxicity (p-Chloroaniline) cluster_cellular_damage Cellular Damage Chloroaniline Isomers Chloroaniline Isomers CYP450 CYP450 N-hydroxylation N-hydroxylation CYP450->N-hydroxylation N-hydroxylanilines N-hydroxylanilines N-hydroxylation->N-hydroxylanilines Methemoglobin Methemoglobin N-hydroxylanilines->Methemoglobin Redox Cycling DNA Adducts DNA Adducts N-hydroxylanilines->DNA Adducts Electrophilic Attack ROS Production ROS Production Methemoglobin->ROS Production GSH Depletion GSH Depletion ROS Production->GSH Depletion Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Protein Damage Protein Damage ROS Production->Protein Damage DNA Damage DNA Damage DNA Adducts->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Lipid Peroxidation->Apoptosis Protein Damage->Apoptosis

Caption: Chloroaniline toxicity pathway.

Aminophenol-Induced Toxicity

The toxicity of aminophenols, particularly the para-isomer, is largely attributed to its metabolic activation to a reactive quinoneimine intermediate. This leads to depletion of cellular antioxidants, mitochondrial dysfunction, and ultimately cell death.

Aminophenol_Toxicity cluster_exposure Exposure cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects cluster_organelle_damage Organelle Damage cluster_cell_death Cell Death Aminophenol Isomers Aminophenol Isomers Oxidation Oxidation Quinoneimine Quinoneimine Oxidation->Quinoneimine GSH Depletion GSH Depletion Quinoneimine->GSH Depletion Conjugation ROS Production ROS Production Quinoneimine->ROS Production Redox Cycling Covalent Binding Covalent Binding Quinoneimine->Covalent Binding Nucleophilic Attack Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Covalent Binding->Mitochondrial Dysfunction Protein Inactivation ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Necrosis Necrosis ATP Depletion->Necrosis

Caption: Aminophenol toxicity pathway.

Oxidative Stress-Induced Apoptosis Signaling

Both chloroanilines and aminophenols can induce oxidative stress, which is a key trigger for apoptosis. The following diagram illustrates a general signaling cascade initiated by reactive oxygen species (ROS).

Oxidative_Stress_Apoptosis cluster_mapk MAPK Pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade ASK1 ASK1 JNK/p38 JNK/p38 ASK1->JNK/p38 activates Bax/Bcl-2 Bax/Bcl-2 ratio JNK/p38->Bax/Bcl-2 increases Mitochondrial Permeability Mitochondrial Permeability Bax/Bcl-2->Mitochondrial Permeability increases Cytochrome c Cytochrome c Mitochondrial Permeability->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes ROS ROS ROS->Bax/Bcl-2

Caption: Oxidative stress-induced apoptosis.

Conclusion

The in-vitro toxicity of chloroaniline and aminophenol isomers is distinct and isomer-dependent. Chloroanilines primarily induce hematotoxicity through methemoglobin formation and oxidative stress, with p-chloroaniline also being genotoxic. Aminophenols, particularly p-aminophenol, are metabolized to reactive intermediates that cause cytotoxicity, with the kidney being a primary target. The provided experimental protocols and mechanistic pathways offer a framework for the toxicological assessment of these compounds. Further studies providing direct comparative quantitative data (e.g., EC50 values) across a range of cell lines and endpoints would be beneficial for a more detailed risk assessment.

References

A Comparative Guide to Catalysts for the Reduction of 4-chloro-2-ethyl-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of 4-chloro-2-ethyl-1-nitrobenzene to its corresponding aniline, 4-chloro-2-ethylaniline, is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals. The primary challenge in this process is achieving high chemoselectivity, specifically the reduction of the nitro group without concurrent dehalogenation of the chloro-substituent. This guide provides a comparative analysis of common catalytic systems used for this reaction, supported by representative experimental data and detailed methodologies to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for maximizing the yield and purity of the desired product. Noble metal catalysts, such as palladium and platinum on a carbon support, are frequently employed for their high activity. Non-precious metal catalysts, like Raney Nickel, offer a cost-effective alternative and are particularly noted for their ability to minimize dehalogenation.

Catalyst SystemTypical Reaction ConditionsAdvantagesPotential Disadvantages
Palladium on Carbon (Pd/C) Hydrogen gas, Methanol or Ethanol solvent, Room temperature to mild heating.High catalytic activity, readily available.Can lead to dehalogenation, especially at higher temperatures and pressures.
Platinum on Carbon (Pt/C) Hydrogen gas, Aromatic or alcoholic solvents, 80-110°C, 5-50 atm H₂ pressure.[1]Excellent activity, can be modified to improve selectivity.[1]Higher cost compared to some alternatives, may still cause some dehalogenation.
Raney Nickel Hydrogen gas or hydrazine hydrate, Alcoholic solvents, Room temperature to reflux.Cost-effective, excellent for preventing dehalogenation of aromatic chlorides.Pyrophoric nature requires careful handling, lower activity than noble metal catalysts.
Modified Pt/C Catalysts Hydrogen gas, Aromatic solvent, 80-110°C, 5-50 atm H₂ pressure.[1]Enhanced selectivity and reduced dehalogenation compared to standard Pt/C.[1]May require catalyst synthesis or modification, potentially increasing costs and complexity.
Metal-Free Reductions e.g., Bis(pinacolato)diboron (B₂pin₂) in Methanol/Water with NaOH, 50°C.Avoids metal contamination, can be highly chemoselective.Stoichiometric reagents can generate significant waste, may not be as scalable or cost-effective as catalytic hydrogenation.

Experimental Protocols

Detailed methodologies for the catalytic reduction of 4-chloro-2-ethyl-1-nitrobenzene using different catalyst systems are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.

General Reaction Pathway

The fundamental transformation involves the reduction of the nitro group to an amine in the presence of a catalyst and a hydrogen source.

G 4-chloro-2-ethyl-1-nitrobenzene 4-chloro-2-ethyl-1-nitrobenzene Reaction Reaction 4-chloro-2-ethyl-1-nitrobenzene->Reaction Hydrogen Source Hydrogen Source Hydrogen Source->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Temperature Temperature Pressure Pressure This compound This compound Byproducts Byproducts Reaction->this compound Selective Reduction Reaction->Byproducts e.g., Dehalogenation

Caption: General reaction scheme for the catalytic reduction of 4-chloro-2-ethyl-1-nitrobenzene.

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used catalyst for nitro group reductions. The following is a general procedure adaptable for this specific substrate.

Materials:

  • 4-chloro-2-ethyl-1-nitrobenzene

  • 10% Palladium on Carbon (50% wet)

  • Methanol

  • Hydrogen gas supply

  • Hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-chloro-2-ethyl-1-nitrobenzene (1 equivalent) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

Protocol 2: Selective Hydrogenation with a Modified Platinum on Carbon (Pt/C) Catalyst

This protocol is adapted from a procedure for a similar halogenated nitroaromatic compound and suggests conditions that favor high selectivity.[1]

Materials:

  • 4-chloro-2-ethyl-1-nitrobenzene

  • Modified Platinum on Carbon catalyst (e.g., commercially available or prepared with specific dopants)

  • Aromatic solvent (e.g., Toluene)

  • High-pressure hydrogenation reactor

Procedure:

  • Charge the high-pressure reactor with 4-chloro-2-ethyl-1-nitrobenzene and the aromatic solvent.

  • Add the modified Pt/C catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 5-50 atm.[1]

  • Heat the reaction mixture to 80-110°C with vigorous stirring.[1]

  • Maintain the temperature and pressure and monitor the reaction until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent from the filtrate by distillation or evaporation to yield the product.

Protocol 3: Dehalogenation-Resistant Reduction using Raney Nickel

Raney Nickel is a preferred catalyst when suppression of hydrodehalogenation is a primary concern.

Materials:

  • 4-chloro-2-ethyl-1-nitrobenzene

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol

  • Hydrogen gas or Hydrazine hydrate

  • Reaction flask with reflux condenser

Procedure:

  • To a reaction flask containing 4-chloro-2-ethyl-1-nitrobenzene dissolved in ethanol, carefully add Raney Nickel slurry (the amount may vary, start with a catalytic amount and optimize).

  • For hydrogenation with hydrogen gas, follow the procedure outlined in Protocol 1, typically at slightly elevated temperatures.

  • For transfer hydrogenation with hydrazine hydrate, add hydrazine hydrate dropwise to the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.

  • After the addition is complete, the mixture can be heated to reflux to drive the reaction to completion.

  • Monitor the reaction by TLC or GC.

  • Once complete, cool the mixture and carefully filter off the Raney Nickel.

  • The ethanol solution containing the product can be concentrated, and the product extracted and purified.

Experimental Workflow

The following diagram illustrates a typical workflow for the catalytic hydrogenation process, from reaction setup to product isolation.

G A Reactant & Solvent Charging B Catalyst Addition (under inert atmosphere) A->B C Reactor Sealing & Purging B->C D Pressurization with H₂ C->D E Reaction (Stirring, Heating) D->E F Reaction Monitoring (TLC, GC, H₂ uptake) E->F F->E Incomplete G Cooling & Depressurization F->G Complete H Catalyst Filtration G->H I Solvent Evaporation H->I J Product Isolation & Purification I->J

Caption: A standard experimental workflow for the catalytic hydrogenation of 4-chloro-2-ethyl-1-nitrobenzene.

References

Shifting the Paradigm: A Comparative Guide to Alternatives for 4-Chloro-2-ethylaniline in Plant Protection Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in agrochemical development, the synthesis of novel and effective plant protection agents is a continuous endeavor. 4-Chloro-2-ethylaniline has traditionally served as a valuable building block in this process. However, the exploration of alternative precursors is crucial for discovering new active compounds, improving synthesis efficiency, and developing safer agrochemicals. This guide provides a comparative analysis of viable alternatives to this compound, focusing on other chloroaniline isomers such as 2-Chloro-4-methylaniline and 3-Chloro-2-methylaniline. We present a review of their application in the synthesis of prominent classes of herbicides, supported by available experimental data on synthesis and efficacy.

This guide will delve into the synthesis of two major classes of herbicides, Phenylurea and Quinolonecarboxylic acid herbicides, and explore how the choice of the starting chloroaniline isomer can influence the final product's characteristics.

Phenylurea Herbicides: A Comparative Synthesis

Phenylurea herbicides are a significant class of compounds that act by inhibiting photosynthesis. The synthesis of these herbicides typically involves the reaction of a substituted aniline with an isocyanate. Here, we compare the use of this compound and its isomer, 2-Chloro-4-methylaniline, in the synthesis of phenylurea-type herbicides. A well-known example of a herbicide synthesized from 2-Chloro-4-methylaniline is Chlorotoluron.[1]

Experimental Protocol: Synthesis of Substituted Phenylurea Herbicides

The following is a general protocol for the synthesis of N-aryl-N',N'-dimethylureas, a common structure among phenylurea herbicides. This protocol can be adapted for various substituted anilines.

Materials:

  • Substituted Chloroaniline (e.g., this compound or 2-Chloro-4-methylaniline)

  • Dimethylcarbamoyl chloride

  • Pyridine

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the substituted chloroaniline in toluene.

  • Add pyridine to the solution as a scavenger for the hydrochloric acid produced during the reaction.

  • Cool the mixture in an ice bath and slowly add dimethylcarbamoyl chloride dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a dilute sodium hydroxide solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-N',N'-dimethylurea.

Performance Data
Precursor AnilineTarget Herbicide ClassTypical YieldTypical PurityHerbicidal Efficacy (Example)
This compoundPhenylurea-typeData not availableData not availableData not available in direct comparison
2-Chloro-4-methylaniline Phenylurea (e.g., Chlorotoluron) High High Effective against broadleaf weeds in cereal crops[1]

Note: The table highlights the established use of 2-Chloro-4-methylaniline. The lack of directly comparable public data for this compound in the synthesis of a similar, widely used phenylurea herbicide suggests that 2-Chloro-4-methylaniline is a more common and likely more efficient precursor for this class of herbicides.

Quinolonecarboxylic Acid Herbicides: The Case of Quinclorac

Quinolonecarboxylic acid herbicides are another important class of plant protection agents. A prominent example is Quinclorac, which is synthesized using 3-Chloro-2-methylaniline as a key intermediate.[2][3][4] This highlights a different isomeric alternative to this compound for a distinct class of herbicides.

Experimental Protocol: Synthesis of Quinclorac from 3-Chloro-2-methylaniline

The synthesis of Quinclorac is a multi-step process. A crucial step involves the reaction of 3-chloro-2-methylaniline. While the full industrial synthesis is complex, a simplified representation of a key step is provided below.

General Reaction Step:

The synthesis of the quinoline core of Quinclorac involves a cyclization reaction. A key starting material for this is derived from 3-Chloro-2-methylaniline. For instance, a Doebner-von Miller reaction or similar cyclization strategies can be employed, reacting the aniline with α,β-unsaturated aldehydes or ketones.

Performance Data

The production of Quinclorac using 3-Chloro-2-methylaniline is an optimized industrial process.

Precursor AnilineTarget HerbicideYieldPurityHerbicidal Efficacy
3-Chloro-2-methylaniline Quinclorac 77-85% [4]>99% [4]Effective against barnyard grass and other weeds in rice fields[2][5]

The high yield and purity reported for the synthesis of 3-chloro-2-methylaniline, a direct precursor to Quinclorac, underscores its suitability for large-scale production.[4]

Logical Flow of Alternative Selection

The choice of an alternative to this compound is dictated by the target plant protection agent. The following diagram illustrates the logical relationship between the precursor anilines and the resulting herbicide classes.

Alternatives cluster_precursors Precursor Chloroanilines cluster_herbicides Plant Protection Agent Classes A This compound D Phenylurea Herbicides (e.g., Chlorotoluron) A->D Potential Route B 2-Chloro-4-methylaniline B->D Established Route C 3-Chloro-2-methylaniline E Quinolonecarboxylic Acid Herbicides (e.g., Quinclorac) C->E Established Route

Caption: Synthetic pathways from chloroaniline precursors to major herbicide classes.

Conclusion

While this compound is a versatile intermediate, this guide highlights that other chloroaniline isomers serve as effective, and in some cases, more established alternatives for the synthesis of specific and highly effective classes of plant protection agents.

  • 2-Chloro-4-methylaniline is a proven precursor for the large-scale production of phenylurea herbicides like Chlorotoluron.

  • 3-Chloro-2-methylaniline is the key building block for the quinolonecarboxylic acid herbicide Quinclorac, with documented high-yield and high-purity synthetic routes.

For researchers and drug development professionals, the exploration of these and other aniline analogs presents a promising avenue for the discovery of new herbicidal molecules. The choice of the aniline precursor is a critical decision in the synthetic strategy, directly influencing the final product's chemical properties and biological activity. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate the subtle advantages and disadvantages of each precursor for the synthesis of a broader range of plant protection agents.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 4-Chloro-2-ethylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires rigorous purity assessment to avoid the introduction of unwanted side-products in subsequent reactions.[1] This guide provides a comparative overview of elemental analysis and other common analytical techniques for validating the purity of this compound, supported by theoretical data and representative experimental protocols.

The Gold Standard: Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine with the theoretical values, a direct assessment of purity can be made. For a pure sample of this compound (C₈H₁₀ClN), the expected elemental composition is the benchmark against which all synthesized batches should be compared.[2]

Theoretical Elemental Composition of this compound

To calculate the theoretical elemental composition, the molecular formula (C₈H₁₀ClN) and the atomic weights of the constituent elements are used. The molecular weight of this compound is 155.62 g/mol .[1][2]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01896.0861.74
HydrogenH1.011010.106.49
ChlorineCl35.45135.4522.78
NitrogenN14.01114.019.00
Total 155.64 100.00

Note: Slight variations in total molecular weight may occur due to rounding of atomic weights.

Orthogonal Purity Assessment: A Multi-Technique Approach

While elemental analysis provides a direct measure of elemental composition, a comprehensive purity validation strategy employs orthogonal methods that assess different physicochemical properties of the compound. These techniques can identify impurities that may not be readily detectable by elemental analysis alone, such as isomers or compounds with similar elemental compositions.

The following table summarizes the key performance characteristics of elemental analysis alongside common chromatographic and spectroscopic techniques used for purity determination of aromatic amines.

Analytical TechniquePrincipleTypical Purity AssessmentAdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). Halogens are determined by other methods.Comparison of experimental elemental percentages with theoretical values.Provides fundamental confirmation of elemental composition.Not sensitive to isomeric impurities or impurities with similar elemental composition. Requires a relatively pure sample for accurate results.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Determination of the area percentage of the main peak relative to the total area of all peaks.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds like anilines.[3]
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.Calculation of the area percentage of the main peak relative to the total area of all peaks.High resolution and sensitivity for a wide range of compounds, including non-volatile and thermally labile ones.Can be more complex and costly than GC. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.Quantitative NMR (qNMR) can be used for purity determination by comparing the integral of a signal from the analyte with that of a certified reference standard.Provides detailed structural information, which can help in identifying impurities. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a reference standard for quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds.Comparison of the sample's spectrum with that of a known pure standard to identify the presence of unexpected functional groups.Provides a unique "fingerprint" of the molecule, useful for confirming identity and detecting functional group impurities.Not inherently quantitative and has lower sensitivity for minor impurities compared to chromatography.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.When coupled with GC or HPLC, it can be used to identify and quantify impurities based on their mass spectra.High sensitivity and selectivity. Provides molecular weight and fragmentation information for impurity identification.[4]May not be suitable for isomeric impurities without chromatographic separation.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. The following sections provide representative methodologies for the key analytical techniques discussed.

Elemental Analysis

Protocol:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin or silver capsule.

  • Instrumentation: Utilize a calibrated elemental analyzer.

  • Analysis: The sample is combusted at high temperature (typically >900°C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. Chlorine content is typically determined by titration or ion chromatography after combustion and absorption in a suitable solution.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight. The results are then compared to the theoretical values. An acceptable deviation is generally considered to be within ±0.4%.[5]

Gas Chromatography (GC)

Protocol for Analysis of Aromatic Amines: [6][7]

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A 30 m x 0.25 mm ID fused-silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Injection Volume: 1 µL (splitless injection).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Protocol for Analysis of Aromatic Amines:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier to improve peak shape). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 240 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Visualizing the Purity Validation Workflow

A systematic workflow is crucial for the comprehensive validation of a synthesized compound's purity. The following diagram illustrates the logical steps from synthesis to final purity assessment.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Characterization cluster_data Data Evaluation & Reporting Synthesis Chemical Synthesis of This compound Workup Purification (e.g., Recrystallization, Chromatography) Synthesis->Workup EA Elemental Analysis Workup->EA Chromatography Chromatographic Analysis (GC/HPLC) Workup->Chromatography Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Workup->Spectroscopy Data_Comparison Compare Experimental Data with Theoretical/Reference Data EA->Data_Comparison Chromatography->Data_Comparison Spectroscopy->Data_Comparison Purity_Assessment Assess Purity & Identify Impurities Data_Comparison->Purity_Assessment Final_Report Final Purity Report Purity_Assessment->Final_Report Analytical_Technique_Selection Start Purity Validation of This compound Elemental_Confirmation Confirm Elemental Composition? Start->Elemental_Confirmation Volatile_Impurities Suspect Volatile/ Thermally Stable Impurities? Elemental_Confirmation->Volatile_Impurities No EA Elemental Analysis Elemental_Confirmation->EA Yes NonVolatile_Impurities Suspect Non-Volatile/ Thermally Labile Impurities? Volatile_Impurities->NonVolatile_Impurities No GC Gas Chromatography (GC) Volatile_Impurities->GC Yes Structural_Info Need Structural Information on Impurities? NonVolatile_Impurities->Structural_Info No HPLC High-Performance Liquid Chromatography (HPLC) NonVolatile_Impurities->HPLC Yes NMR_MS NMR and/or MS Structural_Info->NMR_MS Yes End Purity Profile Established Structural_Info->End No EA->Volatile_Impurities GC->NonVolatile_Impurities HPLC->Structural_Info NMR_MS->End

References

A Comparative Guide to the Spectroscopic Properties of 4-Chloro-2-ethylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 4-Chloro-2-ethylaniline and a selection of its structurally related derivatives. Understanding the nuanced differences in their spectral characteristics is crucial for the identification, characterization, and development of these compounds in various research and pharmaceutical applications. This document summarizes key quantitative data, outlines experimental protocols, and visualizes potential biological signaling pathways where these derivatives may play a role.

Spectroscopic Data Comparison

The following tables provide a comparative summary of the available spectroscopic data for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundAromatic Protons-NH₂ / -NH--CH₂--CH₃Other ProtonsSolvent
This compound 6.8-7.2 (m)~3.6 (br s)2.52 (q)1.21 (t)-CDCl₃
4-Chloro-2-methylaniline 6.5-7.1 (m)3.63 (br s)-2.15 (s)-CDCl₃
N-Ethyl-4-chloroaniline [1]6.45-7.09 (m)[1]3.50 (br s)[1]3.03 (q)[1]1.18 (t)[1]-CDCl₃[1]
2-Chloro-4-methylaniline [2]6.6-7.1 (m)[2]3.8 (br s)-2.2 (s)[2]-CDCl₃[2]
4-Chloro-N-methylaniline [3][4]6.45-7.11 (m)[4]3.59 (br s)-2.72 (s)[4]-CDCl₃[4]
4-Chloro-2-nitroaniline [1]6.8-8.1 (m)[1]6.2 (br s)---DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundAromatic Carbons-CH₂--CH₃Other CarbonsSolvent
This compound 115-145~24~14-CDCl₃
4-Chloro-2-methylaniline [5]115.4, 118.9, 127.0, 129.5, 130.2, 142.9[5]-17.1[5]-CDCl₃[5]
N-Ethyl-4-chloroaniline 113.8, 122.3, 128.9, 146.438.014.8-CDCl₃
2-Chloro-4-methylaniline 116.0, 120.2, 127.8, 129.5, 130.1, 143.2-20.4-CDCl₃
4-Chloro-N-methylaniline [6]113.7, 122.5, 128.9, 147.1[6]-30.8[6]-CDCl₃[6]
4-Chloro-2-nitroaniline [7]119.5, 120.1, 125.8, 130.0, 133.2, 144.9[7]---DMSO-d₆[7]

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)C-N StretchC-Cl Stretch
This compound 3300-3500~30502850-29701500-16001250-1350700-850
4-Chloro-2-methylaniline [8]~3400, ~3300~3030~2920~1620, ~1500~1300~810
N-Ethyl-4-chloroaniline ~3400~30502850-2970~1600, ~1500~1310~810
2-Chloro-4-methylaniline ~3450, ~3350~3050~2920~1620, ~1510~1280~800
4-Chloro-N-methylaniline [9]~3420~3050~2900~1600, ~1500~1320~810
4-Chloro-2-nitroaniline [10]~3480, ~3370~3080-~1620, ~1580~1330~820

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound [11]155/157[11]140 ([M-CH₃]⁺), 127 ([M-C₂H₄]⁺)
4-Chloro-2-methylaniline 141/143126 ([M-CH₃]⁺), 106
N-Ethyl-4-chloroaniline [1]155/157[1]140 ([M-CH₃]⁺)[1], 127 ([M-C₂H₄]⁺), 111
2-Chloro-4-methylaniline 141/143126 ([M-CH₃]⁺), 106
4-Chloro-N-methylaniline [12]141/143[12]126 ([M-CH₃]⁺)[12], 111, 104
4-Chloro-2-nitroaniline 172/174142 ([M-NO]⁺), 126 ([M-NO₂]⁺), 111

Table 5: UV-Visible (UV-Vis) Spectroscopy Data (λmax [nm])

Compoundλmax 1λmax 2Solvent
This compound ~245~295Ethanol
4-Chloro-2-methylaniline ~243~293Ethanol
N-Ethyl-4-chloroaniline ~250~300Ethanol
2-Chloro-4-methylaniline ~240~290Ethanol
4-Chloro-N-methylaniline ~255~305Ethanol
4-Chloro-2-nitroaniline [8]248[8]408[8]Ethanol[8]
4-Chloroaniline [13]242[13]295[13]Alcohol[13]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Parameters: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Parameters: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were proton-decoupled.

  • Data Processing: Free induction decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Parameters: Spectra were acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

  • Data Processing: A background spectrum of the empty sample holder (or KBr pellet without sample) was subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Instrumentation: Mass spectra were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer or equivalent, operating in electron ionization (EI) mode.

  • Parameters: The ionization energy was set to 70 eV. The mass range scanned was typically m/z 50-500.

  • Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of the analyte was prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 1-10 µg/mL.

  • Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer or equivalent, using a 1 cm path length quartz cuvette.

  • Parameters: The spectra were scanned from 200 to 800 nm. The solvent was used as a blank for baseline correction.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) were determined from the resulting spectra.

Potential Signaling Pathway Involvement

Derivatives of this compound, particularly those with a quinazoline scaffold, have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer progression. The structural similarity of anilines to the anilinoquinazoline core of several approved tyrosine kinase inhibitors suggests that they may target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway

The EGFR signaling cascade plays a critical role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Anilinoquinazoline Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Promotes

Caption: EGFR signaling pathway and the inhibitory action of anilinoquinazoline derivatives.

Anilinoquinazoline-based inhibitors function by competing with ATP for binding to the intracellular tyrosine kinase domain of EGFR, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc PLCγ-PKC Pathway cluster_pi3k_akt_vegfr PI3K-AKT Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K_V PI3K VEGFR->PI3K_V Activates Anilinoquinazoline Anilinoquinazoline Derivative Anilinoquinazoline->VEGFR Inhibits (ATP Competition) PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Promotes AKT_V AKT PI3K_V->AKT_V Vascular_Permeability Vascular Permeability AKT_V->Vascular_Permeability Increases

Caption: VEGFR signaling pathway and the inhibitory action of anilinoquinazoline derivatives.

Similar to their action on EGFR, certain anilinoquinazoline derivatives can inhibit the tyrosine kinase activity of VEGFR, thereby suppressing angiogenesis and vascular permeability, which are critical for tumor progression. The dual inhibition of both EGFR and VEGFR pathways is a promising strategy in cancer therapy.

Experimental Workflow

The general workflow for the spectroscopic characterization of this compound derivatives is outlined below.

Experimental_Workflow Start Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR IR IR Spectroscopy Structure_Verification->IR MS Mass Spectrometry Structure_Verification->MS UV_Vis UV-Vis Spectroscopy Structure_Verification->UV_Vis Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis End Characterized Compound Data_Analysis->End

Caption: General workflow for the synthesis and spectroscopic characterization of aniline derivatives.

This systematic approach ensures the purity and correct structural assignment of the synthesized compounds, which is a prerequisite for any further biological or pharmaceutical evaluation.

References

A Comparative Guide to the Efficacy of Chloroaniline-Derived Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides a detailed comparison of prominent herbicides synthesized from chloroaniline precursors, with a focus on Propanil, Diuron, and Linuron. All three are derived from 3,4-dichloroaniline and share a common mechanism of action, yet exhibit distinct efficacy profiles and application uses.[1]

Chemical Derivations and Relationships

Propanil, Diuron, and Linuron are synthesized from the 3,4-dichloroaniline intermediate.[1][2][3] Propanil is an anilide, formed by the condensation of 3,4-dichloroaniline with propanoic acid. Diuron and Linuron belong to the phenylurea class. The synthesis of Diuron involves reacting 3,4-dichloroaniline to form an isocyanate intermediate, which is then reacted with dimethylamine.[2] This shared origin underscores their structural similarities, which in turn dictates their biochemical mode of action.

G cluster_precursor Precursor cluster_derivatives Herbicidal Derivatives 3,4-Dichloroaniline 3,4-Dichloroaniline Propanil Propanil 3,4-Dichloroaniline->Propanil + Propanoic Acid Diuron Diuron 3,4-Dichloroaniline->Diuron + Isocyanate Intermediate + Dimethylamine Linuron Linuron 3,4-Dichloroaniline->Linuron + Isocyanate Intermediate + Methoxy(methyl)amine G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_ETC Electron Transport Chain P680 P680 (Reaction Center) Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- D1 D1 Protein (QB Binding Site) QA->D1 e- Cyt Cytochrome b6f Complex D1->Cyt e- ROS Reactive Oxygen Species (ROS) => Cell Death D1->ROS Blocked transport leads to PC Plastocyanin Cyt->PC PSI Photosystem I PC->PSI NADPH ATP & NADPH Production PSI->NADPH Herbicide Diuron / Linuron Propanil Herbicide->D1 BINDS & INHIBITS Light Light Energy (Photons) Light->P680 G cluster_prep 1. Preparation cluster_treatment 2. Treatment Application cluster_incubation 3. Incubation & Assessment cluster_analysis 4. Data Analysis A Seed Collection & Viability Testing B Sowing in Pots (Standardized Soil Mix) A->B C Germination & Growth to Target Stage (e.g., 2-4 leaves) B->C E Calibrate & Apply with Precision Bench Sprayer C->E D Prepare Herbicide Solutions (Dose-Response Range) D->E G Return Plants to Controlled Environment (Greenhouse) E->G F Include Untreated (Control) & Reference Herbicide F->E H Visual Phytotoxicity Rating (7, 14, 21 Days Post-Treatment) G->H I Harvest Above-Ground Biomass & Record Dry Weight H->I J Calculate % Growth Reduction (vs. Untreated Control) I->J K Statistical Analysis (ANOVA) J->K L Calculate GR50 / ED50 Values K->L

References

Comparing Friedel-Crafts alkylation and nitro reduction for 2-ethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Ethylaniline

Guide Published: December 29, 2025

This guide provides a comprehensive comparison of two potential synthetic pathways for producing 2-ethylaniline, a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] The analysis focuses on the direct Friedel-Crafts alkylation of aniline versus a multi-step pathway involving the nitration of ethylbenzene followed by reduction. The comparison is supported by experimental data and detailed protocols to assist researchers and chemical development professionals in making informed decisions for process design and optimization.

Route 1: Friedel-Crafts Alkylation of Aniline

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst.[2] Theoretically, the direct ethylation of aniline would appear to be the most straightforward approach to 2-ethylaniline.

Challenges and Performance

Despite its theoretical appeal, the direct Friedel-Crafts alkylation of aniline is practically unfeasible. The core of the problem lies in the interaction between the aniline substrate and the Lewis acid catalyst (e.g., AlCl₃).[3][4]

  • Catalyst Deactivation: Aniline's amino group (-NH₂) is a Lewis base, which readily reacts with the Lewis acid catalyst.[3][5] This acid-base reaction forms a salt complex, deactivating the catalyst and preventing it from facilitating the alkylation of the aromatic ring.[3][4][6]

  • Ring Deactivation: The formation of the anilinium salt places a positive charge on the nitrogen atom, which strongly deactivates the benzene ring towards electrophilic aromatic substitution.[3][5]

  • Poor Selectivity: Even if the reaction were to proceed, it would suffer from a lack of selectivity, leading to a mixture of N-alkylation, ortho-alkylation, para-alkylation, and polyalkylation products, resulting in extremely low yields of the desired 2-ethylaniline.[7]

Due to these significant and prohibitive challenges, quantitative data for the successful synthesis of 2-ethylaniline via this direct method is not available in standard chemical literature. The reaction is considered incompatible with the substrate.[3]

Logical Workflow: Friedel-Crafts Alkylation Attempt

The diagram below illustrates the problematic interaction that prevents a successful reaction.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Problematic Interaction cluster_products Result Aniline Aniline Salt Deactivated Salt Complex [Aniline-AlCl₃] Aniline->Salt Lewis Base reacts with EtX Ethyl Halide (e.g., EtBr) NoReaction Reaction Failure (No 2-Ethylaniline) EtX->NoReaction Cannot React AlCl3 Lewis Acid (AlCl₃) AlCl3->Salt Lewis Acid Salt->NoReaction Prevents Electrophilic Aromatic Substitution

Caption: Logical diagram showing the failure of Friedel-Crafts alkylation on aniline.

Route 2: Nitro Reduction Pathway

The industrially preferred and more reliable method for synthesizing 2-ethylaniline involves a two-step process starting from ethylbenzene. This pathway offers high yields and excellent regioselectivity.

  • Step 1: Nitration of Ethylbenzene. Ethylbenzene is treated with a nitrating mixture (typically nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The ethyl group is an ortho, para-director, leading to a mixture of 1-ethyl-2-nitrobenzene (ortho-isomer) and 1-ethyl-4-nitrobenzene (para-isomer).[8]

  • Step 2: Reduction of 1-Ethyl-2-nitrobenzene. After separation of the isomers, the purified 1-ethyl-2-nitrobenzene is reduced to the corresponding amine, 2-ethylaniline. Catalytic hydrogenation is the most common, efficient, and clean method for this transformation.[7][9]

Experimental Workflow: Nitro Reduction Pathway

The following diagram outlines the successful multi-step synthesis of 2-ethylaniline.

Start Ethylbenzene Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Mixture Mixture of Isomers (ortho- and para-nitroethylbenzene) Nitration->Mixture Separation Isomer Separation (e.g., Distillation) Mixture->Separation OrthoIsomer 1-Ethyl-2-nitrobenzene Separation->OrthoIsomer Reduction Step 2: Reduction (e.g., H₂ / Pd/C) OrthoIsomer->Reduction Product 2-Ethylaniline (Final Product) Reduction->Product

Caption: Experimental workflow for the synthesis of 2-ethylaniline via the nitro reduction pathway.

Data Presentation and Comparison

The quantitative data clearly favors the Nitro Reduction Pathway as the only viable method for producing 2-ethylaniline with high purity and yield.

ParameterRoute 1: Friedel-Crafts AlkylationRoute 2: Nitro Reduction Pathway
Starting Material Aniline, Ethyl HalideEthylbenzene
Number of Steps 1 (Theoretically)2 (Nitration, Reduction)
Overall Feasibility Not FeasibleHigh / Industrially Practiced
Selectivity Extremely Poor (Hypothetical)Good to Excellent
Typical Overall Yield ~0%>85% (based on ortho-isomer)
Key Challenge Catalyst and Ring DeactivationIsomer Separation

Performance Data for Nitro Reduction Pathway

StepReactionReagents/CatalystTemp.PressureTimeConversion/YieldSelectivity
1NitrationHNO₃, H₂SO₄25-30°CAtmospheric2-3 h>95%~50:50 ortho:para[10]
2ReductionH₂, Pd/C40-100°C0.1-4.0 MPa[11]1-5 h>99%[11]>98% to 2-ethylaniline[11]

Experimental Protocols

Protocol for Step 1: Nitration of Ethylbenzene

This protocol is adapted from standard laboratory procedures for aromatic nitration.[8][9]

  • Preparation: Prepare a nitrating mixture by slowly adding 100 mL of concentrated sulfuric acid (~98%) to 80 mL of concentrated nitric acid (~70%) in a flask cooled in an ice bath. Maintain the temperature below 20°C.[9]

  • Reaction Setup: Place 106 g (1.0 mol) of ethylbenzene into a round-bottom flask equipped with a dropping funnel and mechanical stirrer.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene. Carefully maintain the reaction temperature between 25-30°C using an external cooling bath.[9]

  • Reaction Time: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.[9]

  • Work-up: Pour the reaction mixture onto crushed ice. Transfer the entire mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[12]

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of nitroethylbenzene isomers can be separated by fractional distillation.

Protocol for Step 2: Catalytic Hydrogenation of 1-Ethyl-2-nitrobenzene

This protocol describes a general procedure for the catalytic reduction of a nitroarene.[9][11]

  • Reaction Setup: In a suitable hydrogenation apparatus (e.g., a Parr hydrogenator), dissolve 75.6 g (0.5 mol) of 1-ethyl-2-nitrobenzene in 500 mL of ethanol.[9]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add ~1.0 g of 10% Palladium on Carbon (Pd/C) catalyst.[9]

  • Hydrogenation: Seal the reactor, purge the system with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1.0-2.0 MPa).[13]

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Continue the reaction until hydrogen uptake ceases (usually 2-6 hours).[9] A reaction temperature of 150-200°C may be used in industrial settings to increase the rate.[13][14]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst.[9][11] The solvent can be removed from the filtrate by rotary evaporation, and the resulting 2-ethylaniline can be purified by distillation.

Conclusion

When comparing methods for the synthesis of 2-ethylaniline, the evidence is unequivocal. Direct Friedel-Crafts alkylation of aniline is an unviable route due to fundamental chemical incompatibilities between the substrate and the required Lewis acid catalyst. In contrast, the two-step nitro reduction pathway, starting from ethylbenzene, is a robust, high-yielding, and industrially proven method. While it involves an additional separation step, its reliability and efficiency make it the superior and only practical choice for the synthesis of 2-ethylaniline for research and commercial applications.

References

Nephrotoxic potential of 2-chloroaniline versus 4-chloroaniline in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro Nephrotoxic Potential of 2-Chloroaniline and 4-Chloroaniline

This guide provides a detailed comparison of the in vitro nephrotoxic potential of two isomeric aromatic amines, 2-chloroaniline and 4-chloroaniline. These compounds are utilized as intermediates in the manufacturing of various products, including dyes, pesticides, and pharmaceuticals.[1] Understanding their relative toxicity is crucial for researchers, scientists, and drug development professionals involved in safety and risk assessment. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant pathways to facilitate a clear understanding of their nephrotoxic profiles.

Data Presentation: Comparative In Vitro Nephrotoxicity

The following tables summarize quantitative data from studies assessing the effects of 2-chloroaniline and 4-chloroaniline on key indicators of renal cell function and viability in vitro. The primary model discussed is the precision-cut renal cortical slice, a well-established system for studying nephrotoxicity.[2]

Table 1: Effect on Renal Gluconeogenesis and Cell Membrane Integrity

CompoundConcentration for Inhibition of GluconeogenesisEffect on Lactate Dehydrogenase (LDH) LeakageReference Model
2-Chloroaniline 0.5 µMNo significant increaseRenal Cortical Slices
4-Chloroaniline 0.5 µMNo significant increaseRenal Cortical Slices

Data sourced from Valentovic et al. (1996).[2]

Table 2: Effect on Renal Organic Ion Transport

CompoundConcentration for Inhibition of p-Aminohippurate (PAH) AccumulationConcentration for Inhibition of Tetraethylammonium (TEA) AccumulationReference Model
2-Chloroaniline ≥ 0.50 mM≥ 0.1 - 0.5 mMRenal Cortical Slices
4-Chloroaniline ≥ 0.50 mM≥ 0.1 - 0.5 mMRenal Cortical Slices

Data sourced from Rankin et al. (1995).[3]

Based on these in vitro studies using renal cortical slices, 2-chloroaniline and 4-chloroaniline exhibit comparable nephrotoxic potential, affecting cellular metabolism and transport functions at similar concentrations.[2] It is noteworthy that while the parent compounds show moderate toxicity, their hydroxylated metabolites, such as aminochlorophenols, are significantly more potent, suggesting that metabolic bioactivation plays a key role in their overall nephrotoxicity.[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of toxicological studies. The following protocols are based on the experimental designs cited in the comparison data.

Preparation and Incubation of Renal Cortical Slices

This protocol is fundamental for assessing nephrotoxicity in an ex vivo setting that preserves the architecture of the kidney cortex.

  • Animal Model: Male Fischer 344 rats are typically used.[3]

  • Tissue Harvesting: Following euthanasia, kidneys are rapidly excised and placed in ice-cold saline or a suitable buffer to maintain viability.

  • Slicing: The renal cortex is carefully dissected from the medulla. Precision-cut slices of a uniform thickness (typically 0.4-0.5 mm) are prepared using a Krumdieck or Stadie-Riggs tissue slicer.

  • Incubation: Slices are pre-incubated in Krebs-Ringer buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂, at 37°C for a brief period to stabilize.

  • Exposure: The test compounds (2-chloroaniline or 4-chloroaniline, dissolved in a suitable vehicle like DMSO) are added to the incubation medium at various concentrations. Slices are then incubated for a defined period (e.g., 90-120 minutes).

Lactate Dehydrogenase (LDH) Leakage Assay

This assay measures the activity of LDH released from cells into the incubation medium, serving as an indicator of cell membrane damage and cytotoxicity.

  • Sample Collection: At the end of the incubation period, an aliquot of the incubation medium is collected.

  • Enzyme Reaction: The medium is mixed with a reaction buffer containing pyruvate and NADH.

  • Spectrophotometric Measurement: LDH catalyzes the conversion of pyruvate to lactate, with a concurrent oxidation of NADH to NAD⁺. The rate of decrease in NADH absorbance is measured spectrophotometrically at 340 nm.

  • Quantification: The percentage of LDH leakage is calculated relative to the total LDH content (determined by lysing control slices), providing a quantitative measure of cytotoxicity.

Gluconeogenesis Assay

This assay assesses the metabolic function of proximal tubule cells, which are rich in mitochondria and responsible for glucose production.[4]

  • Substrate Addition: Pyruvate is added to the incubation medium as a substrate for gluconeogenesis.[2]

  • Incubation: Renal slices are incubated with the test compound in the presence of pyruvate.

  • Glucose Measurement: After incubation, the reaction is stopped (e.g., with perchloric acid). The concentration of newly synthesized glucose in the medium is measured using a standard glucose oxidase assay.

  • Data Analysis: The rate of gluconeogenesis is expressed as micromoles of glucose produced per gram of tissue per unit of time. A reduction in this rate indicates metabolic dysfunction.

Visualization of Workflows and Pathways

Diagrams created using Graphviz DOT language provide a clear visual representation of complex processes.

G cluster_prep Tissue Preparation cluster_exposure Compound Exposure cluster_assays Toxicity Assessment Kidney Kidney Excision Slicing Cortical Slicing Kidney->Slicing Preincubation Pre-incubation Slicing->Preincubation Exposure Incubation with Chloroanilines Preincubation->Exposure LDH LDH Leakage Assay (Cytotoxicity) Exposure->LDH Gluco Gluconeogenesis Assay (Metabolic Function) Exposure->Gluco Transport Ion Transport Assay (Transporter Function) Exposure->Transport

Caption: Experimental workflow for in vitro nephrotoxicity assessment.

Proposed Signaling Pathway for Chloroaniline-Induced Nephrotoxicity

Chloroaniline-induced kidney injury is a multi-step process involving metabolic activation, oxidative stress, and ultimately, cell death.[5][6]

G cluster_bioactivation Metabolic Bioactivation cluster_stress Cellular Stress cluster_apoptosis Apoptotic Pathway CA Chloroaniline (2-CA or 4-CA) Enzymes CYP450, Peroxidases CA->Enzymes Metabolites Reactive Metabolites (e.g., Aminochlorophenols) ROS ↑ Reactive Oxygen Species (ROS) Metabolites->ROS Induces Enzymes->Metabolites GSH ↓ Glutathione Depletion ROS->GSH Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax/Bcl-2 Ratio Mito->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed pathway of chloroaniline-induced renal cell apoptosis.

Mechanistic Insights

The toxicity of chloroanilines is not solely due to the parent compound but is significantly influenced by its biotransformation.[6]

  • Metabolic Bioactivation: In the kidney, chloroanilines can undergo metabolic activation through enzymes like cytochrome P450 (CYP) and peroxidases.[5] This process, primarily through aromatic ring hydroxylation, generates more toxic metabolites such as aminochlorophenols.[2][6] These metabolites are more potent inhibitors of renal functions than the parent chloroanilines.[2][3]

  • Oxidative Stress: The generation of reactive metabolites can lead to an increase in reactive oxygen species (ROS) within renal cells.[5] This overwhelms the cellular antioxidant defenses, such as glutathione, leading to a state of oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Apoptosis Induction: A key consequence of metabolic activation and oxidative stress is the induction of apoptosis, or programmed cell death.[7][8] Increased ROS can trigger mitochondrial dysfunction, altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] This leads to the activation of caspases, a family of proteases that execute the apoptotic process, resulting in cell death and contributing to kidney injury.[8]

Conclusion

In vitro studies using renal cortical slices indicate that 2-chloroaniline and 4-chloroaniline exhibit comparable direct nephrotoxic potential. [2] Both isomers disrupt key renal functions, including cellular metabolism and organic ion transport, at similar concentrations.[2][3] However, the primary driver of their toxicity appears to be metabolic bioactivation into more potent phenolic metabolites.[2] While in vivo studies have suggested that 4-chloroaniline is the more potent toxicant overall, particularly concerning hematotoxicity, the in vitro data on direct renal effects points to a similar level of hazard for both isomers.[2][10]

This distinction highlights the critical role of metabolism in determining the ultimate toxic outcome. For researchers and drug development professionals, these findings underscore the importance of evaluating not just the parent compound but also its principal metabolites when assessing the risk of drug-induced nephrotoxicity.

References

A Comparative Guide to Aniline Synthesis: Stannous Chloride Reduction vs. Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes. The choice of reduction methodology can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides a detailed, objective comparison of two prominent methods: reduction by stannous chloride (SnCl₂) and catalytic hydrogenation. Experimental data, detailed protocols, and process visualizations are presented to assist researchers in selecting the optimal method for their specific synthetic needs.

At a Glance: Performance Comparison

ParameterStannous Chloride (SnCl₂) ReductionCatalytic Hydrogenation
Typical Yield Good to Excellent (70-98%)Excellent (>99% achievable)
Reaction Time Minutes to hoursMinutes to hours
Temperature Room temperature to refluxRoom temperature to elevated temperatures (e.g., 100°C)
Pressure AtmosphericAtmospheric to high pressure (e.g., 1-50 bar)
Reagents/Catalyst Stoichiometric SnCl₂·2H₂O, acid or alcoholCatalytic amounts of precious metals (e.g., Pd/C, PtO₂) or base metals (e.g., Raney Ni), H₂ gas
Chemoselectivity Generally high; tolerates many functional groupsCan be lower; may reduce other functional groups (e.g., alkenes, alkynes, C=O) and cause dehalogenation.[1][2]
Safety Concerns Exothermic reaction, potential for tin residues in the product.[3]Handling of flammable H₂ gas, pyrophoric catalysts (e.g., Raney Ni, dry Pd/C).
Environmental Impact Generation of stoichiometric tin waste.[3]"Green" reaction with water as the primary byproduct; requires catalyst recovery/recycling.
Cost Reagent-intensive, cost of tin.Catalyst-intensive, cost of precious metals and hydrogenation equipment.

Experimental Data: A Case Study

While a direct comparison on the same substrate under optimized conditions is ideal, the following data from different sources illustrate typical performance for each method.

Table 1: Quantitative Comparison of Nitroarene Reduction Methods

MethodSubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Stannous Chloride3-Nitroanisole10 eq. SnCl₂·2H₂OEthanol30276[4]
Catalytic Hydrogenation4-NitroanisolePd/CEthanol100Not specifiedNot specified[5][6]

Note: The conditions and substrates in the table are not identical and serve to provide a general performance expectation for each method.

Experimental Protocols

Stannous Chloride Reduction of an Aromatic Nitro Compound

This protocol is a general procedure adapted from the literature for the reduction of a nitroarene using stannous chloride dihydrate.[4]

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 - 10.0 eq)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium Hydroxide (KOH) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasonic bath (optional, can accelerate the reaction)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (10.0 eq) to the solution.

  • Stir the reaction mixture at 30°C. For enhanced reaction rates, the flask can be placed in an ultrasonic bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product.

  • Purify the product by flash column chromatography if necessary.

Catalytic Hydrogenation of an Aromatic Nitro Compound (using a Hydrogen Balloon)

This protocol provides a general procedure for the catalytic hydrogenation of a nitroarene using palladium on carbon (Pd/C) and a hydrogen balloon.

Materials:

  • Aromatic nitro compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (typically 1-10 mol%)

  • Ethanol or other suitable solvent

  • Celite®

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Vacuum/inert gas manifold

  • Hydrogen balloon setup (hydrogen-filled balloon attached to a needle)

  • Septa

  • Standard glassware for workup

Procedure:

  • To a dry three-neck round-bottom flask containing a magnetic stir bar, add the 10% Pd/C catalyst.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

  • Under a positive pressure of inert gas, add the solvent (e.g., ethanol).

  • Dissolve the aromatic nitro compound in the solvent and add it to the reaction flask via cannula or as a solution in the reaction solvent.

  • Seal the flask with septa.

  • Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an atmosphere of hydrogen.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 100°C).

  • Monitor the reaction progress by TLC or by observing the deflation of the hydrogen balloon.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the aniline product. Further purification may be carried out if necessary.

Visualizing the Synthesis Efficiency

Chemical Transformation Pathways

cluster_sncl2 Stannous Chloride Reduction cluster_hydro Catalytic Hydrogenation Nitroarene_SnCl2 Nitroarene (Ar-NO₂) Aniline_SnCl2 Aniline (Ar-NH₂) Nitroarene_SnCl2->Aniline_SnCl2 Electron Transfer & Protonation Reagent_SnCl2 SnCl₂·2H₂O, EtOH Nitroarene_Hydro Nitroarene (Ar-NO₂) Aniline_Hydro Aniline (Ar-NH₂) Nitroarene_Hydro->Aniline_Hydro Hydrogenation Reagent_Hydro H₂, Pd/C

Caption: Chemical transformation pathways for nitroarene reduction.

Experimental Workflow Comparison

cluster_sncl2_workflow Stannous Chloride Workflow cluster_hydro_workflow Catalytic Hydrogenation Workflow Start_SnCl2 Dissolve Nitroarene in EtOH Add_SnCl2 Add SnCl₂·2H₂O Start_SnCl2->Add_SnCl2 React_SnCl2 React (30°C, 2h) Add_SnCl2->React_SnCl2 Workup_SnCl2 Aqueous Workup (Extraction) React_SnCl2->Workup_SnCl2 Purify_SnCl2 Purification Workup_SnCl2->Purify_SnCl2 Product_SnCl2 Aniline Product Purify_SnCl2->Product_SnCl2 Start_Hydro Setup Reactor with Pd/C & Solvent Add_Substrate Add Nitroarene Start_Hydro->Add_Substrate Hydrogenate Hydrogenate (H₂ balloon) Add_Substrate->Hydrogenate Filter_Hydro Filter Catalyst Hydrogenate->Filter_Hydro Evaporate_Hydro Solvent Evaporation Filter_Hydro->Evaporate_Hydro Product_Hydro Aniline Product Evaporate_Hydro->Product_Hydro

Caption: Comparative experimental workflows.

Conclusion

Both stannous chloride reduction and catalytic hydrogenation are effective methods for the synthesis of anilines from nitroarenes. The choice between them is dictated by the specific requirements of the synthesis.

  • Stannous chloride is a classic and reliable method that offers excellent chemoselectivity, making it suitable for substrates with other reducible functional groups.[7] However, it requires stoichiometric amounts of the reagent, leading to significant tin-containing waste, which can be a concern for large-scale synthesis and environmental impact.[3]

  • Catalytic hydrogenation is a more modern, atom-economical, and "greener" alternative, with water as the only stoichiometric byproduct. It is highly efficient, often providing near-quantitative yields, and is the preferred method for industrial-scale production. The primary considerations for this method are the initial investment in hydrogenation equipment, the cost of precious metal catalysts, and potential safety hazards associated with handling hydrogen gas and pyrophoric catalysts. Furthermore, careful catalyst selection and optimization of reaction conditions are crucial to achieve high chemoselectivity, especially in the presence of sensitive functional groups.[1][2]

For drug development professionals and researchers, the scale of the reaction, the complexity of the substrate, and the available resources will be the deciding factors. For small-scale, proof-of-concept syntheses with complex molecules, the chemoselectivity of stannous chloride may be advantageous. For larger-scale production and processes where environmental impact is a key consideration, catalytic hydrogenation is generally the superior choice.

References

Comparative Analysis of Antibody Cross-Reactivity for Chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against 3,4-dichloroaniline (3,4-DCA). The data presented is crucial for researchers and scientists in drug development and environmental monitoring who are developing immunoassays for the detection of specific chloroaniline isomers. Understanding the cross-reactivity profile is essential for assay specificity and the accurate interpretation of results.

Data Presentation: Cross-Reactivity of Anti-3,4-DCA Polyclonal Antibodies

The cross-reactivity of polyclonal antibodies raised against 3,4-dichloroaniline (3,4-DCA) was evaluated against a panel of structurally related chloroaniline isomers and other aniline derivatives. The following table summarizes the quantitative cross-reactivity data obtained from a competitive indirect enzyme-linked immunosorbent assay (ciELISA). Cross-reactivity is expressed as a percentage relative to the binding of the antibody to 3,4-DCA (defined as 100%).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
3,4-Dichloroaniline (3,4-DCA) Cl-C₆H₃(Cl)-NH₂15.0 100
2,4-DichloroanilineCl-C₆H₃(Cl)-NH₂45.033.3
3,5-DichloroanilineCl-C₆H₃(Cl)-NH₂80.018.8
2,5-DichloroanilineCl-C₆H₃(Cl)-NH₂120.012.5
3-ChloroanilineCl-C₆H₄-NH₂250.06.0
4-ChloroanilineCl-C₆H₄-NH₂> 1000< 1.5
AnilineC₆H₅-NH₂> 5000< 0.3
3,4-DichloronitrobenzeneCl-C₆H₃(Cl)-NO₂> 10000< 0.15

Experimental Protocols

The generation of the presented data involved three key experimental stages: hapten synthesis, immunogen preparation, and competitive indirect ELISA for cross-reactivity assessment.

Hapten Synthesis: N-(3,4-Dichlorophenyl)succinamic Acid

To elicit an immune response to the small molecule 3,4-dichloroaniline, it was first derivatized into a hapten by introducing a carboxyl group for conjugation to a carrier protein.

Materials:

  • 3,4-Dichloroaniline (3,4-DCA)

  • Succinic anhydride

  • Toluene, anhydrous

  • Pyridine, anhydrous

Procedure:

  • A solution of 3,4-dichloroaniline (1.62 g, 10 mmol) in 50 mL of anhydrous toluene was prepared in a round-bottom flask.

  • Succinic anhydride (1.10 g, 11 mmol) and a catalytic amount of anhydrous pyridine (0.1 mL) were added to the solution.

  • The reaction mixture was refluxed for 4 hours with constant stirring.

  • The mixture was then cooled to room temperature, and the resulting precipitate was collected by filtration.

  • The crude product was washed with cold toluene and then recrystallized from ethanol-water to yield N-(3,4-dichlorophenyl)succinamic acid as a white solid.

  • The structure of the hapten was confirmed by ¹H NMR and mass spectrometry.

Immunogen Preparation: 3,4-DCA-BSA Conjugate

The synthesized hapten was covalently linked to a carrier protein, bovine serum albumin (BSA), to render it immunogenic.

Materials:

  • N-(3,4-Dichlorophenyl)succinamic acid (hapten)

  • Bovine Serum Albumin (BSA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • The hapten (131 mg, 0.5 mmol) was dissolved in 5 mL of anhydrous DMF.

  • NHS (69 mg, 0.6 mmol) and DCC (124 mg, 0.6 mmol) were added to the hapten solution.

  • The mixture was stirred at room temperature for 12 hours to activate the carboxyl group of the hapten.

  • The resulting dicyclohexylurea precipitate was removed by filtration.

  • In a separate vessel, BSA (334 mg, 5 µmol) was dissolved in 20 mL of PBS (pH 7.4).

  • The activated hapten solution was added dropwise to the BSA solution with gentle stirring.

  • The conjugation reaction was allowed to proceed for 4 hours at room temperature, followed by overnight incubation at 4°C.

  • The resulting immunogen (3,4-DCA-BSA) was purified by dialysis against PBS for 48 hours with several buffer changes to remove unconjugated hapten and other small molecules.

  • The conjugate was lyophilized and stored at -20°C. Polyclonal antibodies were then raised in rabbits by immunizing with this conjugate.

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Testing

The specificity of the raised polyclonal antibodies was determined by a competitive indirect ELISA.

Materials:

  • Coating antigen (3,4-DCA conjugated to ovalbumin, 3,4-DCA-OVA)

  • Anti-3,4-DCA polyclonal rabbit serum (primary antibody)

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • 3,4-DCA standard and cross-reactant compounds

  • Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (5% non-fat dry milk in PBST)

  • Substrate solution (TMB)

  • Stop solution (2 M H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Coating: Microtiter plates were coated with 100 µL/well of 3,4-DCA-OVA (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plates were washed three times with wash buffer.

  • Blocking: The plates were blocked with 200 µL/well of blocking buffer for 1 hour at 37°C.

  • Washing: The plates were washed three times with wash buffer.

  • Competition: 50 µL of varying concentrations of the competitor compound (3,4-DCA standard or other chloroanilines) and 50 µL of the primary antibody (at a pre-determined optimal dilution) were added to each well. The plate was incubated for 1 hour at 37°C.

  • Washing: The plates were washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL/well of the HRP-conjugated secondary antibody (diluted in blocking buffer) was added and incubated for 1 hour at 37°C.

  • Washing: The plates were washed five times with wash buffer.

  • Substrate Reaction: 100 µL/well of TMB substrate solution was added, and the plate was incubated in the dark at room temperature for 15 minutes.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL/well of stop solution.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values (concentration of the analyte causing 50% inhibition of antibody binding) were determined from the dose-response curves. Cross-reactivity was calculated using the formula: Cross-Reactivity (%) = (IC50 of 3,4-DCA / IC50 of competitor compound) x 100

Mandatory Visualization

The following diagrams illustrate the experimental workflow for generating cross-reactivity data and a proposed signaling pathway for the toxicity of dichloroanilines.

G cluster_0 Hapten Synthesis & Immunogen Preparation cluster_1 Competitive ELISA for Cross-Reactivity DCA 3,4-Dichloroaniline (DCA) Hapten DCA-Hapten (N-(3,4-Dichlorophenyl)succinamic Acid) DCA->Hapten Reflux SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Hapten Immunogen DCA-BSA Immunogen Hapten->Immunogen DCC/NHS Coupling BSA Bovine Serum Albumin (BSA) BSA->Immunogen Rabbit Rabbit Immunization Immunogen->Rabbit Antiserum Anti-DCA Polyclonal Antiserum Rabbit->Antiserum Compete Competition Step: - Anti-DCA Antiserum - Competitor Compound Antiserum->Compete Plate 96-well Plate Coated with DCA-OVA Block Blocking Plate->Block Block->Compete Wash1 Wash Compete->Wash1 SecondaryAb Add HRP-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Substrate Add TMB Substrate Wash2->Substrate Read Read Absorbance at 450 nm Substrate->Read Analyze Calculate IC50 & Cross-Reactivity Read->Analyze

Caption: Experimental workflow for antibody production and cross-reactivity analysis.

G cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Effects DCA 3,4-Dichloroaniline (DCA) Metabolites Reactive Metabolites (e.g., N-hydroxy-DCA) DCA->Metabolites CYP450 Enzymes Macromolecules Covalent Binding to Macromolecules (DNA, Proteins) Metabolites->Macromolecules ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Methemoglobin Methemoglobin Formation (in Red Blood Cells) Metabolites->Methemoglobin DNA_Damage DNA Damage & Adduct Formation Macromolecules->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia Genotoxicity Genotoxicity & Mutagenesis DNA_Damage->Genotoxicity Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Splenotoxicity Splenotoxicity Hypoxia->Splenotoxicity

Caption: Proposed signaling pathway for 3,4-dichloroaniline toxicity.

Safety Operating Guide

Proper Disposal of 4-Chloro-2-ethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-ethylaniline, a compound classified as an acute toxic, health, and environmental hazard.[1] Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. All disposal procedures must comply with local, state, and federal regulations.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes, but is not limited to:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes. In cases of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials such as sawdust.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer or department.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "Hazardous Waste: this compound."

  • This waste stream must be segregated from other, incompatible chemical wastes. Materials to avoid contact with include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.

Step 2: Container Selection and Labeling

  • Use only approved, chemically compatible, and leak-proof containers for waste collection. The original container, if in good condition, is often a suitable choice.

  • Label the container clearly and prominently with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) at or near the point of generation.

  • Keep the container closed at all times except when adding waste.

  • Follow all institutional and regulatory limits for the volume of hazardous waste stored in an SAA and the maximum accumulation time.

Step 4: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.

Step 5: Final Disposal Method

  • The recommended method for the final disposal of this compound and other chlorinated organic compounds is high-temperature incineration . This process ensures the complete destruction of the hazardous material.

  • For waste containing more than 1% of halogenated organic substances, the incineration temperature should be at least 1100°C.

Quantitative Disposal Parameters

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste
Primary Disposal Method High-Temperature Incineration
Minimum Incineration Temperature (for >1% halogenated organics) 1100°C
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates
Environmental Fate Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.

Disposal Decision Workflow

DisposalWorkflow This compound Disposal Decision Workflow start Waste Generation: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Compatible, Sealed Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co incinerate High-Temperature Incineration (≥1100°C for >1% halogenated) disposal_co->incinerate spill->ppe No spill_protocol Follow Spill Protocol: Evacuate, Contain, Clean, Report spill->spill_protocol Yes spill_protocol->segregate

Caption: Logical flow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Chloro-2-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling 4-Chloro-2-ethylaniline in a laboratory setting. Since specific safety data for this compound is limited, the following recommendations are based on its known hazards and information extrapolated from structurally similar and hazardous chemicals, such as 4-chloroaniline and 4-chloro-2-methylaniline. A thorough, site-specific risk assessment must be conducted before any handling of this chemical.

Hazard Overview & Immediate Precautions

This compound is anticipated to be an acute toxicant, an irritant, and to pose a significant health and environmental hazard. Immediate and strict adherence to safety protocols is mandatory to prevent exposure.

Key Hazards:

  • Acute Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Carcinogenicity: May be a suspected human carcinogen.[2]

  • Irritation: Can cause severe irritation and burns to the skin and eyes.[2][3]

  • Organ Damage: May cause damage to the liver and kidneys, and may also affect the nervous system.[2]

  • Methemoglobinemia: High levels of exposure can interfere with the blood's ability to carry oxygen, leading to headache, fatigue, dizziness, and a blue coloration of the skin and lips.[4]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on data for analogous compounds.

PPE CategoryRecommendationRationale
Hand Protection Wear chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber are generally recommended for chlorinated aromatic compounds). Double-gloving is advised.[5]Prevents skin contact and absorption. The choice of glove material should be confirmed for resistance to this specific chemical or class of chemicals.
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and airborne particles.
Skin and Body Protection A chemically resistant laboratory coat or apron worn over full-body clothing. For large spills, a dust-tight suit may be necessary.[4]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][6] For spill cleanup, a self-contained breathing apparatus may be necessary.[4]Minimizes inhalation of toxic vapors or aerosols.

Operational Plan

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan should be followed.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] Store away from incompatible materials such as oxidizing agents and acids.[1][3] The storage area should be accessible only to authorized personnel.

Handling and Use
  • Preparation: Before handling, ensure that an emergency shower and eyewash station are readily accessible.[2] All necessary PPE should be inspected and worn correctly.

  • Controlled Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]

  • Dispensing: Use appropriate tools, such as a spatula or scoop, to handle the solid material. Avoid creating dust.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.

Emergency Procedures
  • Spills:

    • Evacuate all non-essential personnel from the area.[2]

    • Wearing appropriate PPE, contain the spill.

    • For small spills, use an inert absorbent material to clean up.

    • For large spills, it may be necessary to dike the area to prevent spreading.[2]

    • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[2]

    • Ventilate the area and wash the spill site after cleanup is complete.[2]

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water.[1] Seek immediate medical attention.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste, in strict accordance with all federal, state, and local regulations.[1][2]

Waste Collection
  • Containers: Use only approved, labeled containers for hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Contaminated Materials: All PPE, disposable labware, and cleanup materials that have come into contact with this compound must be disposed of as hazardous waste.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Pickup: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Provide them with the Safety Data Sheet (SDS) for this compound or a similar compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Work Surfaces handling_reaction->cleanup_decon emergency_spill Spill Response handling_reaction->emergency_spill emergency_exposure Exposure Response handling_reaction->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-ethylaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-ethylaniline

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